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Core Science & Biosynthesis

Foundational

In Vitro Pharmacological Profile of 1-Amino-1-(4-bromophenyl)propan-2-ol: A Technical Whitepaper

Executive Summary 1-Amino-1-(4-bromophenyl)propan-2-ol, commonly recognized as 4-bromo-norephedrine (or 4-bromo-norpseudoephedrine, depending on its stereochemical configuration), is a halogenated primary amine alcohol....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Amino-1-(4-bromophenyl)propan-2-ol, commonly recognized as 4-bromo-norephedrine (or 4-bromo-norpseudoephedrine, depending on its stereochemical configuration), is a halogenated primary amine alcohol. In medicinal chemistry and forensic toxicology, it is primarily encountered as a Phase I metabolite of the synthetic cathinone 4-bromomethcathinone (4-BMC)[1] and as a critical synthetic intermediate for 4-bromo-4-methylaminorex (4B-MAR).

This whitepaper delineates the in vitro pharmacological profile of 1-Amino-1-(4-bromophenyl)propan-2-ol, focusing on its interactions with monoamine transporters (MATs). By synthesizing structure-activity relationship (SAR) data, we establish a comprehensive framework for understanding its mechanism of action as a substrate-type monoamine releasing agent.

Chemical Context & Metabolic Derivation

The pharmacological identity of 1-Amino-1-(4-bromophenyl)propan-2-ol cannot be isolated from its parent compounds. Synthetic cathinones undergo extensive hepatic Phase I metabolism. The primary biotransformation routes for 4-BMC include oxidative N-demethylation (yielding 4-bromo-cathinone) and the reduction of the β -ketone group to a hydroxyl group (yielding the norephedrine scaffold)[1].

The transition from a β -ketone (cathinone) to a β -hydroxyl (ephedrine/norephedrine) fundamentally alters the molecule's spatial geometry. The loss of the planar carbonyl group increases rotational flexibility around the α -carbon, which generally reduces the absolute binding affinity at the dopamine transporter (DAT) and norepinephrine transporter (NET)[2]. However, the presence of the bulky, highly lipophilic para-bromo substitution ensures the molecule retains a high affinity for the larger binding pocket of the serotonin transporter (SERT)[3].

G A 4-Bromomethcathinone (4-BMC) B 4-Bromo-cathinone (N-demethylation) A->B CYP450 C 4-Bromo-ephedrine (Ketoreduction) A->C Carbonyl Reductase D 1-Amino-1-(4-bromophenyl) propan-2-ol (4-Bromo-norephedrine) B->D Carbonyl Reductase C->D CYP450

Metabolic derivation of 4-bromo-norephedrine from 4-BMC.

Monoamine Transporter (MAT) Pharmacology

The core pharmacological activity of 1-Amino-1-(4-bromophenyl)propan-2-ol is mediated through its interaction with the three primary monoamine transporters: DAT, NET, and SERT[4].

Structure-Activity Relationship (SAR) Dynamics
  • The Para-Halogen Effect : Unsubstituted ephedrines and cathinones are highly dopaminergic. However, adding a halogen at the para-position of the phenyl ring drastically shifts the selectivity ratio[2]. The atomic radius and lipophilicity of bromine sterically hinder optimal binding in the DAT S1 pocket while acting as a perfect anchor in the SERT binding site. Consequently, 4-bromo derivatives act as potent entactogens rather than pure psychostimulants[3].

  • The β -Hydroxyl Effect : Unlike pure reuptake inhibitors (e.g., cocaine or pyrovalerones), the primary amine and β -hydroxyl groups allow 1-Amino-1-(4-bromophenyl)propan-2-ol to mimic endogenous monoamines[5]. It is translocated intracellularly, making it a substrate rather than a mere blocker[4].

Quantitative Data Synthesis

The table below synthesizes the in vitro transporter inhibition profiles. Note: Values for 1-Amino-1-(4-bromophenyl)propan-2-ol are extrapolated from established SAR models of ephedrine/norephedrine reduction derivatives compared to their parent cathinones.

CompoundhDAT IC50 (nM)hNET IC50 (nM)hSERT IC50 (nM)DAT/SERT Ratio*Primary Mechanism
Methcathinone4433>10,000< 0.01DA/NE Releaser
4-Bromomethcathinone1,500801200.085-HT/NE Releaser
1-Amino-1-(4-bromophenyl)propan-2-ol >5,000 350 450 0.09 5-HT Substrate/Releaser

*The DAT/SERT ratio is calculated as (SERT IC50 / DAT IC50). A ratio < 0.1 indicates a highly serotonergic (entactogenic) profile, whereas a ratio > 10 indicates a highly dopaminergic (stimulant) profile[6].

Mechanistic Action: Substrate-Induced Efflux

The pharmacological efficacy of 1-Amino-1-(4-bromophenyl)propan-2-ol relies on a cascade of intracellular events. It does not merely block the synaptic cleft; it actively reverses the transporter machinery[4].

Causality of Efflux:

  • Influx : The compound binds to the orthosteric site of SERT and NET. Because it is a substrate, the transporter undergoes a conformational change, translocating the drug into the presynaptic cytosol.

  • Vesicular Disruption : Once intracellular, its lipophilic and basic nature allows it to interact with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the pH gradient of synaptic vesicles and forcing endogenous serotonin (5-HT) and norepinephrine (NE) into the cytosol[4].

  • Transporter Reversal : The massive accumulation of cytosolic monoamines alters the electrochemical gradient, forcing SERT and NET to operate in reverse, expelling 5-HT and NE into the synaptic cleft via non-exocytotic efflux[4].

Efflux Extracellular Extracellular Space (High Drug Concentration) SERT Serotonin Transporter (SERT) (Conformational Change) Extracellular->SERT Drug Binding & Influx Intracellular Intracellular Cytosol (Accumulation of Drug) SERT->Intracellular Translocation Efflux Non-Exocytotic 5-HT Efflux (Reversed SERT) SERT->Efflux Transporter Reversal Intracellular->SERT High Cytosolic 5-HT VMAT2 VMAT2 (Vesicular Depletion) Intracellular->VMAT2 Disrupts pH gradient VMAT2->Intracellular 5-HT released to Cytosol

Mechanism of substrate-induced non-exocytotic monoamine efflux.

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the pharmacological profile of 1-Amino-1-(4-bromophenyl)propan-2-ol, researchers must utilize a dual-assay approach. Pure binding assays cannot differentiate between inhibitors and releasers; therefore, both HEK293 uptake assays and synaptosomal efflux assays are mandatory.

Protocol A: In Vitro MAT Uptake Inhibition Assay

System Choice Causality: HEK293 cells stably transfected with human MATs (hDAT, hNET, hSERT) are utilized because they lack endogenous monoamine receptors and vesicular storage. This isolates pure transporter binding kinetics from downstream intracellular signaling noise.

  • Cell Preparation: Seed HEK293-hDAT, hNET, or hSERT cells in 96-well plates and culture until 80% confluence.

  • Compound Incubation: Wash cells with Krebs-Ringer HEPES (KRH) buffer. Pre-incubate with serial dilutions (1 nM to 100 μM) of 1-Amino-1-(4-bromophenyl)propan-2-ol for 10 minutes at 37°C.

  • Radioligand Addition: Add 20 nM of[3H]-Dopamine, [3H]-Norepinephrine, or [3H]-Serotonin. Incubate for exactly 10 minutes to capture the linear phase of uptake.

  • Termination: Terminate the reaction by rapid washing with ice-cold KRH buffer to instantly halt transporter kinetics. Lyse cells and measure retained intracellular radioactivity via liquid scintillation counting.

  • Self-Validation (Quality Control): In parallel wells, define non-specific uptake using saturating concentrations of selective inhibitors (10 μM GBR12909 for DAT, Nisoxetine for NET, Citalopram for SERT). Validation Rule: If non-specific uptake exceeds 15% of total uptake, the assay plate is rejected due to compromised membrane integrity.

Protocol B: In Vitro Neurotransmitter Efflux Assay

System Choice Causality: Rat striatal (for DAT) and cortical (for SERT/NET) synaptosomes are utilized because they preserve the intact presynaptic architecture, including the VMAT2-mediated vesicular pools necessary to observe non-exocytotic monoamine release.

  • Synaptosome Isolation: Homogenize fresh brain tissue in sucrose buffer and isolate synaptosomes via discontinuous Percoll gradient centrifugation.

  • Pre-loading: Incubate synaptosomes with [3H]-neurotransmitters for 30 minutes at 37°C to load the vesicular pools via VMAT2.

  • Baseline Wash: Wash extensively via superfusion to remove extracellular radioligand, establishing a stable baseline of retained [3H].

  • Drug-Induced Efflux: Expose the pre-loaded synaptosomes to the test compound. Collect the superfusate (extracellular fluid) at 5-minute intervals and measure the fractional release of [3H].

  • Self-Validation (Quality Control): Conduct a parallel efflux assay at 4°C. Validation Rule: Since MAT reversal is an active, temperature-dependent process, efflux at 4°C should be negligible. If significant efflux occurs at 4°C, it indicates membrane disruption (cytotoxicity) rather than specific transporter reversal, invalidating the result.

Workflow Start In Vitro Pharmacological Profiling Prep Cell Culture & Synaptosome Prep (HEK293-hMATs & Rat Striatum) Start->Prep Assay1 MAT Uptake Inhibition Assay (Radioligand [3H] Competition) Prep->Assay1 Assay2 Neurotransmitter Efflux Assay (Vesicular Release Measurement) Prep->Assay2 Val1 Validation: Non-specific uptake defined by Citalopram/Nisoxetine/GBR12909 Assay1->Val1 Data Data Synthesis & SAR Modeling (IC50 & EC50 Determination) Assay1->Data Val2 Validation: Temperature-dependent efflux control (4°C vs 37°C) Assay2->Val2 Assay2->Data

Self-validating in vitro pharmacological assay workflow.

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Exploratory

Structural Characterization of 1-Amino-1-(4-bromophenyl)propan-2-ol Metabolites: A Comprehensive Analytical Guide

Executive Summary & Pharmacochemical Context The structural characterization of xenobiotic metabolites is a critical phase in drug development, forensic toxicology, and pharmacokinetics. 1-Amino-1-(4-bromophenyl)propan-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacochemical Context

The structural characterization of xenobiotic metabolites is a critical phase in drug development, forensic toxicology, and pharmacokinetics. 1-Amino-1-(4-bromophenyl)propan-2-ol is a brominated amino alcohol characterized by a benzylic primary amine, a secondary hydroxyl group, and a para-bromo-substituted phenyl ring. These specific functional groups dictate its metabolic fate, making it highly susceptible to both Phase I (functionalization) and Phase II (conjugation) biotransformations.

As a Senior Application Scientist, I have designed this whitepaper to move beyond a simple list of analytical steps. Here, we will explore the causality behind the metabolic pathways of halogenated amino alcohols and detail a self-validating analytical framework using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Mechanistic Pathways of Biotransformation

The structural topology of 1-Amino-1-(4-bromophenyl)propan-2-ol presents multiple reactive sites for hepatic enzymes. Understanding the causality of these reactions is essential for targeted data processing.

  • Phase I - Oxidative Deamination: The benzylic amine is a prime target for amine dehydrogenases and cytochrome P450 (CYP) enzymes. The oxidative deamination of β -amino alcohols yields the corresponding ketone (1-(4-bromophenyl)-1-hydroxypropan-2-one)1[1].

  • Phase I - Aromatic Hydroxylation: CYP-mediated oxidation often occurs on the phenyl ring, though the para-bromo substituent sterically hinders the 4-position, directing hydroxylation to the meta or ortho positions 2[2].

  • Phase II - Glucuronidation & Acetylation: The secondary alcohol serves as a highly efficient sacrificial site for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to rapid O-glucuronidation3[3]. Concurrently, N-acetyltransferases (NATs) target the primary amine to form an acetamide metabolite.

MetabolicPathway Parent 1-Amino-1-(4-bromophenyl) propan-2-ol Phase1_Ox Oxidative Deamination (Ketone Metabolite) Parent->Phase1_Ox Amine Dehydrogenases / CYPs Phase1_OH Aromatic Hydroxylation (Phenolic Metabolite) Parent->Phase1_OH CYP450 (e.g., CYP2D6) Phase2_Gluc O-Glucuronidation (Glucuronide Conjugate) Parent->Phase2_Gluc UGTs (Phase II) Phase2_Acet N-Acetylation (Acetamide Metabolite) Parent->Phase2_Acet NATs (Phase II) Phase1_OH->Phase2_Gluc UGTs

Proposed Phase I and Phase II metabolic pathways.

Analytical Strategy & Self-Validating Workflows

To structurally characterize these metabolites, LC-HRMS is the gold standard due to its sub-ppm mass accuracy and high-resolution MS/MS capabilities 4[4]. However, biological matrices generate thousands of background ions.

The Causality of the Self-Validating System: We leverage the inherent isotopic signature of the bromine atom to create a self-validating data filter. Bromine naturally exists as a ~50.69% / 49.31% mixture of 79 Br and 81 Br. Therefore, any true metabolite of 1-Amino-1-(4-bromophenyl)propan-2-ol must exhibit a distinct isotopic doublet separated by exactly 1.997 Da with a ~1:1 intensity ratio. If a detected feature lacks this signature, it is mathematically rejected as matrix noise, ensuring absolute trustworthiness in the structural assignment.

AnalyticalWorkflow Incubation In Vitro Incubation (HLM + Co-factors) Extraction Protein Precipitation & SPE Extraction Incubation->Extraction Analysis LC-HRMS / GC-MS Data Acquisition Extraction->Analysis Processing Data Processing (Mass Defect Filtering) Analysis->Processing Elucidation Structural Elucidation (MS/MS Fragmentation) Processing->Elucidation

Untargeted metabolomics workflow for structural characterization.

Step-by-Step Experimental Protocols

Protocol 1: Human Liver Microsome (HLM) Incubation

Causality: In vitro HLM incubations simulate hepatic clearance. We require NADPH to drive CYP450-mediated Phase I metabolism and UDPGA to drive UGT-mediated Phase II glucuronidation5[5].

  • Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Incubation Mixture: Combine HLMs (final concentration 1 mg protein/mL) and 10 μ M of the parent compound in the buffer.

  • Self-Validation Checkpoint (Controls):

    • Arm A (Active): Add NADPH (1 mM) and UDPGA (2 mM).

    • Arm B (Negative Control): Omit NADPH/UDPGA to rule out non-enzymatic degradation.

    • Arm C (Positive Control): Replace parent compound with Dextromethorphan to confirm CYP2D6/CYP3A4 viability.

  • Reaction: Incubate at 37°C for 60 minutes.

  • Termination: Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 × g for 15 minutes to precipitate proteins.

Protocol 2: LC-HRMS Data Acquisition
  • Chromatography: Inject 5 μ L of the supernatant onto a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 μ m). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Ionization: Operate the mass spectrometer (e.g., Q-TOF or Orbitrap) in Positive Electrospray Ionization (ESI+) mode.

  • Data-Dependent Acquisition (DDA): Set the MS1 resolution to 70,000 FWHM. Trigger MS/MS fragmentation (HCD or CID) for the top 5 most intense ions, utilizing dynamic exclusion to ensure minor metabolites are sequenced.

Quantitative Data & Structural Elucidation

The structural elucidation of the metabolites relies on interpreting the MS/MS collision-induced dissociation (CID) spectra6[6]. For 1-Amino-1-(4-bromophenyl)propan-2-ol, the most diagnostic fragmentation pathway is the α -cleavage of the C1-C2 bond, driven by the stability of the resulting benzylic immonium ion. Additionally, the loss of water (-18.0106 Da) from the secondary alcohol is highly favored.

Table 1: Exact Mass and Diagnostic Fragments of Predicted Metabolites

Metabolite IDBiotransformationChemical FormulaMonoisotopic Mass ( 79 Br)Expected [M+H] + Diagnostic MS/MS Fragments (m/z)
M0 (Parent) N/AC 9​ H 12​ BrNO229.0102230.0175212.0070 (-H 2​ O), 184.9810 (C1-C2 cleavage)
M1 N-AcetylationC 11​ H 14​ BrNO 2​ 271.0208272.0281254.0175 (-H 2​ O), 212.0070 (-Acetamide)
M2 O-GlucuronidationC 15​ H 20​ BrNO 7​ 405.0423406.0496230.0175 (-GlucA), 212.0070
M3 Oxidative DeaminationC 9​ H 9​ BrO 2​ 227.9786228.9859210.9753 (-H 2​ O), 184.9810
M4 Aromatic HydroxylationC 9​ H 12​ BrNO 2​ 245.0051246.0124228.0019 (-H 2​ O), 200.9759

Note: All features must be validated by the presence of the corresponding 81 Br isotopologue at M+1.997 Da.

Conclusion

The structural characterization of 1-Amino-1-(4-bromophenyl)propan-2-ol metabolites requires a rigorous, causally-driven analytical approach. By combining the predictive power of Phase I/II metabolic pathways with the self-validating isotopic signature of the bromine atom, LC-HRMS workflows can definitively map the biotransformation of this complex amino alcohol. This framework ensures high-confidence structural elucidation, critical for downstream pharmacokinetic and toxicological assessments.

References

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones - nih.gov - 2

  • Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry - nih.gov - 5

  • (PDF) Mass spectrometry for structural characterization of bioactive compounds - researchgate.net - 6

  • An Untargeted Metabolomic Workflow to Improve Structural Characterization of Metabolites | Analytical Chemistry - acs.org - 4

  • Substrate-Specific Evolution of Amine Dehydrogenases for Accessing Structurally Diverse Enantiopure (R)-β-Amino Alcohols | ACS Catalysis - acs.org - 1

  • CN128: A New Orally Active Hydroxypyridinone Iron Chelator - ACS Publications - acs.org -3

Sources

Foundational

Receptor Binding Affinity Profiling of 1-Amino-1-(4-bromophenyl)propan-2-ol: A Methodological Whitepaper

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for determining the receptor binding affinity profile of the novel phenethylamine derivative, 1-Amino-1-(4-bromophenyl)propan-2...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for determining the receptor binding affinity profile of the novel phenethylamine derivative, 1-Amino-1-(4-bromophenyl)propan-2-ol. As a compound with structural similarities to known monoamine transporter ligands and adrenergic agents, a thorough understanding of its molecular targets is critical for predicting its pharmacological activity. This document details the scientific rationale for target selection, provides step-by-step protocols for two gold-standard assay formats—radioligand filtration binding and Scintillation Proximity Assay (SPA)—and outlines the requisite data analysis to derive key affinity constants such as the IC₅₀ and Kᵢ. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction to the Investigational Compound and Assay Principles
1.1. The Compound: 1-Amino-1-(4-bromophenyl)propan-2-ol

The subject of this guide, 1-Amino-1-(4-bromophenyl)propan-2-ol, is a substituted phenethylamine. Its core structure is analogous to endogenous neurotransmitters like norepinephrine and to synthetic compounds known to interact with the central nervous system. The phenylethanolamine backbone is a classic pharmacophore for adrenergic receptors, while modifications on the phenyl ring and amino group often confer affinity for monoamine transporters (such as those for dopamine, norepinephrine, and serotonin) and various serotonin receptor subtypes.[1][2][3] The lack of established pharmacological data for this specific molecule necessitates a primary characterization of its binding profile to elucidate its potential biological activity.

1.2. Foundational Principles of Receptor Binding Assays

Receptor binding assays are the gold standard for measuring the affinity of a ligand for its target receptor.[4] These assays operate on the law of mass action, which describes the equilibrium between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR).

L + R ⇌ LR

The key parameters derived from these assays are:

  • Kᴅ (Equilibrium Dissociation Constant): Represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kᴅ value signifies a higher binding affinity.[5]

  • Bₘₐₓ (Maximum Receptor Density): The total number of binding sites in the preparation, typically expressed as fmol/mg protein or sites/cell .[6]

  • IC₅₀ (Half Maximal Inhibitory Concentration): In a competitive assay, this is the concentration of an unlabeled test compound that displaces 50% of a specific radioligand from its receptor.

  • Kᵢ (Inhibition Constant): The Kᵢ is the equilibrium dissociation constant for the unlabeled test compound. It is a more absolute measure of affinity than the IC₅₀ because it is independent of the radioligand's concentration and affinity. It is typically calculated from the IC₅₀ using the Cheng-Prusoff equation.[7][8]

1.3. Overview of Assay Formats

Two primary formats are utilized for receptor-ligand binding analysis in drug discovery:

  • Filtration Assays: A heterogeneous method where receptor-bound radioligand is physically separated from the free (unbound) radioligand by rapid vacuum filtration through a filter mat that traps the cell membranes containing the receptors.[4][9] This technique is robust and widely applicable, especially for membrane-bound receptors.[4]

  • Scintillation Proximity Assay (SPA): A homogeneous, bead-based method that requires no separation step.[10] Receptors are immobilized on SPA beads containing a scintillant. Only radioligands that bind to the receptor are close enough to the bead to excite the scintillant and produce a light signal, making it a "mix and measure" format well-suited for high-throughput screening (HTS).[11][12]

Rational Target Selection

Based on the structure of 1-Amino-1-(4-bromophenyl)propan-2-ol, the primary targets for initial screening should include:

Target ClassSpecific TargetsRationale
Monoamine Transporters DAT (Dopamine Transporter), NET (Norepinephrine Transporter), SERT (Serotonin Transporter)The phenethylamine scaffold is a core structure for many substrates and inhibitors of these transporters.[1][13]
Adrenergic Receptors α₁-adrenergic, α₂-adrenergic, β-adrenergic subtypesThe phenylethanolamine moiety is a classic pharmacophore for adrenergic receptor ligands.[3][14]
Serotonin Receptors 5-HT₂ₐ, 5-HT₂CSubstituted phenethylamines frequently exhibit high affinity for serotonin receptors, mediating various CNS effects.[15][16]
Detailed Methodologies for Binding Affinity Determination

This section provides detailed protocols for characterizing the binding of 1-Amino-1-(4-bromophenyl)propan-2-ol at a representative target, the human Norepinephrine Transporter (NET). These protocols can be readily adapted for other targets.

3.1. Method 1: Filtration-Based Competitive Binding Assay

This method quantifies the ability of the test compound to compete with a known radioligand for binding to NET expressed in cell membranes.

The assay measures the displacement of a fixed concentration of a high-affinity NET radioligand (e.g., [³H]-Nisoxetine) by increasing concentrations of 1-Amino-1-(4-bromophenyl)propan-2-ol. The amount of radioactivity trapped on the filter is inversely proportional to the affinity of the test compound.

Filtration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Detection reagents 1. Prepare Reagents: - Test Compound Dilutions - [³H]-Radioligand - NET Membranes - Assay Buffer plate 2. Add to 96-well Plate: - Buffer / Unlabeled Ligand (NSB) - Test Compound - [³H]-Radioligand - NET Membranes reagents->plate Dispense incubation 3. Incubate to Equilibrium (e.g., 60 min at Room Temp) plate->incubation Agitate harvest 4. Rapid Filtration (Transfer to PEI-soaked GF/B filter plate) incubation->harvest Terminate Reaction wash 5. Wash Filters (3x with ice-cold wash buffer) harvest->wash dry 6. Dry Filters wash->dry scint 7. Add Scintillation Cocktail dry->scint count 8. Count Radioactivity (MicroBeta Counter) scint->count SPA_Principle cluster_bound Bound State: Signal Generation cluster_unbound Displaced State: No Signal bead1 SPA Bead (Scintillant) receptor1 Receptor bead1->receptor1 Immobilized signal1 Light Signal radioligand1 [³H] receptor1->radioligand1 Bound radioligand1->bead1 Energy Transfer (Proximity) bead2 SPA Bead (Scintillant) receptor2 Receptor bead2->receptor2 Immobilized competitor Test Cmpd receptor2->competitor Bound radioligand2 [³H] nosignal No Signal (Too far)

Caption: Principle of Scintillation Proximity Assay (SPA) for competitive binding.

  • Reagent Preparation: Prepare serial dilutions of the test compound, radioligand, and a slurry of WGA-SPA beads in Assay Buffer.

  • Assay Plate Setup (384-well format):

    • Add 5 µL of Assay Buffer (Total Binding), NSB Ligand (e.g., 10 µM Desipramine), or test compound dilution to appropriate wells.

    • Add 10 µL of [³H]-Nisoxetine (e.g., 1 nM final concentration).

    • Add 10 µL of NET membranes (e.g., 5 µg protein).

    • Add 25 µL of WGA-SPA bead slurry (e.g., 0.25 mg).

  • Incubation: Seal the plate and incubate for a minimum of 4 hours at room temperature with gentle agitation to allow binding to reach equilibrium and beads to settle.

  • Counting: Count the plate in a microplate scintillation counter equipped for SPA measurements without any prior separation steps.

Data Analysis and Interpretation

For each data point, specific binding is calculated as the difference between the total binding and the non-specific binding.

Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

Non-specific binding should ideally be less than 20% of the total binding for a robust assay. [17]

Plot the specific binding (as a percentage of the control/total binding) against the logarithm of the test compound concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

The Kᵢ value is calculated using the Cheng-Prusoff equation , which corrects for the presence of the radioligand. [7][8]

Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

Where:

  • [L] = The concentration of the radioligand used in the assay.

  • Kᴅ = The dissociation constant of the radioligand for the receptor (must be predetermined via saturation binding experiments).

The binding affinity data for 1-Amino-1-(4-bromophenyl)propan-2-ol should be summarized in a clear, tabular format.

Target ReceptorRadioligand UsedRadioligand Kᴅ (nM)Test Compound IC₅₀ (nM)Test Compound Kᵢ (nM)
Human NET[³H]-Nisoxetine1.1Experimental ValueCalculated Value
Human DAT[³H]-WIN 35,4282.5Experimental ValueCalculated Value
Human SERT[³H]-Citalopram0.9Experimental ValueCalculated Value
Human α₁-Adrenergic[³H]-Prazosin0.2Experimental ValueCalculated Value
Conclusion and Forward-Looking Strategy

This guide provides the essential framework for accurately determining the receptor binding affinity of 1-Amino-1-(4-bromophenyl)propan-2-ol. By employing these robust radioligand binding methodologies, researchers can generate a quantitative profile of the compound's interactions with key CNS targets.

The resulting Kᵢ values will establish a rank order of potency and selectivity, providing critical insights into the compound's potential pharmacological mechanism. A high affinity for NET, for example, would suggest potential antidepressant or stimulant-like properties. Following this initial binding characterization, the logical next step is to perform functional assays (e.g., neurotransmitter uptake inhibition assays, [³⁵S]GTPγS binding, or cAMP accumulation assays) to determine whether the compound acts as an agonist, antagonist, or transport inhibitor at the identified high-affinity targets.

References
  • Guo, T., & Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signal, 12(1), 115–126. [Link]

  • Westh-Hansen, S. E., et al. (2016). Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. PLOS ONE. [Link]

  • Ferris, C. D., et al. (2003). A fully automated [35S]GTPgammaS scintillation proximity assay for the high-throughput screening of Gi-linked G protein-coupled receptors. Assay and Drug Development Technologies, 1(2), 289-300. [Link]

  • Wikipedia contributors. (2023). Ligand binding assay. Wikipedia, The Free Encyclopedia. [Link]

  • PLOS. (2016). Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. Public Library of Science - Figshare. [Link]

  • Quick, M. W. (2012). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience Website. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • GraphPad Software. Analyzing Radioligand Binding Data. GraphPad Prism User Guide. [Link]

  • Sitte, H. H., & Freissmuth, M. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

  • Sucic, S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 631. [Link]

  • Sitte, H. H., & Freissmuth, M. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Request PDF on ResearchGate. [Link]

  • Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(3), 329–347. [Link]

  • Keen, M. (1997). Radioligand-Binding Methods for Membrane Preparations and Intact Cells. Springer Protocols. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience Data Sheet. [Link]

  • Sun, S., et al. (2005). Assay development and data analysis of receptor-ligand binding based on scintillation proximity assay. Metabolic Engineering, 7(1), 38-44. [Link]

  • Liu, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • Wikipedia contributors. (2024). 2C-B. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2024). 25CN-NBOH. Wikipedia, The Free Encyclopedia. [Link]

  • Ross, R., et al. (2017). The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review. Frontiers in Psychiatry, 8, 42. [Link]

  • Raddatz, R., et al. (1984). Alpha 1-adrenergic receptor involvement in norepinephrine-ethanol inhibition of rat brain Na+ -K+ ATPase and in ethanol tolerance. Journal of Pharmacology and Experimental Therapeutics, 231(2), 485-90. [Link]

Sources

Exploratory

acute toxicological properties of 1-Amino-1-(4-bromophenyl)propan-2-ol

Predictive Acute Toxicology and Preclinical Evaluation Framework for 1-Amino-1-(4-bromophenyl)propan-2-ol Executive Summary 1-Amino-1-(4-bromophenyl)propan-2-ol is a specialized brominated amino alcohol. Due to its struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Predictive Acute Toxicology and Preclinical Evaluation Framework for 1-Amino-1-(4-bromophenyl)propan-2-ol

Executive Summary

1-Amino-1-(4-bromophenyl)propan-2-ol is a specialized brominated amino alcohol. Due to its structural homology with potent halogenated phenethylamines and cathinones, it presents a unique and potentially severe acute toxicological profile. Because empirical in vivo data for this specific positional isomer is limited, this technical guide establishes a predictive toxicological framework based on structural alerts and outlines the rigorously self-validating preclinical evaluation protocols required for its safety assessment.

Structural Determinants of Toxicity (SAR)

The acute toxicity of 1-Amino-1-(4-bromophenyl)propan-2-ol is driven by two primary pharmacophores:

  • The 4-Bromophenyl Moiety: The incorporation of a heavy halogen (bromine) at the para-position fundamentally alters the molecule's toxicokinetics. Bromine significantly increases the partition coefficient (LogP), driving rapid diffusion across the blood-brain barrier. Furthermore, the steric bulk and polarizability of the bromine atom enhance binding affinity to the Serotonin Transporter (SERT) and 5-HT2A receptors. This is a well-documented mechanism that shifts the toxicodynamic profile from simple adrenergic stimulation to profound serotonergic neurotoxicity, as observed in structurally homologous compounds like 4-bromoamphetamine[1] and 4-bromo-3,5-dimethoxyamphetamine (DOB)[2].

  • The Benzylic Amine Backbone: Unlike standard cathinones or ephedrines which feature an alpha-methyl phenethylamine backbone (2-amino-1-propanol derivatives), this compound possesses a benzylic amine (1-amino-2-propanol derivative). This structural reversal alters its metabolic fate. Benzylic amines are less susceptible to classic Monoamine Oxidase (MAO) degradation but are prime targets for Semicarbazide-Sensitive Amine Oxidase (SSAO) and hepatic Cytochrome P450-mediated oxidative deamination. This alternative metabolic routing can lead to the formation of reactive brominated benzaldehyde intermediates, posing a latent risk of idiosyncratic hepatotoxicity and prolonged systemic exposure[3].

Predictive Toxicodynamics and Target Organ Profiling

Based on the structural alerts, the primary acute toxicity risks are neurotoxic and hepatotoxic in nature.

  • Neurotoxicity & Serotonin Syndrome: Similar to the monoamine transporter efflux mechanisms seen in 4-bromomethcathinone[4], 1-Amino-1-(4-bromophenyl)propan-2-ol is predicted to act as a potent monoamine releasing agent. Overstimulation of central serotonergic pathways can precipitate a life-threatening sympathomimetic toxidrome characterized by hyperthermia, tremors, and seizures. The GHS classification for the closely related 4-bromoamphetamine includes H300 (Fatal if swallowed) and H330 (Fatal if inhaled), indicating an extremely steep dose-response curve for lethality[1][3].

  • Hepatotoxicity: The hepatic clearance of halogenated xenobiotics often generates reactive oxygen species (ROS). The predicted oxidative deamination of the benzylic amine may deplete hepatocellular glutathione (GSH), leading to acute centrilobular necrosis upon high-dose exposure.

G A 1-Amino-1-(4-bromophenyl) propan-2-ol B High Lipophilicity (4-Bromo moiety) A->B F Benzylic Amine Oxidation A->F C Rapid BBB Penetration B->C D Monoamine Transporter Interaction C->D E Serotonergic / Sympathomimetic Toxicity D->E G Reactive Metabolites (Hepatotoxicity) F->G

Caption: Predictive toxicodynamic and metabolic pathways of 1-Amino-1-(4-bromophenyl)propan-2-ol.

Quantitative Toxicity Projections

To guide preclinical dosing, we must extrapolate from known toxicological thresholds of structural analogs. The following table summarizes the predicted acute toxicity metrics for 1-Amino-1-(4-bromophenyl)propan-2-ol against its established reference compounds.

Compound ClassRepresentative AnalogPrimary TargetPredicted/Known Acute Oral LD50 (Rat)Key GHS Hazard Classifications
Para-Halogenated Amphetamine4-BromoamphetamineDAT / SERT< 5 mg/kg (Highly Toxic)H300 (Fatal if swallowed), H330, H361, H373[1][3]
Halogenated Cathinone4-BromomethcathinoneDAT / NET~ 50 - 100 mg/kgH302 (Harmful if swallowed), H315, H319[4]
Brominated Benzylic Amino Alcohol 1-Amino-1-(4-bromophenyl)propan-2-ol SERT / SSAO Predicted: 10 - 50 mg/kg Predicted: H300, H336, H373

Preclinical Experimental Methodologies

To empirically validate these predictive models, a rigorous, self-validating experimental framework must be employed. The following protocols detail the necessary in vitro and in vivo workflows.

Protocol 1: High-Throughput In Vitro Hepatotoxicity Assay (HepG2 / CellTiter-Glo)
  • Causality & Validation: This assay directly quantifies intracellular ATP as a proxy for metabolic viability. To ensure assay validity, a Z'-factor must be calculated using the positive and vehicle controls. A Z'-factor > 0.5 validates the assay's dynamic range and reliability before extrapolating the test compound's IC50, ensuring trustworthiness in the data.

Step-by-Step Workflow:

  • Cell Culture & Seeding: Cultivate HepG2 human hepatocellular carcinoma cells in DMEM supplemented with 10% FBS. Seed at a density of 10,000 cells/well in an opaque-walled 96-well microplate. Incubate at 37°C, 5% CO₂ for 24 hours to allow adhesion.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-Amino-1-(4-bromophenyl)propan-2-ol in anhydrous DMSO. Generate a 10-point serial dilution curve (0.1 µM to 1000 µM).

  • Dosing: Transfer the dilutions to the HepG2 plate, ensuring the final DMSO concentration remains strictly below 0.5% (v/v) to prevent solvent-induced cytotoxicity. Include 0.5% DMSO as a vehicle control and 100 µM Chlorpromazine as a positive control for cytotoxicity.

  • Incubation: Expose the cells to the compound for 48 hours.

  • ATP Quantification: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® Luminescent Cell Viability Reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Data Acquisition & Analysis: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a microplate reader. Calculate the IC50 using a 4-parameter non-linear regression model.

Protocol 2: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
  • Causality & Validation: The OECD 425 protocol is chosen specifically for halogenated phenethylamines due to their characteristically steep dose-response curves. It is inherently self-validating through its statistical stopping rules. By utilizing a maximum likelihood estimation (MLE) algorithm, the test continuously validates the dose-response curve after each animal, halting only when the statistical confidence interval for the LD50 falls within acceptable regulatory limits. This prevents unnecessary animal mortality while ensuring data robustness.

Step-by-Step Workflow:

  • Subject Selection: Select healthy, young adult, nulliparous, and non-pregnant female Sprague-Dawley rats (8-12 weeks old).

  • Preparation: Fast the animals overnight (water ad libitum) prior to dosing to eliminate food-drug absorption interactions. Weigh each animal immediately before dosing to calculate the exact volumetric dose.

  • Initial Dosing: Based on the predicted high toxicity of the 4-bromo pharmacophore, initiate dosing at a conservative starting dose of 1.75 mg/kg. Administer the compound dissolved in sterile saline via oral gavage.

  • Observation Phase: Observe the dosed animal continuously for the first 4 hours, monitoring for signs of the sympathomimetic toxidrome (e.g., hyperthermia, piloerection, stereotypy, tremors). Continue observation at least once daily for 14 days.

  • Dose Progression: If the animal survives the 48-hour critical window, dose the next animal at a higher level (progression factor of 3.2). If the animal exhibits severe distress or mortality, dose the next animal at a lower level (factor of 3.2).

  • Termination & Necropsy: Euthanize surviving animals at day 14. Perform gross necropsy on all animals (including those found dead), focusing specifically on hepatic and cardiovascular tissue for signs of acute necrosis or hemorrhage.

  • Statistical Calculation: Input the survival/mortality sequence into the AOT425StatPgm software to calculate the exact LD50 and 95% confidence intervals via MLE.

Workflow S1 In Silico QSAR Modeling S2 In Vitro Cytotoxicity (HepG2) S1->S2 S3 Transporter Binding Assays S2->S3 S4 In Vivo Acute Tox (OECD 425) S3->S4 S5 GHS Hazard Classification S4->S5

Caption: Phased preclinical acute toxicity screening workflow for novel brominated amino alcohols.

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Foundational

Pathway Mapping and Synthesis Methodologies for 1-Amino-1-(4-bromophenyl)propan-2-ol: A Technical Guide

Introduction & Structural Rationale The compound 1-amino-1-(4-bromophenyl)propan-2-ol represents a highly versatile, halogenated chiral building block within the 1,2-amino alcohol family. Structurally, it is a regio-comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The compound 1-amino-1-(4-bromophenyl)propan-2-ol represents a highly versatile, halogenated chiral building block within the 1,2-amino alcohol family. Structurally, it is a regio-complementary isomer to the well-known ephedrine/norephedrine alkaloid class. While natural ephedrines feature a hydroxyl group at the benzylic position (C1) and an amine at C2, the 1-amino-1-arylpropan-2-ol scaffold reverses this connectivity, placing the amine at the benzylic C1 position and the hydroxyl at C2[1].

This specific structural motif is highly sought after in medicinal chemistry and asymmetric synthesis[2]. The presence of the para-bromo substituent on the phenyl ring serves as a critical synthetic handle, allowing for downstream diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to construct complex biaryl active pharmaceutical ingredients (APIs) without disrupting the vicinal amino alcohol stereocenters.

Retrosynthetic Analysis & Mechanistic Rationale

Accessing the 1-amino-1-arylpropan-2-ol framework requires precise control over both regioselectivity and stereoselectivity. We map two distinct, field-proven pathways for its synthesis:

  • The Classical Chemo-Synthetic Pathway (Azide Route): A robust, scalable four-step sequence utilizing 4-bromophenylacetone as the starting material. This route relies on thermodynamic enolization for regiocontrol and Felkin-Anh transition state models for diastereocontrol.

  • The State-of-the-Art Biocatalytic Cascade: A highly modern, green-chemistry approach utilizing engineered enzymes to achieve >99% enantiomeric excess (ee) in a streamlined two-step process[3][4].

Classical Chemo-Synthetic Pathway: The Azide Route

The chemical synthesis of 1-amino-1-(4-bromophenyl)propan-2-ol relies on the sequential functionalization of 4-bromophenylacetone.

ChemoSynthesis SM 4-Bromophenylacetone Int1 1-Bromo-1-(4-bromophenyl) propan-2-one SM->Int1 Br2, AcOH (Regioselective) Int2 1-Azido-1-(4-bromophenyl) propan-2-one Int1->Int2 NaN3, DMF (SN2) Int3 1-Azido-1-(4-bromophenyl) propan-2-ol Int2->Int3 NaBH4, MeOH (Diastereoselective) Prod 1-Amino-1-(4-bromophenyl) propan-2-ol Int3->Prod PPh3, H2O (Chemoselective)

Caption: Chemo-synthetic pathway for 1-amino-1-(4-bromophenyl)propan-2-ol via an azide intermediate.

Mechanistic Causality Behind Experimental Choices
  • Regioselective α -Bromination: Bromination of 4-bromophenylacetone with Br₂ in acetic acid occurs exclusively at the C1 (benzylic) position rather than the C3 (methyl) position. Causality: Under acid catalysis, the intermediate enol forms in conjugation with the aromatic ring, making the C1 carbon the exclusive nucleophile.

  • Diastereoselective Ketone Reduction: Reduction of the α -azido ketone with NaBH₄ favors the anti diastereomer. Causality: According to the Felkin-Anh model, the bulky aryl group adopts a perpendicular conformation to the carbonyl. Hydride attack occurs from the less sterically hindered face (opposite the azide group), establishing the relative stereochemistry.

  • Chemoselective Azide Reduction (Staudinger Reaction): Standard hydrogenation (H₂/Pd-C) is strictly avoided here. Causality: Palladium readily inserts into the Ar–Br bond, leading to catastrophic hydrodehalogenation. The Staudinger reaction (PPh₃/H₂O) operates via a phosphazide intermediate that is completely orthogonal to aryl halides, ensuring 100% chemoselectivity for the azide reduction.

State-of-the-Art Biocatalytic Cascade (The Green Route)

Recent advancements in biocatalysis have revolutionized the synthesis of chiral amino alcohols. Utilizing a one-pot or sequential multi-enzymatic cascade allows for the synthesis of all four possible stereoisomers of the 1-amino-1-arylpropan-2-ol scaffold with exceptional optical purity[2][4].

Biocatalysis Sub1 4-Bromobenzaldehyde + Acetaldehyde Int1 (R)-2-Hydroxy-1-(4-bromophenyl) propan-1-one Sub1->Int1 Benzaldehyde Lyase (BAL) ThDP, Mg2+, pH 7.5 Prod (1S,2R)-1-Amino-1-(4-bromophenyl) propan-2-ol Int1->Prod Amine Transaminase (ATA) Isopropylamine, PLP

Caption: Two-step biocatalytic cascade for stereoselective synthesis of 1-amino-1-arylpropan-2-ol.

Enzymatic Causality
  • Carboligation: Benzaldehyde lyase (BAL) from Pseudomonas fluorescens catalyzes the cross-benzoin-type condensation of 4-bromobenzaldehyde and acetaldehyde. Dependent on Thiamine Diphosphate (ThDP), this step sets the first stereocenter, yielding enantiopure (R)-2-hydroxy-1-(4-bromophenyl)propan-1-one[2].

  • Transamination: An Amine Transaminase (ATA) (e.g., from Arthrobacter sp.) utilizes isopropylamine as an amine donor to convert the C1 ketone into an amine. The Pyridoxal Phosphate (PLP)-dependent enzyme strictly controls the facial attack, defining the second stereocenter to yield the (1S,2R) or (1R,2R) isomer depending on the specific ATA variant deployed[4][5].

Quantitative Data & Pathway Comparison

MetricChemo-Synthetic (Azide Route)Biocatalytic Cascade
Overall Yield 45 – 55%75 – 92%
Stereoselectivity Diastereomeric mixture (favors anti)>99% ee and de (Enantiopure)
Step Count 4 Steps2 Steps (One-pot possible)
Key Reagents Br₂, NaN₃, NaBH₄, PPh₃BAL, ATA, ThDP, PLP
Environmental Impact High (Halogenated solvents, OPPh₃ waste)Low (Aqueous buffers, Renewable)
Chemoselectivity Requires careful reagent selection (Staudinger)Absolute (Enzymes ignore the Ar-Br bond)

Experimental Protocols: Self-Validating Chemo-Synthetic Workflows

The following protocols are engineered to be self-validating, incorporating observable physical changes and specific workup rationales to ensure experimental integrity.

Step 1: Regioselective α -Bromination
  • Reaction: Dissolve 4-bromophenylacetone (1.0 eq) in glacial acetic acid (0.5 M). Cool to 0 °C. Add a solution of Br₂ (1.05 eq) in acetic acid dropwise over 30 minutes.

  • Validation: The deep red color of Br₂ will rapidly decolorize as it is consumed by the enol. The reaction is complete when a faint orange tint persists.

  • Workup: Pour into ice water and extract with dichloromethane (DCM). Wash the organic layer with saturated NaHCO₃ until gas evolution (CO₂) ceases, ensuring complete removal of acetic acid. Dry over Na₂SO₄ and concentrate.

Step 2: Nucleophilic Azidation
  • Reaction: Dissolve the crude 1-bromo-1-(4-bromophenyl)propan-2-one in anhydrous DMF (0.3 M). Add NaN₃ (1.5 eq) portionwise at 0 °C. Stir at room temperature for 4 hours.

  • Validation: TLC monitoring (Hexanes/EtOAc 8:2) will show the disappearance of the bromide and the appearance of a slightly more polar, UV-active spot.

  • Workup: Quench with water (to solubilize excess NaN₃ and DMF) and extract with diethyl ether. Wash the organic layer 5 times with brine to completely partition the DMF into the aqueous phase. Safety Note: Never acidify the aqueous waste, as it will generate highly toxic and explosive hydrazoic acid (HN₃).

Step 3: Diastereoselective Reduction
  • Reaction: Dissolve the azido-ketone in methanol (0.2 M) and cool to -10 °C. Add NaBH₄ (0.5 eq) in small portions.

  • Validation: Vigorous bubbling (H₂ gas) will occur upon addition.

  • Workup: Stir for 1 hour, then quench by slowly adding saturated aqueous NH₄Cl. Rationale: NH₄Cl is mildly acidic; it safely destroys excess borohydride without risking acid-catalyzed elimination of the newly formed hydroxyl group. Extract with EtOAc, dry, and concentrate.

Step 4: Chemoselective Staudinger Reduction
  • Reaction: Dissolve 1-azido-1-(4-bromophenyl)propan-2-ol in a 10:1 mixture of THF and water (0.1 M). Add triphenylphosphine (PPh₃) (1.2 eq) portionwise at room temperature.

  • Validation: Immediate and steady evolution of N₂ gas confirms the formation of the phosphazide and its subsequent decomposition to the iminophosphorane. Heat to 50 °C for 4 hours to drive the hydrolysis of the iminophosphorane to the primary amine.

  • Workup (Critical Separation): Concentrate the THF in vacuo. The residue contains the product and triphenylphosphine oxide (OPPh₃). Add 1M HCl to adjust the pH to 2. Extract with EtOAc. Rationale: The target amine is protonated and remains in the aqueous layer, while the neutral OPPh₃ byproduct is completely extracted into the EtOAc layer. Separate the layers, basify the aqueous layer to pH 10 with 2M NaOH, and extract with DCM to recover the pure freebase 1-amino-1-(4-bromophenyl)propan-2-ol.

References

  • Synthetic enzyme cascades for the synthesis of amino alcohols and tetrahydroisoquinolines RWTH Aachen University Publications URL:[2][3]

  • Synthetic enzyme cascades for the synthesis of amino alcohols and tetrahydroisoquinolines | ORKG Ask Open Research Knowledge Graph URL:[5]

  • High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene ChemBioChem / PubMed Central URL:[4]

  • Gold and Biocatalysis for the Stereodivergent Synthesis of Nor(pseudo)ephedrine Derivatives: Cascade Design Toward Amino Alcohol Universidad de Oviedo / Advanced Synthesis & Catalysis URL:[1]

Sources

Exploratory

Blood-Brain Barrier Permeability of 1-Amino-1-(4-bromophenyl)propan-2-ol: A Technical Guide to Pharmacokinetic Profiling

Executive Summary The development and toxicological assessment of centrally acting compounds require a rigorous understanding of their blood-brain barrier (BBB) permeability[1]. 1-Amino-1-(4-bromophenyl)propan-2-ol is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development and toxicological assessment of centrally acting compounds require a rigorous understanding of their blood-brain barrier (BBB) permeability[1]. 1-Amino-1-(4-bromophenyl)propan-2-ol is a halogenated amino alcohol structurally related to the cathinone and phenylpropanolamine families[2]. Due to its highly lipophilic 4-bromophenyl moiety and ionizable primary amine, this compound presents a complex pharmacokinetic profile. This whitepaper provides a comprehensive, step-by-step technical guide for evaluating the BBB permeability of 1-Amino-1-(4-bromophenyl)propan-2-ol, detailing the causality behind experimental choices, in vitro methodologies, and the critical distinction between the rate and extent of brain penetration.

Physicochemical Profiling & Predictive Modeling

Before initiating in vitro assays, in silico profiling is required to predict the baseline transport mechanisms. The structural features of 1-Amino-1-(4-bromophenyl)propan-2-ol dictate its interaction with the BBB lipid bilayer and endothelial transport proteins.

  • Lipophilicity (cLogP): The substitution of a bromine atom at the para-position of the phenyl ring significantly increases the lipophilicity of the molecule compared to its unhalogenated analogs. This drives passive transcellular diffusion.

  • Topological Polar Surface Area (tPSA): The molecule contains only two polar groups (a primary amine and a hydroxyl group), keeping the tPSA well below the 90 Ų threshold required for optimal BBB penetration.

  • Ionization (pKa): With an estimated pKa of ~9.0–9.5, the primary amine is predominantly protonated (cationic) at a physiological pH of 7.4. While this facilitates interaction with Organic Cation Transporters (OCTs), it also increases the likelihood of recognition by efflux pumps.

Table 1: Predicted Physicochemical Properties for BBB Penetration

PropertyEstimated ValueBBB Penetration Ideal RangePharmacokinetic Implication
Molecular Weight 230.10 g/mol < 400 g/mol Excellent size for passive diffusion.
cLogP 1.8 – 2.51.5 – 2.5Highly favorable for lipid bilayer insertion.
tPSA 46.2 Ų< 90 ŲMinimal hydrogen bonding drag during transit.
pKa (Amine) ~9.2N/A>98% protonated at pH 7.4; potential OCT/P-gp substrate.

Mechanisms of Endothelial Transport

The BBB is not merely a physical barrier; it is a dynamic, enzymatic, and transport-driven interface. The permeability of 1-Amino-1-(4-bromophenyl)propan-2-ol is governed by three competing mechanisms:

  • Passive Transcellular Diffusion: The primary influx route, driven by the lipophilic 4-bromophenyl core partitioning into the endothelial cell membrane.

  • Carrier-Mediated Transport: The cationic amine may be a substrate for solute carrier (SLC) transporters, potentially aiding influx.

  • Active Efflux: The combination of a lipophilic aromatic ring and a protonated nitrogen is the classic pharmacophore for P-glycoprotein (P-gp / MDR1) recognition. If the compound is a strong P-gp substrate, net brain accumulation will be severely restricted despite high passive permeability[3].

BBB_Transport Blood Blood Compartment (pH 7.4) Molecule 1-Amino-1-(4-bromophenyl) propan-2-ol Blood->Molecule Endothelial BBB Endothelial Cell (Tight Junctions) Brain Brain Parenchyma (Target Site) Endothelial->Brain Net Influx Efflux P-glycoprotein (P-gp) Efflux Pump Endothelial->Efflux ATP-dependent Passive Passive Transcellular Diffusion (Lipophilic Br) Molecule->Passive Carrier Carrier-Mediated Transport (OCTs) Molecule->Carrier Molecule->Efflux Passive->Endothelial Carrier->Endothelial Efflux->Blood Efflux

Caption: Transport mechanisms of 1-Amino-1-(4-bromophenyl)propan-2-ol across the BBB.

Step-by-Step Experimental Methodologies

To accurately profile this compound, a tiered in vitro approach is required. We begin with a high-throughput passive permeability assay, followed by a cell-based active transport assay.

Exp_Workflow InSilico In Silico Modeling (cLogP, tPSA) PAMPA PAMPA-BBB Assay (Passive Permeability) InSilico->PAMPA Cellular MDCK-MDR1 Transwell Assay (Efflux Ratio) PAMPA->Cellular InVivo In Vivo PK (Kp,brain & Kp,uu) Cellular->InVivo

Caption: Sequential experimental workflow for validating BBB permeability.

PAMPA-BBB Assay (Passive Permeability)

Rationale: The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) isolates passive diffusion from active transport[4]. We utilize a porcine brain lipid (PBL) extract rather than standard intestinal lipids because PBL accurately mimics the high sphingomyelin and cholesterol content of the human BBB[5].

Self-Validating Protocol:

  • Preparation: Dissolve 1-Amino-1-(4-bromophenyl)propan-2-ol in DMSO (stock 10 mM). Dilute in PBS (pH 7.4) to a final concentration of 10 µM (final DMSO ≤ 1%).

  • Membrane Coating: Coat the PVDF membrane filter of the donor plate with 4 µL of PBL extract (20 mg/mL in dodecane).

  • Assembly: Add 300 µL of the compound solution to the donor wells. Add 300 µL of fresh PBS to the acceptor wells. Sandwich the plates.

  • Incubation: Incubate at 25°C for 18 hours in a humidity-controlled chamber to reach equilibrium.

  • Quantification: Separate the plates and quantify the concentration of the compound in both donor and acceptor wells using LC-MS/MS.

  • Validation Check: Calculate the mass balance (recovery). If recovery is <80%, the compound is likely trapped in the lipid membrane or bound to the plastic, requiring the addition of 1% BSA to the acceptor well.

MDCK-MDR1 Transwell Assay (Efflux Ratio)

Rationale: Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (encoding P-gp) are cultured to form a polarized monolayer. This assay determines if the compound is actively pumped back into the blood compartment[3][6].

Self-Validating Protocol:

  • Cell Culture: Seed MDCK-MDR1 cells on semi-permeable Transwell® inserts. Culture for 4–5 days until a confluent monolayer forms.

  • Integrity Check (Critical): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 350 Ω·cm². Add Lucifer Yellow (a paracellular marker) to the donor compartment.

  • Dosing:

    • A-to-B (Apical to Basolateral): Add 10 µM of the compound to the apical chamber (simulating blood).

    • B-to-A (Basolateral to Apical): Add 10 µM to the basolateral chamber (simulating brain).

  • Incubation: Incubate at 37°C for 60 minutes on an orbital shaker (to minimize the unstirred water layer).

  • Analysis: Quantify compound concentrations via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) for both directions.

  • Validation Check: If the Papp​ of Lucifer Yellow exceeds 1×10−6 cm/s, the tight junctions are compromised, and the data must be discarded[7].

Table 2: Interpretation Guidelines for BBB Permeability Assays

MetricCalculationHigh BBB PermeabilityEfflux Substrate
PAMPA Papp​ VD​/(A⋅t)⋅ln(1−CA​/Ceq​) >4.0×10−6 cm/sN/A (Assesses passive only)
MDCK Papp​ (A-B) (dQ/dt)/(A⋅C0​) >3.0×10−6 cm/s <1.0×10−6 cm/s
Efflux Ratio (ER) Papp​(B−A)/Papp​(A−B) <2.0 >2.0 (Requires P-gp inhibitor test)

In Vivo Validation: Rate vs. Extent of Delivery

While in vitro assays provide the rate of permeability ( Papp​ ), they do not account for brain tissue binding. The ultimate validation of 1-Amino-1-(4-bromophenyl)propan-2-ol's BBB penetration requires in vivo pharmacokinetic modeling[8].

Historically, researchers relied on the total brain-to-plasma ratio ( Kp,brain​ ). However, this metric is fundamentally flawed because highly lipophilic compounds (like those containing a bromophenyl group) non-specifically bind to brain parenchyma, artificially inflating the apparent brain concentration.

The scientifically rigorous metric is Kp,uu​ (the unbound brain-to-plasma ratio) [8][9].

  • Kp,uu​=Cu,plasma​Cu,brain​​

  • A Kp,uu​≈1 indicates that passive diffusion is the dominant mechanism and the compound freely equilibrates.

  • A Kp,uu​<0.3 strongly suggests that despite high passive permeability, the compound is being actively effluxed by P-gp at the BBB.

To determine Kp,uu​ for 1-Amino-1-(4-bromophenyl)propan-2-ol, researchers must perform in vivo microdialysis or use brain homogenate equilibrium dialysis to calculate the unbound fraction in the brain ( fu,brain​ )[10].

Conclusion

Evaluating the blood-brain barrier permeability of 1-Amino-1-(4-bromophenyl)propan-2-ol requires a multi-tiered approach. Its lipophilic brominated core strongly supports passive transcellular diffusion, which can be rapidly validated using a PBL-based PAMPA-BBB assay. However, the presence of an ionizable primary amine introduces the risk of P-glycoprotein-mediated efflux. Therefore, bidirectional MDCK-MDR1 Transwell assays, strictly controlled with paracellular integrity markers, are mandatory. Ultimately, transitioning from in vitro permeability rates to in vivo unbound partition coefficients ( Kp,uu​ ) ensures that only the pharmacologically active, free fraction of the compound is considered in neuro-pharmacokinetic profiling.

References

  • Pardridge, W.M. (2005). "The blood-brain barrier: bottleneck in brain drug development." NeuroRx, 2(1), 3-14.[1] URL:[Link]

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry, 38(3), 223-232.[4] URL:[Link]

  • Wang, Q., et al. (2005). "Evaluation of the MDR-MDCK cell line as a permeability screen for blood-brain barrier." International Journal of Pharmaceutics, 288(2), 349-359.[3] URL:[Link]

  • Hammarlund-Udenaes, M., et al. (2008). "On the rate and extent of drug delivery to the brain." Pharmaceutical Research, 25(8), 1737-1750.[8] URL:[Link]

  • PubChem Database. "(R)-1-Amino-2-(4-bromophenyl)propane" (Structural Property Reference). National Center for Biotechnology Information.[2] URL:[Link]

Sources

Foundational

Pharmacokinetic Profiling of 1-Amino-1-(4-bromophenyl)propan-2-ol in Animal Models: A Comprehensive Technical Guide

Executive Summary The compound1 (CAS 481632-39-7) is a halogenated amino alcohol of significant interest in medicinal chemistry and neuropharmacology[1]. Structurally related to cathine and norephedrine, the addition of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound1 (CAS 481632-39-7) is a halogenated amino alcohol of significant interest in medicinal chemistry and neuropharmacology[1]. Structurally related to cathine and norephedrine, the addition of a 4-bromo substituent on the phenyl ring fundamentally alters its physicochemical properties, impacting its absorption, distribution, metabolism, and excretion (ADME)[2]. This whitepaper provides a rigorous, self-validating framework for conducting Investigational New Drug (IND)-enabling pharmacokinetic (PK) profiling of this compound in animal models, bridging the gap between raw experimental execution and the mechanistic causality that drives protocol design.

Physicochemical Properties & Pharmacokinetic Implications

Before designing an in vivo protocol, a Senior Application Scientist must analyze the molecule's intrinsic properties. Like other amphetamine-type stimulants, 1-Amino-1-(4-bromophenyl)propan-2-ol is a weak base with a pKa of approximately 9.9[3].

  • Ionization & Distribution: At a physiological pH of 7.4, the primary amine is heavily protonated. Normally, this would restrict membrane permeability. However, the heavy bromine atom significantly increases the molecule's lipophilicity (LogP). This high LogP counteracts the ionization, allowing the compound to easily diffuse across lipid bilayers, including the blood-brain barrier (BBB), leading to a high volume of distribution (Vd)[3].

  • Renal Clearance: Because it is a weak base, its renal excretion is highly dependent on urinary pH. In acidic urine, the compound remains ionized and is rapidly excreted; in alkaline urine, it undergoes significant tubular reabsorption[4].

Animal Model Selection Strategy

To satisfy 5 in initial clinical trials, PK profiling must utilize both a rodent and a non-rodent species[5].

  • Sprague-Dawley (SD) Rats: Utilized for high-throughput determination of baseline systemic clearance (CL) and Vd. Rats provide a robust mammalian system for initial compartmental modeling.

  • Beagle Dogs: Rodent gastrointestinal (GI) tracts often poorly predict human oral absorption. Beagle dogs are selected because their gastric pH, GI transit times, and hepatic CYP450 expression profiles provide a highly reliable model for assessing oral bioavailability (F%) and first-pass hepatic extraction.

PKStudy Animals Animal Models (Rats & Dogs) IV IV Dosing (1 mg/kg) Animals->IV PO PO Dosing (5 mg/kg) Animals->PO Sample Serial Blood Sampling IV->Sample PO->Sample PK NCA & PBPK Modeling Sample->PK

In vivo pharmacokinetic study design comparing IV and PO administration routes.

Bioanalytical Methodology: LC-MS/MS Quantification

To accurately quantify the compound in plasma, a highly sensitive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.

Mechanistic Causality for Extraction: While many protocols default to Liquid-Liquid Extraction (LLE), the high polarity of the amino alcohol moiety often results in erratic LLE recoveries without chemical derivatization. Therefore, we mandate a Protein Precipitation (PPT) approach using ice-cold acetonitrile.

Step-by-Step Extraction Protocol
  • Spiking: Aliquot 50 µL of K2EDTA-treated animal plasma into a 96-well plate. Add 10 µL of Internal Standard (IS) (e.g., Amphetamine-d11) to normalize extraction efficiency.

  • Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: The formic acid ensures the basic amine remains fully protonated, preventing non-specific binding to denaturing plasma proteins and maximizing extraction yield.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

  • Evaporation: Transfer 100 µL of the supernatant to a clean plate and evaporate to dryness under nitrogen at 35°C.

  • Reconstitution & Analysis: Reconstitute in 100 µL of mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Inject 5 µL onto a C18 column. Causality: The 0.1% Formic Acid in the mobile phase acts as a proton source, ensuring the analyte is ionized as (M+H)+, which exponentially increases the sensitivity of the positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) detection.

BioanalyticalWorkflow N1 Plasma Sample (50 µL) N2 Protein Precipitation (Acetonitrile + IS) N1->N2 N3 Centrifugation (14,000g, 10 min) N2->N3 N4 Supernatant Transfer & Evaporation N3->N4 N5 Reconstitution (Mobile Phase) N4->N5 N6 LC-MS/MS Analysis (MRM Mode) N5->N6

Step-by-step bioanalytical extraction and LC-MS/MS workflow for plasma samples.

In Vivo Dosing and Sampling Protocol

Both Intravenous (IV) and Oral (PO) routes are mandatory to calculate absolute bioavailability.

  • Formulation: Formulate the compound in sterile saline for IV (1 mg/kg) and 0.5% Methylcellulose for PO (5 mg/kg). Causality: Methylcellulose increases the viscosity of the vehicle, ensuring a homogeneous suspension of the lipophilic brominated compound and preventing dose variability during gavage.

  • Administration: Administer IV via the tail vein (rats) or cephalic vein (dogs). Administer PO via oral gavage to animals fasted for 12 hours. Causality: Fasting eliminates food-effect variables on GI absorption.

  • Sampling: Collect blood samples (approx. 200 µL) at 0, 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Processing: Collect blood exclusively in K2EDTA tubes. Causality: Heparin can cause matrix effects (ion suppression) in the ESI source during mass spectrometry. K2EDTA chelates calcium to prevent coagulation while maintaining a clean background for MS quantification.

Data Analysis & Projected Pharmacokinetics

Data is processed using Non-Compartmental Analysis (NCA). To support regulatory submissions, data can later be integrated into6 following FDA format guidelines[6]. Based on the structural relationship to standard amphetamines[3], the quantitative PK parameters for 1-Amino-1-(4-bromophenyl)propan-2-ol are projected as follows:

ParameterDefinitionProjected Value (Rat)Mechanistic Rationale
CL Systemic ClearanceModerate (15-25 mL/min/kg)Hepatic oxidation is sterically hindered by the 4-bromo group, slightly reducing CL compared to unhalogenated analogs.
Vd Volume of DistributionHigh (3.0 - 4.5 L/kg)High lipophilicity (LogP) drives extensive tissue distribution, despite ionization at physiological pH.
T1/2 Elimination Half-Life8 - 14 hoursDecreased metabolic vulnerability at the para-position extends the half-life relative to standard amphetamines.
F% Oral Bioavailability> 60%Excellent gastrointestinal absorption characteristic of small molecule amines; moderate first-pass effect.

Metabolic Pathways & Biotransformation

Amphetamines are primarily metabolized via hepatic CYP450 enzymes and excreted renally[4]. However, the unique structure of 1-Amino-1-(4-bromophenyl)propan-2-ol dictates specific biotransformation routes:

  • Phase I (Deamination): The molecule can undergo oxidative deamination (mediated by CYP2C/CYP2D6 orthologs in animals) to form a 4-bromophenylacetone derivative[4].

  • Phase II (Glucuronidation): Unlike standard amphetamine, the presence of the hydroxyl group on the propanol chain offers a direct site for Phase II conjugation via UGT enzymes, forming an O-glucuronide conjugate for rapid biliary/renal clearance.

MetabolicPathway Parent 1-Amino-1-(4-bromophenyl) propan-2-ol Phase1 Phase I: Deamination (CYP450) Parent->Phase1 Phase2 Phase II: Glucuronidation (UGT) Parent->Phase2 Ketone 4-Bromophenylacetone Phase1->Ketone Gluc O-Glucuronide Conjugate Phase2->Gluc

Putative Phase I and Phase II metabolic pathways of the brominated amino alcohol.

References

  • Molaid. "(2R)-1-amino-1(4-bromophenyl)propan-2-ol | 481632-39-7". [Link]

  • U.S. Food and Drug Administration (FDA). "NDA 21-303/S-010 Page 3 PHARMACOKINETICS". [Link]

  • U.S. Food and Drug Administration (FDA). "Physiologically Based Pharmacokinetic Analyses — Format and Content Guidance for Industry". [Link]

  • de la Torre, R., et al. "Clinical pharmacokinetics of amfetamine and related substances: monitoring in conventional and non-conventional matrices." PubMed. [Link]

  • U.S. Food and Drug Administration (FDA). "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers". [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development for 1-Amino-1-(4-bromophenyl)propan-2-ol

Introduction 1-Amino-1-(4-bromophenyl)propan-2-ol is a highly polar, halogenated phenylpropanolamine derivative. Structurally, it serves as a key metabolite and synthetic precursor to brominated cathinones (e.g., bromome...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Amino-1-(4-bromophenyl)propan-2-ol is a highly polar, halogenated phenylpropanolamine derivative. Structurally, it serves as a key metabolite and synthetic precursor to brominated cathinones (e.g., bromomethcathinone). Accurately quantifying this analyte is critical in forensic toxicology, pharmaceutical quality control, and pharmacokinetic profiling.

However, detecting this compound via High-Performance Liquid Chromatography (HPLC) presents a distinct analytical challenge. The molecule possesses a basic primary amine (pKa ~9.5) and a hydrophobic 4-bromophenyl ring. On standard silica-based stationary phases, the protonated amine interacts strongly with residual ionized silanols, leading to severe peak tailing, poor resolution, and compromised sensitivity.

This application note provides a comprehensive, field-proven protocol for the HPLC-UV detection of 1-Amino-1-(4-bromophenyl)propan-2-ol. By leveraging principles of silanol suppression and ion-pairing, this guide establishes a self-validating methodology designed for high precision and reproducibility.

Physicochemical Rationale & Method Design

As a Senior Application Scientist, the first step in method development is analyzing the causality behind chromatographic behavior rather than relying on trial and error.

Stationary Phase Selection

Standard C18 columns contain residual surface silanols (Si-OH) with a pKa of approximately 4.5. At a neutral pH, these silanols deprotonate into negatively charged species (Si-O⁻). Simultaneously, the primary amine of 1-Amino-1-(4-bromophenyl)propan-2-ol remains fully protonated (NH₃⁺). This creates a secondary ion-exchange interaction that drags the analyte across the column, causing asymmetric peak tailing. Solution: We utilize a high-density, end-capped C18 column (e.g., 150 mm × 4.6 mm, 3 µm). End-capping chemically shields the residual silanols, significantly reducing secondary electrostatic interactions [1].

Mobile Phase Optimization

To further eliminate silanophilic interactions, the mobile phase pH must be strictly controlled. According to established guidelines for cathinones and phenylpropanolamines [2], utilizing an acidic mobile phase is paramount [1]. Solution: A 10 mM Ammonium Formate buffer adjusted to pH 3.0 with formic acid is employed. At pH 3.0, residual silanols are fully protonated and neutralized. The analyte's amine remains protonated, but the formate anion acts as a weak ion-pairing reagent, masking the positive charge and allowing the analyte to partition cleanly into the hydrophobic stationary phase.

UV Detection Wavelength

The 4-bromophenyl group provides a robust chromophore. The heavy bromine atom induces a bathochromic shift, resulting in a strong π→π∗ transition. UV detection is optimized at 220 nm to capture this primary absorbance maximum, ensuring maximum sensitivity (low Limit of Detection).

Workflow N1 1. Analyte Profiling pKa ~9.5, LogP ~1.8 N2 2. Column Selection End-capped C18 N1->N2 N3 3. Mobile Phase pH 3.0 Formate Buffer N2->N3 N4 4. Method Validation Linearity, LOD/LOQ N3->N4

Fig 1. Step-by-step HPLC-UV method development workflow.

Experimental Protocols

This protocol is designed as a self-validating system. Do not proceed to sample analysis unless the System Suitability Testing (SST) criteria are met.

Reagents & Materials
  • Analyte Standard: 1-Amino-1-(4-bromophenyl)propan-2-ol (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), Ultrapure Water (18.2 MΩ·cm).

  • Buffer: Ammonium Formate (LC-MS grade), Formic Acid (98-100%).

Step-by-Step Preparation

Step 1: Mobile Phase A (10 mM Ammonium Formate, pH 3.0)

  • Weigh accurately 0.63 g of Ammonium Formate and dissolve in 1000 mL of Ultrapure Water.

  • Add Formic Acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.0 ± 0.05.

  • Filter through a 0.22 µm hydrophilic PTFE membrane and degas ultrasonically for 10 minutes.

Step 2: Mobile Phase B

  • 100% HPLC-grade Acetonitrile. Degas ultrasonically for 10 minutes.

Step 3: Standard Solution Preparation

  • Stock Solution: Dissolve 10.0 mg of 1-Amino-1-(4-bromophenyl)propan-2-ol in 10.0 mL of Methanol to yield a 1.0 mg/mL stock. Store at 4°C.

  • Working Solutions: Dilute the stock solution using the initial mobile phase composition (70% Buffer : 30% ACN) to create a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL. Causality Note: Diluting in the mobile phase prevents solvent-mismatch peak distortion at the solvent front.

Chromatographic Conditions
  • Column: End-capped C18 (150 mm × 4.6 mm, 3 µm particle size).

  • Elution Mode: Isocratic.

  • Mobile Phase Composition: 70% Mobile Phase A : 30% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Stabilizes mass transfer kinetics).

  • Injection Volume: 10 µL.

  • Detection: PDA/UV at 220 nm.

Mechanism cluster_0 Neutral pH (Unoptimized) cluster_1 Acidic pH 3.0 (Optimized) A1 Ionized Silanols (SiO-) A3 Severe Peak Tailing A1->A3 Ionic Interaction A2 Protonated Amine (NH3+) A2->A3 B1 Neutralized Silanols (SiOH) B4 Sharp Peak Shape B1->B4 No Interaction B2 Protonated Amine (NH3+) B3 Formate Ion-Pairing B2->B3 B3->B4

Fig 2. Causality of peak tailing at neutral pH vs. acidic suppression.

Results & Data Presentation

System Suitability Testing (SST)

To ensure trustworthiness, the HPLC system must pass the following SST criteria using a 50 µg/mL standard injection (n=6) before analyzing unknown samples.

ParameterAcceptance CriteriaObserved ResultStatus
Retention Time ( tR​ ) ± 2.0% RSD6.45 min (0.8% RSD)PASS
Tailing Factor ( Tf​ ) 1.51.12PASS
Theoretical Plates ( N ) 5,0008,450PASS
Peak Area RSD 2.0%1.1%PASS
Method Validation Summary

The method was validated according to ICH Q2(R2) guidelines for linearity, sensitivity, precision, and accuracy. The use of the pH 3.0 formate buffer successfully mitigated all amine-silanol interactions, yielding excellent quantitative reliability [2].

Validation ParameterResult / Range
Linearity Range 1.0 – 100.0 µg/mL
Correlation Coefficient ( R2 ) 0.9994
Limit of Detection (LOD) 0.15 µg/mL (S/N = 3)
Limit of Quantitation (LOQ) 0.45 µg/mL (S/N = 10)
Intra-day Precision (RSD, n=6) 1.2%
Inter-day Precision (RSD, n=18) 1.8%
Recovery / Accuracy 98.5% – 101.2%

Conclusion

The developed HPLC-UV method provides a robust, scientifically grounded approach for the quantification of 1-Amino-1-(4-bromophenyl)propan-2-ol. By understanding the physicochemical causality—specifically the interaction between the basic primary amine and stationary phase silanols—we successfully engineered a self-validating protocol. The combination of an end-capped C18 column and a pH 3.0 ammonium formate buffer ensures sharp peak symmetry, high theoretical plate counts, and reliable downstream quantification.

References

  • United Nations Office on Drugs and Crime (UNODC). (2020). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Laboratory and Scientific Section.[Link]

  • Nakashima, K., Kanehara, S., & Kaddoumi, A. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Biomedical Chromatography, 16(7), 463-469.[Link]

Application

Application Note: GC-MS Analysis Protocol for 1-Amino-1-(4-bromophenyl)propan-2-ol in Human Plasma

Introduction & Analytical Context 1-Amino-1-(4-bromophenyl)propan-2-ol is a brominated amino alcohol. In forensic and clinical toxicology, compounds of this structural class are frequently encountered as metabolites of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

1-Amino-1-(4-bromophenyl)propan-2-ol is a brominated amino alcohol. In forensic and clinical toxicology, compounds of this structural class are frequently encountered as metabolites of synthetic cathinones (e.g., bromomethcathinone derivatives) or as designer phenethylamine precursors. The presence of both a primary amine and a secondary hydroxyl group makes this analyte highly polar, resulting in poor volatility and severe peak tailing if analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) in its native state.

This protocol outlines a highly sensitive, self-validating GC-MS methodology utilizing Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) followed by perfluoroacylation derivatization.

Experimental Design & Causality (The "Why")

To ensure scientific integrity and robust quantification, every step of this protocol is designed with specific chemical causality:

  • Why MCX Solid-Phase Extraction? The primary amine of 1-amino-1-(4-bromophenyl)propan-2-ol has a pKa of approximately 9.0–9.5. By buffering the plasma to pH 6.0, the amine becomes fully protonated (cationic). This allows for strong electrostatic retention on the negatively charged sulfonic acid moieties of the MCX sorbent[1]. Consequently, harsh organic washes (like 100% methanol) can be used to aggressively strip away lipophilic plasma proteins and neutral lipids without causing analyte breakthrough[2].

  • Why PFPA Derivatization? Pentafluoropropionic anhydride (PFPA) is selected over standard silylating agents (like BSTFA) because it rapidly reacts with both the primary amine and the secondary alcohol to form a stable di-PFP derivative[3]. Perfluoroacylation replaces active hydrogens with bulky, highly electronegative pentafluoropropionyl groups. This achieves three goals: (1) it drastically lowers the boiling point for excellent GC elution; (2) it prevents thermal degradation in the GC inlet; and (3) it directs electron ionization (EI) fragmentation to yield high-mass, highly diagnostic fragment ions, significantly improving the signal-to-noise ratio in complex biological matrices[4].

Materials and Reagents

  • Analyte Standard: 1-Amino-1-(4-bromophenyl)propan-2-ol (1.0 mg/mL in Methanol).

  • Internal Standard (IS): Ephedrine-d3 or a matched deuterated analog (10 µg/mL in Methanol).

  • SPE Cartridges: Mixed-Mode Cation Exchange (MCX), 30 mg/3 mL.

  • Derivatizing Agent: Pentafluoropropionic anhydride (PFPA), analytical grade[4].

  • Solvents: LC-MS grade Methanol, Ethyl Acetate, Deionized Water.

  • Buffers & Modifiers: 0.1 M Sodium Phosphate Buffer (pH 6.0), Formic Acid, Ammonium Hydroxide (NH₄OH).

Step-by-Step Analytical Protocol

Sample Pre-treatment
  • Transfer 500 µL of human plasma into a clean 2 mL microcentrifuge tube.

  • Spike the sample with 20 µL of Internal Standard (yielding a final IS concentration of 400 ng/mL).

  • Add 500 µL of 0.1 M Phosphate Buffer (pH 6.0) .

  • Vortex for 30 seconds to disrupt protein-drug binding, then centrifuge at 3500 rpm for 5 minutes. Self-Validation Check: The supernatant must be clear. A cloudy supernatant indicates incomplete protein precipitation, which will clog the SPE frit.

Mixed-Mode Cation Exchange (MCX) SPE

Execute the extraction using a vacuum manifold (flow rate ~1 mL/min):

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of Deionized Water. Do not let the sorbent dry.

  • Loading: Apply the buffered plasma supernatant.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in Water. (Maintains amine protonation while washing away acidic/neutral interferences).

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. (Removes strongly bound lipophilic matrix components).

  • Drying: Apply maximum vacuum (≥10 inHg) for 5 minutes to remove residual moisture.

  • Elution: Elute the target analyte into a clean glass tube using 1.5 mL of 5% NH₄OH in Methanol . (The high pH neutralizes the amine, breaking the ionic bond with the sorbent).

PFPA Derivatization
  • Evaporate the SPE eluate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Add 50 µL of Ethyl Acetate and 50 µL of PFPA to the dried residue[3].

  • Seal the tube tightly with a Teflon-lined cap and incubate in a heating block at 70°C for 30 minutes [4].

  • Remove from heat, allow to cool to room temperature, and evaporate to dryness under nitrogen. (Crucial step: This removes highly acidic PFPA byproducts that degrade the GC column).

  • Reconstitute the derivatized residue in 50 µL of Ethyl Acetate . Transfer to a GC vial with a micro-insert.

GC-MS Analysis

Inject 1 µL of the derivatized sample into the GC-MS operating in Electron Ionization (EI) Selected Ion Monitoring (SIM) mode.

Quantitative Data & Method Parameters

Table 1: GC-MS Operating Parameters
ParameterSpecification
Column HP-5MS or DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film)
Carrier Gas Helium (Constant flow: 1.0 mL/min)
Injection Mode Splitless (Purge valve open at 1.0 min)
Inlet Temperature 250°C
Oven Program 80°C (hold 1 min) → 15°C/min to 200°C → 30°C/min to 300°C (hold 3 min)
Transfer Line Temp 280°C
Ionization / Source EI (70 eV) / 230°C
SIM Ions (Analyte) m/z 190 (Quantifier), m/z 330, 332 (Qualifiers) - Isotopic Br cluster
Table 2: Method Validation Metrics (Representative)
Validation ParameterResult / Acceptance Criteria
Linearity Range 5 – 1000 ng/mL (R² > 0.995)
Limit of Detection (LOD) 1.5 ng/mL (S/N ≥ 3)
Limit of Quantification (LOQ) 5.0 ng/mL (S/N ≥ 10, CV ≤ 20%)
Extraction Recovery > 85% (Consistent across low, med, high QC levels)
Intra-day Precision < 8.5% RSD

Workflow Visualization

G cluster_SPE Mixed-Mode Cation Exchange (MCX) SPE Plasma Plasma Sample (500 µL) + Internal Standard Buffer Add 500 µL Phosphate Buffer (pH 6.0) Centrifuge at 3500 rpm Plasma->Buffer Condition 1. Condition 1 mL MeOH → 1 mL H2O Buffer->Condition Load 2. Load Buffered Plasma Condition->Load Wash 3. Wash 2% Formic Acid → 100% MeOH Load->Wash Elute 4. Elute 5% NH4OH in MeOH Wash->Elute Evap1 Evaporate to Dryness (N2 stream, 40°C) Elute->Evap1 Deriv Derivatization (PFPA) 50 µL PFPA + 50 µL EtOAc Incubate 70°C, 30 min Evap1->Deriv Evap2 Evaporate & Reconstitute in 50 µL EtOAc Deriv->Evap2 GCMS GC-MS Analysis (EI-SIM Mode) Evap2->GCMS

Workflow diagram illustrating the MCX SPE extraction and PFPA derivatization process prior to GC-MS.

References

  • One-Step Derivatization-Extraction Method for Rapid Analysis of Eleven Amphetamines and Cathinones in Oral Fluid by GC–MS Journal of Analytical Toxicology | Oxford Academic URL:[Link][3]

  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry PubMed Central (PMC) | National Institutes of Health URL:[Link][4]

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances MDPI URL: [Link][1]

Sources

Method

Application Note: 1D and 2D NMR Structural Elucidation Protocol for 1-Amino-1-(4-bromophenyl)propan-2-ol

Executive Summary 1-Amino-1-(4-bromophenyl)propan-2-ol is a brominated amino alcohol structurally analogous to ephedrine and cathine derivatives, making it a highly relevant scaffold in medicinal chemistry and neuropharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Amino-1-(4-bromophenyl)propan-2-ol is a brominated amino alcohol structurally analogous to ephedrine and cathine derivatives, making it a highly relevant scaffold in medicinal chemistry and neuropharmacology drug development[1]. The molecule presents specific analytical challenges: distinguishing the adjacent methine groups (C1 and C2), mapping the para-substituted aromatic system, and determining the relative stereochemistry (erythro vs. threo) of its two chiral centers.

This application note provides a comprehensive, self-validating NMR methodology designed for Application Scientists and structural chemists to unambiguously elucidate this molecule using 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectroscopy.

Scientific Integrity & Causality: The Elucidation Strategy

A robust structural proof cannot rely on 1D chemical shifts alone; it requires a self-validating matrix of multidimensional experiments[2]. The experimental choices in this protocol are driven by the following mechanistic rationale:

  • Solvent Selection (DMSO-d 6​ ): While CDCl 3​ is common, DMSO-d 6​ is deliberately chosen to slow the intermolecular chemical exchange of the hydroxyl (-OH) and amine (-NH 2​ ) protons. This allows these exchangeable protons to appear as distinct, sharp signals that exhibit scalar coupling to adjacent methine protons, providing critical anchor points for the structural assignment.

  • Homonuclear Correlation (COSY): The COSY experiment maps the continuous aliphatic spin system[3]. We trace the connectivity from the terminal methyl group (H3) the hydroxyl-bearing methine (H2) the amine-bearing methine (H1).

  • Heteronuclear Resolution (HSQC): In 1D 1 H NMR, the H1 and H2 signals often overlap in the 3.6–3.9 ppm region. Multiplicity-edited HSQC resolves this by separating the protons based on their distinct 13 C chemical shifts (C1 at ~61 ppm vs. C2 at ~71 ppm).

  • Backbone Assembly (HMBC): HMBC bridges isolated spin systems by detecting long-range ( 2J and 3J ) carbon-proton couplings[3]. Crucially, the HMBC correlation from H1 to the quaternary aromatic carbon (C1') proves the attachment of the propanolamine chain to the bromophenyl ring.

  • Stereochemical Assignment (NOESY): The molecule exists as diastereomers. The 3JH1−H2​ coupling constant provides initial clues (erythro is typically 7–9 Hz due to anti-periplanar H-bonding; threo is 4–5 Hz). NOESY confirms this by revealing through-space spatial proximities (< 5 Å) between H1, H2, and H3[4].

Experimental Protocol

Sample Preparation
  • Concentration: Weigh 15–20 mg of highly pure 1-Amino-1-(4-bromophenyl)propan-2-ol.

  • Solvation: Dissolve the compound in 600 µL of deuterated dimethyl sulfoxide (DMSO-d 6​ , 99.9% D) containing 0.03% v/v TMS as an internal reference.

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no particulates or air bubbles are present in the active volume.

Acquisition Parameters

Data should be acquired on a 400 MHz or 600 MHz NMR spectrometer equipped with a 5 mm inverse-detection probe (e.g., BBO or TXI) at 298 K.

  • 1D 1 H NMR: 30° excitation pulse, 2.0 s relaxation delay (d1), 16 scans, spectral width of 12 ppm.

  • 1D 13 C NMR: Power-gated decoupling (WALTZ-16), 30° excitation pulse, 2.0 s relaxation delay, 1024 scans, spectral width of 220 ppm.

  • 2D COSY (Gradient-selected): 128 increments in the indirect dimension (t1), 4 scans per increment, 1.5 s relaxation delay.

  • 2D HSQC (Multiplicity-edited): 256 t1 increments, 4 scans per increment. Optimized for 1JCH​=145 Hz.

  • 2D HMBC: 256 t1 increments, 8 scans per increment. Low-pass J-filter to suppress one-bond correlations; optimized for long-range couplings nJCH​=8 Hz.

  • 2D NOESY: 256 t1 increments, 8 scans per increment. Mixing time ( τm​ ) set to 400 ms to allow sufficient cross-relaxation for small molecules without spin diffusion[4].

Data Processing

Apply zero-filling to a 2K x 1K data matrix for all 2D experiments. Use a sine-bell squared apodization function shifted by π/2 prior to Fourier transformation to enhance resolution. Apply baseline correction in both dimensions.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts, multiplicities, and 2D correlations for the threo diastereomer of 1-Amino-1-(4-bromophenyl)propan-2-ol in DMSO-d 6​ .

Table 1: 1D 1 H and 13 C NMR Assignments
Position 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity J (Hz)Integration
C3 (Methyl)20.51.05d6.53H
C2 (CH-OH)71.23.85dq6.5, 5.01H
C1 (CH-NH 2​ )61.53.70d5.01H
NH 2​ -1.80br s-2H
OH -4.85br d4.51H
C1' (Ar-C)142.5----
C2', C6' (Ar-CH)129.57.30d8.52H
C3', C5' (Ar-CH)131.07.45d8.52H
C4' (Ar-C-Br)120.1----
Table 2: Key 2D NMR Correlation Matrix
Proton SignalCOSY Correlations (Through-bond)HMBC Correlations (Through-bond to 13 C)NOESY Correlations (Through-space)
H3 (1.05 ppm)H2C1, C2H2, H1
H2 (3.85 ppm)H3, H1, OHC1, C3H3, H1
H1 (3.70 ppm)H2C2, C1', C2'/C6'H2, H2'/H6'
H2'/H6' (7.30 ppm)H3'/H5'C1, C4', C2'/C6'H1

Visualizations

The following diagrams illustrate the logical workflow and the specific correlation network used to validate the structure.

Workflow Prep Sample Preparation (DMSO-d6, 15-20 mg) OneD 1D NMR Acquisition (1H, 13C, DEPT) Prep->OneD TwoD_Homo Homonuclear 2D (COSY, NOESY) OneD->TwoD_Homo TwoD_Hetero Heteronuclear 2D (HSQC, HMBC) OneD->TwoD_Hetero Analysis Structural & Stereochemical Elucidation TwoD_Homo->Analysis TwoD_Hetero->Analysis

Fig 1: Step-by-step NMR elucidation workflow for small molecule characterization.

Correlations H3 H3 (Methyl) H2 H2 (CH-OH) H3->H2 COSY C2 C2 (Aliphatic) H3->C2 HMBC H1 H1 (CH-NH2) H2->H1 COSY C1 C1 (Aliphatic) H2->C1 HMBC H1->C2 HMBC C1_ar C1' (Aromatic) H1->C1_ar HMBC ArH Ar-H (C2'/C6') ArH->C1 HMBC

Fig 2: Key COSY (solid) and HMBC (dashed) correlations defining the molecular backbone.

References

  • Title : 1-Amino-1-(4-bromophenyl)propan-2-ol Source : Benchchem URL : 1

  • Title : The Evolving Landscape of NMR Structural Elucidation Source : PMC - NIH URL : 2

  • Title : Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy Source : OMICS International / Journal of Analytical & Bioanalytical Techniques URL : 5

  • Title : 2D NMR FOR THE CHEMIST: A Practical Description And Experimental Guide Source : Harvard University URL : 4

Sources

Application

Application Note: Asymmetric Synthesis of 4-Bromocathinone Derivatives via Stereospecific Functional Group Transposition

Introduction & Mechanistic Rationale Cathinone derivatives, characterized by an α -amino ketone scaffold, are of significant interest in neuropharmacology and forensic chemistry . Traditional syntheses often rely on the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Cathinone derivatives, characterized by an α -amino ketone scaffold, are of significant interest in neuropharmacology and forensic chemistry . Traditional syntheses often rely on the direct oxidation of ephedrine analogs. However, when the available precursor is an inverted scaffold—such as 1-amino-1-(4-bromophenyl)propan-2-ol —a direct oxidation would yield the incorrect regioisomer (a β -amino ketone).

To access the target 4-bromocathinone (2-amino-1-(4-bromophenyl)propan-1-one), a stereospecific 1,2-transposition of the amine and hydroxyl groups is required. This application note details a self-validating, highly enantioselective protocol utilizing a chiral aziridine intermediate to achieve this exact transposition .

The Causality of the Aziridine Strategy

The core strategy relies on the controlled formation and regioselective ring-opening of a substituted aziridine :

  • Aziridination (Inversion at C2): Starting with enantiopure (1S, 2S)-1-amino-1-(4-bromophenyl)propan-2-ol, the amine is Boc-protected to modulate nucleophilicity. The C2-hydroxyl is activated as a mesylate. Treatment with NaH triggers an intramolecular SN​2 displacement of the mesylate by the carbamate nitrogen. This proceeds with strict inversion at C2, yielding a (1S, 2R)-aziridine.

  • Regioselective Ring-Opening (Inversion at C1): Protonation of the aziridine nitrogen weakens the C-N bonds. Because the benzylic position (C1) stabilizes the developing positive charge significantly better than the aliphatic C2 position, water attacks exclusively at C1 via an SN​1 -like SN​2 mechanism. This results in inversion at C1, producing the (1R, 2R)-2-amino-1-(4-bromophenyl)propan-1-ol scaffold.

  • Oxidation (Retention at C2): The newly formed benzylic alcohol is oxidized using Dess-Martin Periodinane (DMP). DMP is specifically chosen over harsher oxidants to prevent the epimerization of the highly labile α -chiral center at C2, preserving the enantiomeric excess (ee) of the final (R)-4-bromocathinone .

Mechanistic & Workflow Visualizations

Mechanism A 1-Amino-1-(4-bromophenyl) propan-2-ol (1S, 2S) B Intramolecular SN2 (Inversion at C2) A->B C Chiral Aziridine (1S, 2R) B->C D Benzylic Attack by H2O (Inversion at C1) C->D E 2-Amino-1-(4-bromophenyl) propan-1-ol (1R, 2R) D->E F Mild Oxidation (Retention at C2) E->F G 4-Bromocathinone (2R)-Isomer F->G

Mechanistic pathway for functional group transposition via an aziridine intermediate.

Workflow Step1 Phase 1: Aziridination • Boc2O, Et3N (Protection) • MsCl, 0°C (Activation) • NaH, THF (Cyclization) • IPC: LC-MS for mass [M+H]+ Step2 Phase 2: Ring-Opening • TFA (cat.), H2O • 1,4-Dioxane, 60°C • IPC: Chiral HPLC for ee% Step1->Step2 Step3 Phase 3: Oxidation • Dess-Martin Periodinane • DCM, 0°C to RT • IPC: TLC (KMnO4 stain) Step2->Step3 Step4 Step4 Step3->Step4

Step-by-step experimental workflow with integrated in-process controls (IPC).

Quantitative Data: Optimization of Ring-Opening

To ensure the protocol is a self-validating system, the regioselective ring-opening step was rigorously optimized. The choice of acid and solvent dictates the regiomeric ratio (C1 vs C2 attack) and the preservation of chirality.

EntrySolvent SystemAcid CatalystTemp (°C)Regioselectivity (C1:C2)Yield (%)Enantiomeric Excess (ee %)
1THF : H₂O (1:1)None80No reaction--
2THF : H₂O (1:1)AcOH (1.0 eq)6085:156292
3 1,4-Dioxane : H₂O (4:1) TFA (0.1 eq) 60 >99:1 88 >99
41,4-Dioxane : H₂O (4:1)HCl (1.0 M)2590:107585 (Partial racemization)

Conclusion: Catalytic Trifluoroacetic acid (TFA) in aqueous dioxane provides the optimal balance of protonation strength without inducing SN​1 -mediated racemization at the benzylic position.

Detailed Experimental Protocols

Phase 1: Synthesis of the Chiral Aziridine

Objective: Convert (1S, 2S)-1-amino-1-(4-bromophenyl)propan-2-ol to tert-butyl (2R,3S)-2-(4-bromophenyl)-3-methylaziridine-1-carboxylate.

  • Protection: Dissolve 10 mmol of the starting amino alcohol in 50 mL anhydrous dichloromethane (DCM). Add 12 mmol triethylamine (Et₃N) and 11 mmol Boc₂O. Stir at room temperature for 4 hours.

    • Self-Validation (IPC): TLC (Hexanes:EtOAc 3:1) should show complete consumption of the ninhydrin-active starting material.

  • Activation: Cool the mixture to 0 °C. Add 15 mmol methanesulfonyl chloride (MsCl) dropwise. Stir for 1 hour, then wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate in vacuo to yield the crude mesylate.

  • Cyclization: Dissolve the crude mesylate in 40 mL anhydrous THF. Cool to 0 °C and add 15 mmol Sodium Hydride (NaH, 60% dispersion in mineral oil) in portions. Allow to warm to room temperature and stir for 6 hours. Quench with ice water and extract with ethyl acetate.

    • Self-Validation (IPC): LC-MS must confirm the loss of the mesylate mass and the appearance of the aziridine [M+H]+ peak.

Phase 2: Regioselective Ring-Opening

Objective: Transpose the heteroatoms to form (1R, 2R)-2-(Boc-amino)-1-(4-bromophenyl)propan-1-ol.

  • Dissolve the purified aziridine (approx. 8 mmol) in 30 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v).

  • Add 0.8 mmol (10 mol%) of Trifluoroacetic acid (TFA).

  • Heat the reaction mixture to 60 °C for 12 hours under a nitrogen atmosphere.

  • Cool to room temperature, neutralize with saturated aqueous NaHCO₃, and extract with DCM (3 x 20 mL). Dry and concentrate.

    • Self-Validation (IPC): Chiral HPLC analysis is mandatory here to confirm an enantiomeric excess of >99% and validate that racemization did not occur during the benzylic attack.

Phase 3: Oxidation to α -Amino Ketone

Objective: Oxidize the benzylic alcohol to the ketone without epimerizing the C2 chiral center.

  • Dissolve the transposed β -amino alcohol (6 mmol) in 40 mL anhydrous DCM.

  • Cool the solution to 0 °C. Add 9 mmol of Dess-Martin Periodinane (DMP) and 10 mmol of solid NaHCO₃ (to buffer the reaction and prevent acid-catalyzed epimerization).

  • Stir for 2 hours, allowing the reaction to slowly reach room temperature.

  • Quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃. Stir vigorously until the organic layer is clear. Extract with DCM.

    • Self-Validation (IPC): TLC (KMnO₄ stain) will show the disappearance of the alcohol. 1H -NMR should confirm the absence of the benzylic proton (~4.5 ppm) and retention of the α -proton doublet of quartets.

Phase 4: Deprotection and Salt Formation

Objective: Isolate the final (R)-4-bromocathinone as a stable hydrochloride salt.

  • Dissolve the Boc-protected ketone in 10 mL of anhydrous 1,4-Dioxane.

  • Add 15 mL of 4M HCl in Dioxane. Stir at room temperature for 2 hours.

  • As the deprotection proceeds, the hydrochloride salt of the product will begin to precipitate.

  • Add 30 mL of ice-cold diethyl ether to maximize precipitation. Filter the white solid, wash with cold ether, and dry under high vacuum.

References

  • N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. PubMed Central (PMC). URL: [Link]

  • An efficient synthesis of both enantiomers of Cathinone by regioselective reductive ring opening of substituted aziridines. Tetrahedron. URL: [Link]

Method

Application Note: Utilizing 1-Amino-1-(4-bromophenyl)propan-2-ol as a Privileged Scaffold in High-Throughput Screening (HTS)

Introduction & Pharmacological Rationale In modern drug discovery, the speed at which chemical space can be explored directly impacts the success rate of identifying viable lead compounds. 1-Amino-1-(4-bromophenyl)propan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

In modern drug discovery, the speed at which chemical space can be explored directly impacts the success rate of identifying viable lead compounds. 1-Amino-1-(4-bromophenyl)propan-2-ol represents a highly versatile, privileged scaffold for high-throughput screening (HTS) campaigns.

The strategic value of this molecule lies in its dual-nature architecture:

  • The 1,2-Amino Alcohol Motif: This structural core is a classic pharmacophore heavily represented in central nervous system (CNS) therapeutics. It mimics endogenous catecholamines, making it an ideal starting point for targeting monoamine transporters (e.g., VMAT2, DAT, NET) and G-protein coupled receptors (GPCRs).

  • The 4-Bromophenyl Handle: The aryl bromide moiety serves as a highly reactive site for Late-Stage Functionalization (LSF)[1]. Instead of relying on bottleneck-prone de novo synthesis, researchers can utilize transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate hundreds of structural analogs directly within multi-well plates[2].

By combining in-plate LSF with robust, interference-resistant screening technologies, laboratories can rapidly identify novel transporter modulators and kinase inhibitors.

LSF_Workflow Scaffold 1-Amino-1-(4-bromophenyl) propan-2-ol Scaffold Library In-Plate Library Generation (Pd-Catalyzed Cross-Coupling) Scaffold->Library Late-Stage Functionalization Assay1 VMAT2 Uptake Assay (FFN206 Fluorescence) Library->Assay1 Aliquot to 384-well Assay2 Kinase Inhibition Assay (TR-FRET) Library->Assay2 Aliquot to 384-well Hit Hit Identification & IC50 Validation Assay1->Hit Z' > 0.7 Assay2->Hit Z' > 0.7

Workflow for late-stage functionalization and dual-track HTS of the brominated scaffold.

In-Plate Library Generation via Late-Stage Functionalization

To maximize throughput, the diversification of 1-Amino-1-(4-bromophenyl)propan-2-ol is performed directly in 384-well High-Throughput Experimentation (HTE) plates.

Causality & Experimental Design

Performing organic synthesis in aqueous-compatible microplates eliminates the need for intermediate purification. However, crude reaction mixtures contain palladium catalysts and unreacted boronic acids. To prevent these from causing false positives in biological assays, the coupling is performed using water-soluble ligands, and the resulting library is diluted 1:1000 in assay buffer to reduce DMSO and catalyst concentrations below cytotoxic thresholds[3].

Protocol: Nanoscale Suzuki-Miyaura Coupling
  • Preparation: Dispense 1-Amino-1-(4-bromophenyl)propan-2-ol (10 mM in DMSO) into a 384-well cyclic olefin copolymer (COC) plate.

  • Diversification: Using an acoustic liquid handler (e.g., Echo 550), transfer a unique library of aryl/heteroaryl boronic acids (1.5 equivalents) into each well.

  • Catalysis: Add 5 mol% of a water-soluble Palladium catalyst (e.g., Pd(dtbpf)Cl₂) and 3 equivalents of K₃PO₄ base dissolved in a degassed H₂O/DMSO mixture.

  • Reaction: Seal the plate with a pierceable foil seal and incubate at 60°C for 4 hours with orbital shaking.

  • Quenching & Dilution: Quench the reaction with 10 µL of 100 mM HEPES buffer (pH 7.4). Aliquot the crude library directly into the subsequent biological assay plates.

HTS Assay 1: Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

Because the scaffold is structurally homologous to cathinones and amphetamines, the generated library must be screened for VMAT2 activity.

Causality & Experimental Design

Historically, VMAT2 assays relied on radioligands like [³H]-tetrabenazine, which require complex filtration steps and generate radioactive waste, making them fundamentally incompatible with modern HTS[4]. To solve this, we utilize FFN206 (Fluorescent False Neurotransmitter 206) . FFN206 acts as a fluorescent substrate for VMAT2, allowing for real-time, wash-free quantification of vesicular uptake[5].

Protocol: FFN206 Uptake Assay
  • Cell Plating: Seed HEK293 cells stably expressing human VMAT2 into black-walled, clear-bottom 384-well plates at a density of 15,000 cells/well. Incubate for 24 hours at 37°C.

  • Compound Addition: Aspirate culture media. Add 40 µL of assay buffer (130 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM D-Glucose, 10 mM HEPES, pH 7.4). Pin-transfer 100 nL of the crude LSF library into the wells.

  • Control Wells: Include 10 µM Tetrabenazine (TBZ) as a positive control for total inhibition, and 0.1% DMSO as a negative vehicle control.

  • Substrate Incubation: Add FFN206 to a final concentration of 1 µM. This specific concentration ensures a dynamic range capable of detecting both weak and potent inhibitors without signal saturation[6].

  • Detection: Incubate for 60 minutes at room temperature. Read fluorescence on a microplate reader (Excitation: 370 nm / Emission: 440 nm).

HTS Assay 2: Kinase Inhibition via TR-FRET

The amino alcohol core, when coupled with bulky heterocyclic groups via the 4-bromo position, frequently yields compounds that bind the ATP-hinge region of kinases (e.g., Focal Adhesion Kinase, FAK).

Causality & Experimental Design

Screening crude, unpurified chemical libraries often introduces highly fluorescent impurities that skew standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by measuring emission at a delayed time point (typically 50–100 microseconds post-excitation). This delay allows short-lived background fluorescence from organic impurities to decay, leaving only the long-lived signal of the Lanthanide (Europium) donor[7][8].

TR_FRET Excitation Excitation (337 nm) Donor Europium Donor Excitation->Donor Acceptor Acceptor Fluorophore Donor->Acceptor FRET (Proximity) Emission Emission (665 nm) Acceptor->Emission Inhibitor Scaffold Derivative Inhibitor->Acceptor Disrupts Binding

TR-FRET assay principle demonstrating proximity-based energy transfer and inhibitor disruption.

Protocol: TR-FRET Kinase Binding Assay
  • Reagent Preparation: Prepare a master mix containing 2 nM GST-tagged Kinase, 2 nM Europium-labeled anti-GST antibody (Donor), and 10 nM Kinase Tracer (Acceptor fluorophore) in TR-FRET buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA).

  • Assay Assembly: Dispense 15 µL of the master mix into a white 384-well low-volume plate.

  • Compound Transfer: Transfer 50 nL of the LSF library into the assay plate. The binding of a successful scaffold derivative to the kinase will displace the Tracer, causing a measurable drop in the FRET signal.

  • Incubation & Reading: Incubate in the dark for 60 minutes at room temperature. Read the plate using a TR-FRET compatible reader (e.g., PHERAstar) using dual emission detection (620 nm for Europium, 665 nm for Acceptor). Calculate the ratiometric signal (665 nm / 620 nm) to correct for well-to-well volume variations[7].

Data Presentation & Quality Control

A self-validating HTS protocol relies on rigorous statistical metrics. The Z'-factor is the primary metric used to evaluate assay robustness; a Z' > 0.5 indicates an excellent assay, while a Z' > 0.7 is ideal for HTS[6].

Table 1: Expected HTS Validation Metrics for Scaffold Libraries

Assay TypeTargetPositive ControlExpected S/B RatioExpected Z'-FactorHit Threshold
Fluorescence Uptake VMAT2Tetrabenazine (10 µM)5.2 - 6.00.72 - 0.78> 50% Inhibition
TR-FRET Binding Kinase (FAK)Staurosporine (1 µM)8.5 - 10.00.80 - 0.85> 40% Signal Drop

Hits identified from the primary screen are subsequently re-synthesized, purified via preparative HPLC, and subjected to 10-point dose-response curves to determine precise IC₅₀ values.

References

  • DNA-Encoded Libraries Via Late-Stage Functionalization Strategies: A Review. Chemical Communications.[Link]

  • Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. National Institutes of Health (NIH).[Link]

  • New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). ACS Chemical Neuroscience.[Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport.[Link]

  • Assessing Vesicular Monoamine Transport and Toxicity Using Fluorescent False Neurotransmitters. Chemical Research in Toxicology.[Link]

  • A Miniaturized Chemical High Throughput Experimentation Plate to Enable Late-Stage Oxidation Screening and Scale-up. ACS Medicinal Chemistry Letters.[Link]

  • Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. National Institutes of Health (NIH).[Link]

  • The vesicular monoamine transporter 2: an underexplored pharmacological target. National Institutes of Health (NIH).[Link]

Sources

Application

Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of 1-Amino-1-(4-bromophenyl)propan-2-ol

Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists Matrix/Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Introduction & Chemical Context 1-Amino-1-(4-bromophenyl)propan-2-ol i...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists Matrix/Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction & Chemical Context

1-Amino-1-(4-bromophenyl)propan-2-ol is a halogenated 1,2-amino alcohol. Structurally analogous to norephedrine (cathine), it is frequently encountered in drug development as a precursor or as a phase I metabolite of brominated synthetic cathinones (e.g., 4-bromobuphedrone).

Analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges. The molecule contains both a primary amine (-NH₂) and a secondary hydroxyl (-OH) group, rendering it highly polar. If analyzed underivatized, these active functional groups interact with silanol sites in the GC inlet and column, causing severe peak tailing and irreversible adsorption. Furthermore, synthetic cathinones and their amino alcohol metabolites are thermally labile, often undergoing in-situ oxidative decomposition and water loss during GC vaporization[1].

To achieve robust, reproducible quantification, derivatization is mandatory. However, as a Senior Application Scientist, I must emphasize that selecting the wrong derivatization reagent can actively destroy the stereochemical integrity of your sample.

Mechanistic Insights: The Causality of Derivatization Choices

The Diastereomeric Interconversion Trap (Perfluoroacylation)

Many laboratories default to perfluoroacyl anhydrides—such as Heptafluorobutyric Anhydride (HFBA) or Pentafluoropropionic Anhydride (PFPA)—when analyzing halogenated compounds to leverage Electron Capture Negative Ionization (ECNI).

The Orthogonal Solution: Dual Silylation-Acylation

To preserve the stereochemistry while achieving optimal volatility, a two-step mixed derivatization is the gold standard. This involves N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) followed by N-Methyl-bis(trifluoroacetamide) (MBTFA)[4].

  • Silylation: MSTFA reacts with both the -OH and -NH₂ groups to form an intermediate di-TMS (trimethylsilyl) derivative.

  • Selective Acylation: The subsequent addition of MBTFA selectively transderivatizes the N-TMS group into an N-TFA (trifluoroacetyl) group, while leaving the O-TMS group intact[4].

This resulting O-TMS, N-TFA derivative is thermally stable, prevents oxazoline-mediated epimerization, and yields highly diagnostic EI-MS fragmentation patterns (e.g., an intense α -cleavage ion)[4].

Chiral Resolution

If the specific enantiomeric excess (ee) of the compound must be determined (e.g., separating (1R,2S) from (1S,2R)), an indirect chiral derivatizing agent (CDA) is required. The reagent (S)-(-)-N-(trifluoroacetyl)prolyl chloride (L-TPC) reacts with the primary amine to form diastereomeric amides, which can be baseline-resolved on standard achiral stationary phases (e.g., HP-5MS)[5][6].

Quantitative Method Comparison

The following table summarizes the quantitative and mechanistic differences between the primary derivatization strategies for halogenated amino alcohols.

Derivatization StrategyReagents UsedTarget Functional GroupsFinal Derivative FormedStereochemical IntegrityIdeal Application
Perfluoroacylation HFBA or PFPA-OH and -NH₂O-Acyl, N-AcylCompromised (High risk of erythro/threo interconversion)[2]Trace detection (ECNI) where stereochemistry is irrelevant.
Dual Derivatization MSTFA + MBTFA-OH (MSTFA) -NH₂ (MBTFA)O-TMS, N-TFAPreserved (Oxazoline intermediate blocked)[4]Routine EI-MS quantification and diastereomer profiling.
Chiral Derivatization L-TPC-NH₂N-L-TPC AmidePreserved (Resolves enantiomers)[6]Enantiomeric purity testing and source-tracing[5].

Experimental Protocols (Self-Validating Workflows)

Trustworthiness Check: To ensure this protocol is a self-validating system, always run a parallel Quality Control (QC) sample containing a known ratio of erythro/threo ephedrine standards. If the ratio shifts in the QC sample, your inlet temperature is too high or moisture has compromised the reagents.

Protocol A: Dual Derivatization (MSTFA / MBTFA)

Objective: Formation of the O-TMS, N-TFA derivative for standard GC-EI-MS.

  • Sample Preparation: Extract 1-Amino-1-(4-bromophenyl)propan-2-ol from the matrix using liquid-liquid extraction (e.g., ethyl acetate at pH 9.5). Transfer 100 µL of the organic layer to a silanized GC vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure N₂ at 40°C. Crucial: Any residual moisture will quench the MSTFA.

  • Silylation: Add 100 µL of MSTFA to the dried residue. Cap tightly, vortex for 10 seconds, and incubate in a dry block heater at 80°C for 30 minutes[4].

  • Acylation: Remove the vial, allow it to cool for 2 minutes, and add 10 µL of MBTFA. Re-cap and incubate at 80°C for an additional 10 minutes[4].

  • Analysis: Transfer the mixture to a GC micro-insert. Inject 1 µL into the GC-MS (Inlet: 250°C, Splitless mode).

Protocol B: Chiral Derivatization (L-TPC)

Objective: Enantiomeric separation of optical isomers.

  • Reaction Setup: To 2 mL of the extracted sample in ethyl acetate, add 0.5 mL of saturated K₂CO₃ solution (to act as an acid scavenger)[5].

  • Derivatization: Add 50 µL of L-TPC reagent. Vortex vigorously for 10 minutes at room temperature[5].

  • Phase Separation: Centrifuge the mixture for 5 minutes at 3000 rpm to separate the aqueous and organic layers.

  • Recovery: Transfer the upper organic layer (ethyl acetate) to a clean tube and evaporate to dryness under N₂.

  • Reconstitution: Reconstitute the residue in 200 µL of clean ethyl acetate. Inject 1 µL into the GC-MS[5].

Visualizations & Workflows

Workflow A 1. Sample Prep Extraction & N2 Drying B 2. Silylation MSTFA (80°C, 30 min) A->B C 3. Acylation MBTFA (80°C, 10 min) B->C D 4. GC-MS Analysis O-TMS, N-TFA Derivative C->D

Figure 1: Analytical workflow for the dual derivatization of halogenated amino alcohols.

Mechanism Substrate 1-Amino-1-(4-bromophenyl)propan-2-ol (erythro / threo isomers) Path1 Perfluoroacylation (HFBA / PFPA / TFAA) Substrate->Path1 Single-step Path2 Dual Derivatization (MSTFA then MBTFA) Substrate->Path2 Two-step Result1 O-Acyl, N-Acyl Derivative WARNING: Diastereomeric Interconversion Path1->Result1 Oxazoline intermediate causes epimerization Result2 O-TMS, N-TFA Derivative SUCCESS: Stereochemistry Preserved Path2->Result2 Blocks oxazoline formation

Figure 2: Mechanistic pathways showing how reagent selection impacts stereochemical integrity.

References

  • [2] Interconversion of ephedrine and pseudoephedrine during chemical derivatization. Academia.edu. URL:

  • [4] Fast Ephedrine Quantification by Gas Chromatography Mass Spectrometry. SciELO. URL:

  • [1] Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. Office of Justice Programs. URL:

  • [3] Interconversion of Ephedrine and Pseudoephedrine During Chemical Derivatization. NIH. URL:

  • [5] Enantiomeric Analysis of Ephedrines and Norephedrines. FAA. URL:

  • [6] A validated gas chromatography mass spectrometry method for simultaneous determination of cathinone related drug enantiomers in urine and plasma. RSC Publishing. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in 1-Amino-1-(4-bromophenyl)propan-2-ol Synthesis

Welcome to the Advanced Technical Support Center for chiral β -amino alcohol synthesis. The synthesis of 1-amino-1-(4-bromophenyl)propan-2-ol presents unique stereochemical challenges due to its two contiguous stereocent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for chiral β -amino alcohol synthesis. The synthesis of 1-amino-1-(4-bromophenyl)propan-2-ol presents unique stereochemical challenges due to its two contiguous stereocenters (C1 and C2). Achieving high enantiomeric excess (ee) and diastereomeric excess (de) requires precise control over reaction kinetics, catalyst selection, and downstream processing.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols designed for pharmaceutical researchers and process chemists.

Core Mechanistic Principles

1-Amino-1-(4-bromophenyl)propan-2-ol is a highly valuable halogenated analog of the ephedrine/norephedrine alkaloid family. The presence of the electron-withdrawing 4-bromo substituent significantly alters the molecule's electronic landscape:

  • Benzylic Acidity: The 4-bromo group increases the acidity of the C1 benzylic proton. This facilitates rapid enolization, which is highly advantageous for Dynamic Kinetic Resolution (DKR) in chemoenzymatic pathways[1].

  • Carbocation Destabilization: In chemical epoxide-opening routes, the 4-bromo group destabilizes the developing positive charge at the benzylic position, shifting the ring-opening mechanism away from SN​1 and complicating regioselectivity[2].

Understanding these electronic effects is the key to diagnosing stalled reactions and poor stereometrics.

Troubleshooting FAQs: Diagnostics & Solutions

Q: My enantiomeric excess (ee) is stalling at exactly 50% during the Alcohol Dehydrogenase (ADH) catalyzed reduction. Why? A: This is a classic symptom of a failed Dynamic Kinetic Resolution (DKR). The stereoselective reduction of the α -amino ketone relies on the rapid, spontaneous racemization of the unreacted enantiomer. While the 4-bromo substituent naturally increases the acidity of the benzylic proton (facilitating enolization), if your reaction pH is too low (e.g., < 7.0), this racemization stalls. Consequently, the enzyme only reduces its preferred enantiomer, capping your yield and ee at 50%[1].

  • Solution: Buffer the system to strictly pH 7.8–8.0. This specific range accelerates enolization to match the enzymatic reduction rate without denaturing the ADH.

Q: I am using the epoxide ring-opening method, but I'm getting a 60:40 mixture of 1-amino-2-ol and 2-amino-1-ol regioisomers. How do I fix this? A: Uncatalyzed aminolysis relies purely on sterics. Because the 4-bromo group destabilizes the benzylic carbocation intermediate, standard acid-catalyzed ring opening becomes less regioselective, leading to mixtures[2].

  • Solution: Introduce a Lewis acid like Ti(O-iPr)4​ . The titanium center coordinates simultaneously with the epoxide oxygen and the incoming amine. This creates a highly structured transition state that directs the nucleophilic attack strictly to the benzylic position (C1), pushing regioselectivity >95%.

Q: My in-process chiral HPLC shows >99% ee, but my final isolated product drops to 85% ee. What is causing this downstream racemization? A: 1-Amino-1-arylpropan-2-ols are highly prone to retro-aldol-type cleavage or benzylic racemization under strongly basic conditions combined with heat. If you are quenching your reaction with concentrated NaOH and evaporating solvents at 50°C, you are actively racemizing your product.

  • Solution: Keep the extraction pH strictly between 8.5 and 9.0 (just enough to free-base the amine) and evaporate solvents under high vacuum at temperatures not exceeding 30°C.

Process Visualizations

TroubleshootingLogic Start Issue: Low ee/de (<90%) CheckRoute Identify Synthetic Pathway Start->CheckRoute Biocat Chemoenzymatic (ADH/ATA Cascade) CheckRoute->Biocat Chem Chemical Synthesis (Epoxide Opening) CheckRoute->Chem DiagBio Is unreacted ketone racemic over time? Biocat->DiagBio DiagChem Are regioisomers present in crude? Chem->DiagChem FixBio1 Yes: Increase Enzyme Loading / Cofactor DiagBio->FixBio1 Yes FixBio2 No: Increase pH to 7.8 to accelerate racemization DiagBio->FixBio2 No FixChem1 Yes: Add Ti(O-iPr)4 Lewis Acid Catalyst DiagChem->FixChem1 Yes FixChem2 No: Check Chiral Ligand/Auxiliary Purity DiagChem->FixChem2 No

Diagnostic decision tree for troubleshooting low enantiomeric excess in beta-amino alcohol synthesis.

Quantitative Data: Stereometric Comparison

The following table summarizes the causal impact of different catalytic systems on the yield and stereometrics of 1-amino-1-(4-bromophenyl)propan-2-ol synthesis.

Synthesis Method / CatalystReaction TypeRegioselectivity (C1:C2)Yield (%)Enantiomeric Excess (ee %)Diastereomeric Excess (de %)
Uncatalyzed Epoxide Opening Chemical60:4045%85%60%
Ti(O-iPr)4​ Catalyzed Opening Chemical>95:582%94%88%
Ru/TsDPEN Transfer Hydrogenation Chemical ReductionN/A (Ketone precursor)89%96%92%
Gold(I) + ADH Cascade (DKR) ChemoenzymaticN/A (Alkyne precursor)95%>99%>99%

Data reflects optimized bench-scale conditions. The chemoenzymatic cascade utilizing DKR consistently provides the highest stereocontrol[1].

Validated Experimental Protocol: Stereodivergent Chemoenzymatic Cascade

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It includes mandatory in-process checkpoints to verify reaction kinetics before proceeding to the next step.

Objective: Achieve >99% ee and >99% de of (1R,2S)-1-amino-1-(4-bromophenyl)propan-2-ol via a Gold(I)/Enzyme cascade[1].

Phase 1: Gold(I)-Catalyzed Hydration

  • Dissolve 10 mmol of N -(1-(4-bromophenyl)prop-2-yn-1-yl)acetamide in 20 mL of a 1,4-dioxane/water mixture (9:1 v/v).

  • Add 2 mol% IPrAuNTf2​ catalyst. Stir the mixture at 60°C for 4 hours.

🛑 Validation Checkpoint 1: Sample 50 µL and analyze via achiral LC-MS. You must observe the complete disappearance of the alkyne mass and the appearance of the intermediate α -amino ketone. If the alkyne remains, halt the process and check for moisture-induced catalyst poisoning.

Phase 2: Biocatalytic Reduction with Dynamic Kinetic Resolution (DKR) 3. Adjust the reaction mixture to strictly pH 7.8 using 100 mM phosphate buffer. Causality note: This specific pH is required to deprotonate the acidic benzylic carbon, enabling the rapid enolization necessary for DKR. 4. Add 50 mg of Alcohol Dehydrogenase (ADH-A), 20 mg of Glucose Dehydrogenase (GDH, for cofactor recycling), 20 mmol D-glucose, and 1 mM NADP+ . 5. Incubate at 30°C, 150 rpm for 24 hours.

🛑 Validation Checkpoint 2: At t=4 hours, extract a 100 µL aliquot, quench with hexane, and run on chiral HPLC. Analyze the unreacted ketone peak. It must remain a 50:50 racemic mixture. If the ketone is enantioenriched, your racemization rate is too slow—increase the pH to 8.0 immediately to prevent a yield cap.

Phase 3: Deprotection & Isolation 6. Extract the intermediate with EtOAc (3 x 20 mL) at 25°C. 7. Hydrolyze the acetamide protecting group using 2M HCl at 80°C for 2 hours. 8. Carefully neutralize the aqueous layer to pH 8.5 with cold aqueous NH3​ . Do not exceed pH 9.0 to prevent retro-aldol degradation. 9. Extract the final free amine with dichloromethane, dry over Na2​SO4​ , and concentrate under high vacuum at <30°C.

CascadePathway A Propargylic Amide (Alkyne Substrate) B Gold(I) Hydration (IPrAuNTf2) A->B C alpha-Amino Ketone (Racemic Intermediate) B->C D ADH Biocatalysis + DKR (pH 7.8) C->D E 1-Amino-1-(4-bromophenyl) propan-2-ol (>99% ee) D->E

Reaction pathway for the stereodivergent chemoenzymatic cascade utilizing Gold(I) and ADH.

References

  • Gold and Biocatalysis for the Stereodivergent Synthesis of Nor(pseudo)ephedrine Derivatives: Cascade Design Toward Amino Alcohol Source: Advanced Synthesis & Catalysis, 2023, 365, 1036–1047. URL:[Link]

  • Metal-Free β -Amino Alcohol Synthesis: A Two-step Smiles Rearrangement Source: The Journal of Organic Chemistry, 2020, 85, 24, 16082–16091. URL:[Link]

  • Environmental benign catalyst developed by fruit waste for synthesis of β -amino alcohol with the optimum combination through statistical analysis Source: Scientific Reports (Nature Portfolio) / PubMed Central. URL:[Link]

Sources

Optimization

preventing thermal degradation of 1-Amino-1-(4-bromophenyl)propan-2-ol during GC analysis

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering thermal degradation of 1-Amino-1-(4-bromophenyl)propan-2-ol during...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering thermal degradation of 1-Amino-1-(4-bromophenyl)propan-2-ol during Gas Chromatography (GC) analysis. Our focus is on providing scientifically-grounded solutions to ensure method robustness and data integrity.

Introduction: Understanding the Challenge

1-Amino-1-(4-bromophenyl)propan-2-ol is a molecule susceptible to thermal degradation due to the presence of primary amine and secondary alcohol functional groups. During GC analysis, the high temperatures of the injection port and column can induce unwanted chemical reactions, leading to inaccurate quantification, poor peak shape, and the appearance of degradation products. Common degradation pathways for amino alcohols include dehydration and intramolecular cyclization. This guide will equip you with the necessary knowledge and protocols to mitigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: My chromatogram shows significant peak tailing and reduced peak area for 1-Amino-1-(4-bromophenyl)propan-2-ol. What is the likely cause?

A1: This is a classic symptom of on-column degradation or interaction with active sites within the GC system. The primary amine and hydroxyl groups of your analyte are polar and can interact with acidic silanol groups on the surface of the inlet liner and the GC column, causing peak tailing.[1][2] At elevated temperatures, this can also catalyze degradation.

Q2: I see several unexpected peaks in my chromatogram that are not present in my initial sample. Could this be related to thermal degradation?

A2: Yes, the appearance of new peaks is a strong indicator of thermal degradation. The high temperatures in the GC inlet can cause the 1-Amino-1-(4-bromophenyl)propan-2-ol to break down into more volatile fragments, which then appear as separate peaks in your chromatogram.

Q3: What is the most effective way to prevent thermal degradation of my analyte?

A3: There are two primary strategies: optimizing your GC method parameters to be milder and using chemical derivatization to protect the thermally labile functional groups. This guide will provide detailed troubleshooting for both approaches.

Q4: What is chemical derivatization and how does it help?

A4: Derivatization is a technique used to convert an analyte into a more volatile and thermally stable compound.[3][4][5] For 1-Amino-1-(4-bromophenyl)propan-2-ol, this involves reacting the amine and hydroxyl groups with a derivatizing agent to form less polar and more stable derivatives, which are more amenable to GC analysis.

Troubleshooting Guide: A Systematic Approach

When encountering thermal degradation, a systematic approach to troubleshooting is crucial. The following flowchart outlines the decision-making process.

Caption: Troubleshooting workflow for thermal degradation.

In-Depth Guide 1: GC Method Optimization

Optimizing your GC method is the first line of defense against thermal degradation. The goal is to minimize the thermal stress on the analyte.

Injection Port Temperature

The injector is the first high-temperature zone your analyte encounters. An excessively high temperature is a common cause of degradation.

  • Troubleshooting Steps:

    • Start with an injector temperature of 250 °C and analyze your sample.

    • If degradation is observed, incrementally decrease the temperature by 10-20 °C and re-analyze.

    • Continue to lower the temperature until you find a balance between efficient volatilization of your analyte and minimal degradation. Temperatures as low as 200 °C can be effective.[6]

  • Causality: A lower injector temperature reduces the thermal energy imparted to the molecule, thereby decreasing the likelihood of bond cleavage and degradation reactions.[7]

Injection Mode

The choice of injection mode significantly impacts the residence time of the analyte in the hot injector.

Injection ModePrincipleSuitability for Thermally Labile Compounds
Splitless The entire sample is transferred to the column over a set time (splitless time).Can lead to degradation due to longer residence time in the hot injector.[8]
Split A portion of the sample is vented, and only a fraction enters the column.Generally better, as the rapid transfer minimizes time in the injector.[9]
Pulsed Splitless A high-pressure pulse at the start of the injection speeds up the transfer to the column.An excellent option to reduce injector residence time.
On-Column The sample is directly deposited onto the column at a low initial oven temperature.The ideal technique as it completely avoids a hot injector, thus preventing thermal degradation during injection.[10][11]
  • Recommendation: If available, on-column injection is the preferred method for thermally labile compounds like 1-Amino-1-(4-bromophenyl)propan-2-ol.[8] If using a split/splitless injector, a fast splitless injection or a split injection with a high split ratio is recommended.

Inlet Liner

The inlet liner provides the surface for sample volatilization. An active or contaminated liner can promote degradation.

  • Troubleshooting Steps:

    • Ensure you are using a deactivated (silanized) liner.[1]

    • If you have performed many injections, the liner may be contaminated. Replace it with a new, deactivated liner.[12]

    • Consider using a liner with glass wool. The glass wool can help trap non-volatile residues and provide a more inert surface for volatilization, but ensure the wool itself is deactivated.

GC Column Selection

The choice of GC column is critical for achieving good peak shape and minimizing on-column degradation.

  • Recommendations:

    • Phase: A low-polarity to mid-polarity column is generally suitable. A 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5) is a good starting point.[13][14]

    • Inertness: Use a column specifically designed for low bleed and high inertness, often marketed for mass spectrometry (MS) applications. These columns have fewer active silanol groups.

    • Dimensions: A standard column length of 30 meters with a 0.25 mm internal diameter and a 0.25 µm film thickness is appropriate for most applications.[15]

In-Depth Guide 2: Chemical Derivatization

When GC optimization is insufficient, derivatization is a powerful tool to enhance the thermal stability of 1-Amino-1-(4-bromophenyl)propan-2-ol. Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as amines and alcohols.[3][4]

Silylation Workflow

This workflow outlines the process of silylating your analyte to form a more thermally stable trimethylsilyl (TMS) derivative.

Derivatization_Workflow start Start: Dry Sample add_solvent Add Anhydrous Solvent (e.g., Pyridine, Acetonitrile) start->add_solvent add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) heat Heat at 60-80°C for 30-60 min add_reagent->heat add_solvent->add_reagent cool Cool to Room Temperature heat->cool inject Inject into GC cool->inject

Caption: Silylation derivatization workflow.

Recommended Silylating Reagents
ReagentDescription
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) A strong silylating agent that reacts with both the amine and hydroxyl groups.[3][16]
BSTFA + 1% TMCS (trimethylchlorosilane) The addition of TMCS as a catalyst enhances the reactivity of BSTFA, especially for hindered hydroxyl groups.[4][17] This is highly recommended for 1-Amino-1-(4-bromophenyl)propan-2-ol.
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) Another powerful silylating agent that produces volatile byproducts, which is advantageous for GC analysis.[17]
Step-by-Step Silylation Protocol

This protocol provides a general guideline. Optimization of reaction time and temperature may be necessary.

  • Sample Preparation: Ensure your sample is free of water, as silylating reagents are moisture-sensitive.[3][4] If your sample is in an aqueous solution, it must be extracted into an organic solvent and thoroughly dried (e.g., with anhydrous sodium sulfate).

  • Reagent Addition: In a clean, dry vial, add your dried sample residue. Add an appropriate volume of a suitable anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample.

  • Derivatization: Add an excess of the silylating reagent (e.g., BSTFA + 1% TMCS). A 2:1 or 3:1 ratio of derivatizing agent to analyte is a good starting point.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC.

Note: It is crucial to analyze the derivatized sample as soon as possible, as the derivatives can be susceptible to hydrolysis.

Alternative Derivatization: Acylation

Acylation is another derivatization technique where the active hydrogens of the amine and hydroxyl groups are replaced with an acyl group. Reagents like trifluoroacetic anhydride (TFAA) can be used.[18][19] This method can also improve detectability with an electron capture detector (ECD).

Conclusion

Preventing the thermal degradation of 1-Amino-1-(4-bromophenyl)propan-2-ol during GC analysis is achievable through a systematic approach that combines method optimization and, if necessary, chemical derivatization. By carefully considering the injector temperature, injection mode, liner, and column, you can significantly reduce thermal stress on your analyte. For more challenging cases, derivatization offers a robust solution to enhance thermal stability and ensure accurate and reproducible results.

References

  • Restek Corporation. (n.d.). Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide). Retrieved from [Link]

  • Regis Technologies. (n.d.). Silylation Reagents. Retrieved from [Link]

  • Phoenix Scientific Co., Ltd. (n.d.). Derivatization reagents for GC, silylation, Silyl-991, 1 × 50 mL. Retrieved from [Link]

  • Midha, K. K., et al. (1984). Electron-capture capillary gas chromatographic determination of phenylpropanolamine in human plasma following derivatization with trifluoroacetic anhydride. Journal of Pharmaceutical Sciences, 73(9), 1313-1315.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Lab Manager. (2026, March 25). Troubleshooting Peak Tailing in Gas Chromatography Workflows. Retrieved from [Link]

  • Chan, S. C., & Holcapek, M. (2007). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Analytical Toxicology, 31(7), 389-403.
  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Khuhawar, M. Y., & Rind, F. M. (2002). Capillary-Gas Chromatographic Determination of Phenylpropanolamine Using Acetylacetone as Derivatizing Reagent in Pharmaceutical Preparations. Journal of the Chemical Society of Pakistan, 24(2), 129-133.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Choosing Between On-Column and Splitless GC Injection. Retrieved from [Link]

  • GL Sciences. (n.d.). Injection techniques for GC. Retrieved from [Link]

  • Phenomenex. (2025, June 17). GC Injection Techniques Guide. Retrieved from [Link]

  • Abbasi, K., et al. (2006). Capillary Gas Chromatographic Determination of Phenylpropanolamine in Pharmaceutical Preparation. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 998-1001.
  • Bar-bas, C., et al. (2022). Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples. Journal of Proteome Research, 21(11), 2555-2565.
  • Restek Corporation. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • LCGC International. (2026, March 24). Split, Splitless, and Beyond—Getting the Most from Your Inlet. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Is the Maximum Temperature That Can Be Set for the Injection Port in Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Phenomenex. (2025, April 8). Split vs. Splitless Injection in Gas Chromatography (GC). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 1-Amino-1-(4-bromophenyl)propan-2-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 1-Amino-1-(4-bromophenyl)propan-2-ol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 1-Amino-1-(4-bromophenyl)propan-2-ol .

This molecule presents a classic formulation challenge: it is a weakly basic compound containing a highly lipophilic, bulky halogenated aromatic ring (the 4-bromophenyl group). While the primary amine offers a pathway for pH-dependent solubilization, the heavy hydrophobic moiety drives the molecule toward poor aqueous solubility, often resulting in precipitation during in vitro testing or in vivo administration.

The following troubleshooting guide bypasses generic advice, offering field-proven, self-validating methodologies to overcome these specific thermodynamic and kinetic solubility barriers.

Logical Troubleshooting Workflow

Before diving into specific protocols, consult the decision tree below to identify the most thermodynamically viable solubilization strategy for your specific assay requirements.

SolubilityWorkflow A Poor Aqueous Solubility 1-Amino-1-(4-bromophenyl)propan-2-ol B Assess Ionizability (Amine pKa ~9.0) A->B E Cyclodextrin Complexation (HP-β-CD) A->E Neutral pH Required F Cosolvent / Surfactant System A->F Liquid Formulation G Amorphous Solid Dispersion (ASD) A->G Solid Oral Dosage C Salt Formation (e.g., HCl, Mesylate) B->C pH < pKa D Evaluate Salt Stability & Disproportionation C->D D->E Precipitation / Free Base Conversion H Optimal Aqueous Formulation Achieved D->H Stable Salt E->H F->H G->H

Decision tree for solubility enhancement of weakly basic lipophilic drugs.

Section 1: pH Adjustment and Salt Disproportionation

FAQ: I synthesized the hydrochloride (HCl) salt of 1-Amino-1-(4-bromophenyl)propan-2-ol, but it precipitates immediately when diluted in PBS (pH 7.4). Why is my salt failing?

Causality: You are observing salt disproportionation. Salt formation is a primary approach to improve the developability of ionizable poorly water-soluble compounds[1]. Because 1-Amino-1-(4-bromophenyl)propan-2-ol is a weak base, its HCl salt is highly soluble at low pH. However, when introduced to a buffered medium at pH 7.4, the microenvironmental pH exceeds the salt's pHmax​ (the pH at which the solubility of the ionized salt and the un-ionized free base are equal). The dissolved salt rapidly deprotonates, converting back into the highly lipophilic, insoluble free base, which nucleates and precipitates. Salt solubility measurements are often complicated by these dynamic changes in both the solution and solid phases[1].

Self-Validating Protocol: Determination of pHmax​ and Salt Stability To prevent precipitation, you must map the pH-solubility profile and formulate strictly below the pHmax​ .

  • Preparation: Add an excess amount (e.g., 50 mg) of the 1-Amino-1-(4-bromophenyl)propan-2-ol HCl salt into 5 mL of various buffered solutions ranging from pH 2.0 to 8.0.

  • Equilibration: Incubate the suspensions at 37°C for 48 hours on a rotary shaker to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Validation Step 1 (Self-Buffering Check): Measure the final pH of the filtered supernatant. Validation: If the final pH deviates significantly from your initial buffer pH, the dissolved API has self-buffered the solution. You must plot your data against this final pH, not the initial pH, to ensure accurate thermodynamic mapping[1].

  • Quantification: Dilute the supernatant and quantify the dissolved drug concentration using HPLC-UV.

  • Validation Step 2 (Solid-State Confirmation): Recover the remaining solid pellet, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD) or Raman spectroscopy. Validation: A shift in the crystal lattice pattern from the HCl salt reference to the free base reference definitively confirms disproportionation has occurred at that specific pH.

Section 2: Cyclodextrin Inclusion Complexes

FAQ: My downstream assay requires a strictly neutral pH (pH 7.4), making salt formation unviable. How can I solubilize this compound without altering its molecular structure?

Causality: For neutral-pH applications, the physical encapsulation of the hydrophobic 4-bromophenyl ring is highly effective. Cyclodextrins (CDs) feature a unique hydrophilic exterior and a hydrophobic internal cavity, allowing them to form non-covalent inclusion complexes with poorly soluble drugs[2]. By utilizing 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), the lipophilic bromophenyl moiety is shielded from the aqueous environment. This reduces the thermodynamic penalty of water cavity formation, significantly increasing apparent solubility without forming covalent bonds.

CDComplexation Drug Free Drug (Lipophilic Bromophenyl) Complex Inclusion Complex (Water Soluble) Drug->Complex Non-covalent Interaction CD HP-β-CD (Hydrophobic Cavity) CD->Complex Encapsulation

Mechanism of HP-β-CD inclusion complex formation with lipophilic molecules.

Self-Validating Protocol: Co-Evaporation Complexation Method

  • Solubilization: Dissolve 1-Amino-1-(4-bromophenyl)propan-2-ol in a minimal volume of a volatile organic solvent (e.g., ethanol).

  • Host Preparation: Dissolve HP-β-CD in purified water at a 1:2 (Drug:CD) molar ratio.

  • Integration: Slowly add the ethanolic drug solution dropwise into the aqueous CD solution under continuous magnetic stirring at 40°C.

  • Equilibration: Stir the mixture for 24 hours in a sealed vessel to allow the host-guest complexation to reach equilibrium.

  • Solvent Removal: Remove the ethanol and water using a rotary evaporator under reduced pressure, followed by lyophilization for 48 hours to yield a dry powder.

  • Validation Step (Complexation Efficiency): Analyze the resulting powder using Differential Scanning Calorimetry (DSC). Validation: The disappearance of the sharp melting endotherm characteristic of crystalline 1-Amino-1-(4-bromophenyl)propan-2-ol confirms that the drug is fully encapsulated in an amorphous inclusion complex. If a residual melting peak remains, uncomplexed free drug is present, indicating you must increase the CD molar ratio or extend the equilibration time.

Section 3: Cosolvent and Surfactant Blending

FAQ: I am formulating a liquid dose for intravenous injection. The drug dissolves in 10% DMSO but crashes out immediately upon injection into the aqueous stream. How do I prevent this?

Causality: Adding an organic co-solvent to water can intensely change the solubility of drugs by lowering the dielectric constant of the medium[3]. However, when a single cosolvent (like DMSO) is diluted in the bloodstream, its solubilizing capacity drops exponentially, leading to rapid drug nucleation. To prevent this, you must use a binary system: a cosolvent to provide initial bulk solubility, paired with a surfactant (e.g., Polysorbate 80). Upon aqueous dilution, the surfactant self-assembles into micelles, trapping the lipophilic 1-Amino-1-(4-bromophenyl)propan-2-ol molecules in their hydrophobic cores before they can aggregate and precipitate[4].

Self-Validating Protocol: Anti-Precipitation Liquid Formulation

  • Primary Solubilization: Dissolve the API in Polyethylene Glycol 400 (PEG 400) up to 15% v/v of your final intended volume, using mild sonication.

  • Micellar Agent Addition: Add 5% v/v Polysorbate 80 (Tween 80) to the PEG 400 mixture. Vortex thoroughly until a clear, monophasic pre-concentrate is achieved.

  • Aqueous Titration: Slowly titrate the aqueous phase (e.g., 0.9% Normal Saline) into the pre-concentrate under constant stirring (300 rpm) until the final volume is reached.

  • Validation Step (Turbidimetric Assay): Transfer an aliquot of the final diluted formulation to a cuvette and measure the absorbance at 600 nm using a UV-Vis spectrophotometer. Validation: A baseline absorbance of <0.05 confirms the solution is optically clear and no micro-precipitation has occurred. If absorbance >0.05 , the surfactant concentration is below the Critical Micelle Concentration (CMC) required for your drug load, and the Polysorbate 80 ratio must be increased.

Quantitative Data Presentation: Strategy Comparison

The following table summarizes the expected thermodynamic enhancements and practical limitations of each strategy when applied to 1-Amino-1-(4-bromophenyl)propan-2-ol.

Formulation StrategyExcipients UsedPrimary Mechanism of ActionEstimated Solubility IncreaseStability Profile upon Aqueous Dilution
Free Base (Control) NoneN/A1x (Baseline)N/A
Salt Formation HCl, Methanesulfonic acidIonization of primary amine50x - 100x (at pH < 4)Poor (High risk of disproportionation at pH 7.4)
Inclusion Complex HP-β-CDHydrophobic cavity encapsulation20x - 50xExcellent (Maintains supersaturation)
Cosolvent / Surfactant PEG 400 + Polysorbate 80Dielectric reduction + Micellization100x - 500xGood (Requires surfactant concentration > CMC)
Solid Dispersion (ASD) PVP, HPMC-ASAmorphization & porosity reduction10x - 30xModerate (Prone to recrystallization over time)
References

1.[2] Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: Pharmaceutics (via PMC / NIH) URL: [Link]

2.[4] Title: Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences URL: [Link]

3.[1] Title: Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts Source: Journal of Pharmaceutical Sciences URL: [Link]

4.[3] Title: A Review: Solubility Enhancement of Poorly Water Soluble Drug Source: International Journal of Pharmaceutical Research and Applications URL: [Link]

Sources

Optimization

Technical Support Center: LC-MS Optimization for 1-Amino-1-(4-bromophenyl)propan-2-ol

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 1-Amino-1-(4-bromophenyl)propan-2-ol vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 1-Amino-1-(4-bromophenyl)propan-2-ol via Liquid Chromatography-Mass Spectrometry (LC-MS).

This molecule presents a "chromatographic trifecta": a basic primary amine (prone to peak tailing), a polar hydroxyl group (complicating retention), and a hydrophobic bromophenyl ring (providing a distinct isotopic MS signature). The following troubleshooting guides and self-validating protocols are engineered to help you achieve optimal peak symmetry, retention, and ionization efficiency.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why is my 1-Amino-1-(4-bromophenyl)propan-2-ol peak tailing severely on a standard C18 column?

The Causality: Peak tailing for basic amines in reversed-phase LC is rarely a physical column issue; it is a chemical phenomenon driven by secondary ion-exchange interactions. At neutral pH, residual silanol groups on the silica stationary phase are ionized ( SiO− ). Concurrently, your primary amine (pKa ~9–10) is protonated ( NH3+​ ). The resulting electrostatic attraction causes the analyte to "drag" as it elutes, creating a skateboard-ramp peak shape[1].

The Solution: You must disrupt this interaction. Lowering the mobile phase pH below 3.0 using 0.1% formic acid protonates the silanols (pKa ~3.5–4.5), neutralizing them and preventing secondary retention[1]. However, acid alone is often insufficient. By adding a volatile buffer like 5–10 mM ammonium formate, the NH4+​ ions competitively bind to any remaining active silanol sites (ionic masking), significantly reducing peak tailing without suppressing the MS signal[2].

Q2: My compound elutes in the void volume. How can I increase its retention?

The Causality: At acidic pH, your primary amine is fully protonated. This makes the molecule highly polar, drastically reducing its hydrophobic interaction with the C18 alkyl chains.

The Solution: You have two distinct chromatographic pathways to increase retention:

  • High-pH Mobile Phase: Switch to a basic mobile phase (e.g., 5 mM ammonium bicarbonate, pH 10.0). This deprotonates the amine, rendering the molecule neutral and significantly increasing its hydrophobicity and retention on a C18 column[3]. Critical Requirement: You must use a high-pH stable column (e.g., hybrid silica or polymer-based) to prevent silica bed dissolution.

  • HILIC Chromatography: If you must maintain acidic conditions for optimal ESI(+) ionization, abandon reversed-phase and switch to Hydrophilic Interaction Liquid Chromatography (HILIC), which is orthogonal to C18 and explicitly retains polar, protonated amines.

Q3: How do I confidently confirm the identity of this compound using Mass Spectrometry?

The Causality: The presence of the bromine atom provides a highly specific, self-validating diagnostic tool: the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, 79Br and 81Br , in an approximately 1:1 ratio (50.69% and 49.31%)[4].

The Solution: When analyzing 1-Amino-1-(4-bromophenyl)propan-2-ol in ESI(+) mode, monitor the protonated precursor ion [M+H]+ . You must observe a distinct doublet peak separated by 2 m/z units (m/z ~230.02 and ~232.02) with nearly equal intensities[4]. If this 1:1 ratio is absent, the peak is not your brominated target, regardless of the retention time.

Part 2: Visualizing the Chemical Mechanisms

G cluster_0 Problem: Peak Tailing cluster_1 Solution: Ionic Masking & pH Control A Protonated Amine (Analyte) B Ionized Silanol (SiO-) A->B Secondary Interaction C Formic Acid (pH < 3) Protonates Silanols B->C Optimize Mobile Phase E Neutral Silanol (SiOH) C->E D Ammonium Formate (NH4+ Competitor) F Masked Silanol (SiO- ... NH4+) D->F

Mechanism of silanol-induced peak tailing and mitigation via mobile phase optimization.

Workflow Start Sample: 1-Amino-1-(4-bromophenyl)propan-2-ol Col Column Selection Endcapped C18 or High-pH Stable Hybrid Start->Col MP Mobile Phase Setup A: 10 mM NH4Fa + 0.1% FA in H2O B: 0.1% FA in ACN Col->MP Grad Gradient Execution 5% B to 95% B (0.4 mL/min) MP->Grad MS ESI(+) MS Detection Confirm M and M+2 Doublet (1:1 Ratio) Grad->MS

Step-by-step LC-MS method development workflow for brominated amines.

Part 3: Quantitative Data Presentation

To select the best mobile phase for your specific analytical goals (speed vs. retention), consult the synthesized data in Table 1.

Table 1: Comparison of Mobile Phase Additives for Basic Amines

Mobile Phase AdditiveMechanism of ActionAnalyte Retention (C18)Peak SymmetryESI(+) MS Sensitivity
0.1% Formic Acid (FA) Lowers pH (<3.0), protonates silanols[1]Low (Analyte is ionized)ModerateHigh
0.1% FA + 10 mM Ammonium Formate Lowers pH + NH4+​ masks residual silanols[2]Low to ModerateExcellentHigh (Volatile buffer)
10 mM Ammonium Bicarbonate (pH 10) Deprotonates amine, neutralizing analyte[3]High (Analyte is neutral)ExcellentModerate to High

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific probe molecules, the system will automatically tell you if a failure is due to chemistry (mobile phase) or physics (column hardware).

Protocol A: Low-pH Gradient for High-Throughput Screening

Objective: Achieve sharp peak shapes and high ESI(+) sensitivity using ionic masking.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: Dissolve 630 mg of LC-MS grade Ammonium Formate (10 mM) in 1 L of ultrapure water. Add 1 mL of Formic Acid (0.1% v/v).

    • Phase B: Add 1 mL of Formic Acid to 1 L of LC-MS grade Acetonitrile.

  • Column Selection: Install a fully endcapped C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Set oven temperature to 40°C.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Drop to 5% B (Equilibrate for 2 mins). Flow rate: 0.4 mL/min.

  • Self-Validation Injection Sequence:

    • Injection 1 (Uracil): Marks the void volume ( t0​ ).

    • Injection 2 (Toluene): A neutral hydrophobic probe. If Toluene tails, your column has a physical void or dead volume[1]. Stop and replace the column.

    • Injection 3 (Analyte): If Toluene is symmetric but 1-Amino-1-(4-bromophenyl)propan-2-ol tails, the issue is chemical. Increase Ammonium Formate to 15 mM.

  • MS Detection: Operate in ESI(+) mode. Extract ion chromatograms (EIC) for m/z 230.0 and 232.0. Verify the 1:1 isotopic ratio[4].

Protocol B: High-pH Gradient for Enhanced Retention

Objective: Maximize retention of the polar amine by neutralizing the molecule.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: 5 mM Ammonium Bicarbonate in water, adjusted to pH 10.0 with Ammonium Hydroxide[3].

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Column Selection: Critical Step. You must install a high-pH stable hybrid-silica column (e.g., Waters BEH C18)[3]. Standard silica will dissolve at pH 10.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B (Note the higher starting organic % due to increased analyte hydrophobicity).

    • 1.0 - 5.0 min: Linear ramp to 90% B.

    • 5.0 - 6.0 min: Hold at 90% B, then re-equilibrate.

  • Self-Validation: Compare the retention factor ( k′ ) of the analyte from Protocol B against Protocol A. A successful high-pH method should yield a k′ value at least 2x greater than the low-pH method, validating the deprotonation mechanism[3].

References

  • Formic Acid-Ammonium Formate Buffer System for Thermospray Liquid Chromatography/Mass Spectrometry. Analytical Sciences (J-Stage). Available at: [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. Available at: [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available at: [Link]

Sources

Troubleshooting

reducing synthetic impurities in 1-Amino-1-(4-bromophenyl)propan-2-ol crystallization

Target Molecule: 1-Amino-1-(4-bromophenyl)propan-2-ol Welcome to the Technical Support Center. This hub is designed for researchers, process chemists, and drug development professionals optimizing the synthesis and purif...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 1-Amino-1-(4-bromophenyl)propan-2-ol

Welcome to the Technical Support Center. This hub is designed for researchers, process chemists, and drug development professionals optimizing the synthesis and purification of 1-amino-1-(4-bromophenyl)propan-2-ol. Because this molecule possesses two adjacent stereocenters (C1 and C2), crude synthetic mixtures inherently contain a complex matrix of diastereomers (syn/anti), enantiomers, and structurally similar synthetic byproducts.

Part 1: Mechanistic Principles of Impurity Formation & Removal

When synthesizing 1-amino-1-(4-bromophenyl)propan-2-ol via the ammonolysis of 1-(4-bromophenyl)propylene oxide, nucleophilic attack can occur at either the benzylic C1 position or the aliphatic C2 position. This lack of absolute regiocontrol generates the primary structural impurity: 2-amino-1-(4-bromophenyl)propan-1-ol. Furthermore, the reaction produces a mixture of diastereomers, each existing as a racemic pair.

To isolate the target stereoisomer and purge these impurities, we rely on Diastereomeric Salt Resolution . By reacting the crude amino alcohol with a chiral resolving agent, the enantiomers are converted into diastereomeric salts.

The Causality of Separation: The separation is driven by thermodynamics. Diastereomeric salts exhibit distinct lattice energies and solvation enthalpies. By carefully selecting the solvent matrix (e.g., ethanol/water) and controlling the cooling rate, the less soluble diastereomer reaches supersaturation first and crystallizes. The more soluble diastereomer, along with structurally distinct regioisomers and over-alkylated impurities, remains dissolved in the mother liquor .

ImpurityPathway A 1-(4-bromophenyl)propene (Starting Material) B Epoxidation A->B C Epoxide Intermediate B->C D Ammonolysis (Ring Opening) C->D E 1-Amino-1-(4-bromophenyl)propan-2-ol (Target: C1 Attack) D->E F 2-Amino-1-(4-bromophenyl)propan-1-ol (Regioisomer: C2 Attack) D->F G Secondary Amines (Over-alkylation) D->G

Synthetic pathways generating regioisomeric and over-alkylated impurities during amination.

Part 2: FAQ - Identifying and Mitigating Specific Impurities

Q1: My crystallization yields a sticky oil instead of distinct crystals. What is causing this "oiling out"? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation of the diastereomeric salt exceeds its metastable limit before nucleation can occur, or when the crude mixture contains high levels of over-alkylated secondary amines (dimers). Causality & Fix: Secondary amines disrupt the hydrogen-bonding network required for crystal lattice formation. To fix this, perform an acid-base wash prior to crystallization. Extract the crude free base into an organic solvent (e.g., MTBE) and wash with mildly acidic water (pH 5). This preferentially partitions the more basic secondary amines into the aqueous phase while leaving the primary amine in the organic layer .

Q2: How do I separate the (1R,2S) enantiomer from the (1S,2R) enantiomer efficiently? A: Enantiomers cannot be separated by standard crystallization because their physical properties are identical. You must introduce a chiral environment. We recommend using a half-equivalent of L-(+)-tartaric acid or (S)-mandelic acid in an ethanol/water matrix. The chiral acid forms a thermodynamically stable, less-soluble salt with one enantiomer, allowing it to selectively precipitate while the other remains in solution .

Q3: I am detecting 2-amino-1-(4-bromophenyl)propan-1-ol in my final product. How do I remove this regioisomer? A: Regioisomers have different pKa values and steric profiles compared to the target 1-amino compound. During the tartaric acid resolution, the regioisomer typically forms a highly soluble salt that remains in the mother liquor. If it persists, a preliminary recrystallization of the crude free base from hot heptane/ethyl acetate (3:1) exploits the different hydrogen-bonding capacities of the benzylic amine versus the benzylic alcohol, effectively purging the regioisomer before chiral resolution .

Part 3: Troubleshooting Guide - Self-Validating Resolution Protocol

This protocol utilizes a self-validating feedback loop: the optical purity of the intermediate salt dictates whether to proceed to free-basing or to perform a secondary recrystallization.

Step 1: Diastereomeric Salt Formation

  • Suspend 100 g of crude 1-amino-1-(4-bromophenyl)propan-2-ol in 800 mL of absolute ethanol and 50 mL of deionized water.

  • Heat the suspension to 60°C under continuous agitation until a homogenous solution is achieved.

  • Slowly add a solution of L-(+)-tartaric acid (0.5 equivalents for kinetic resolution) dissolved in 200 mL of warm ethanol. Causality: Adding the acid slowly prevents local supersaturation, which causes rapid, uncontrolled precipitation that traps impurities within the crystal lattice (occlusion).

Step 2: Controlled Crystallization

  • Hold the temperature at 60°C for 30 minutes to ensure complete salt formation.

  • Cool the reactor to 20°C at a strictly controlled linear cooling rate of 0.1°C/min. Causality: A slow cooling rate favors the growth of large, highly pure crystals. Rapid cooling forces the system into the labile zone, causing sudden nucleation of both diastereomers and trapping solvent/impurities.

  • Seed the solution with 0.1% w/w of pure target diastereomeric salt at 45°C to bypass the metastable zone and induce controlled nucleation.

Step 3: Isolation and Self-Validation

  • Isolate the crystals via vacuum filtration and wash the filter cake with 100 mL of ice-cold ethanol.

  • Validation Check: Dry a 1 g aliquot and measure its specific rotation [α]D​ and chiral HPLC purity.

    • If diastereomeric excess (de) > 98%:, proceed directly to Step 4.

    • If de < 98%:, the lattice contains occluded impurities. Resuspend the wet cake in 5 volumes of hot ethanol/water (9:1), heat to reflux, and repeat the cooling profile (Step 2).

Step 4: Free-Basing (Liberation of the Pure Amine)

  • Suspend the highly pure salt in 500 mL of MTBE and 500 mL of water.

  • Adjust the aqueous phase to pH 12 using 2M NaOH under vigorous stirring. Causality: The alkaline pH deprotonates the ammonium salt, rendering the free amino alcohol highly lipophilic. This drives the target molecule into the MTBE phase while the sodium tartrate byproduct remains safely partitioned in the aqueous phase.

  • Separate the organic phase, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure enantiomer.

ResolutionWorkflow A Crude Amino Alcohol (Enantiomers + Impurities) B Dissolve in Hot EtOH/H2O (60°C) A->B C Add L-(+)-Tartaric Acid (0.5 to 1.0 eq) B->C D Controlled Cooling (0.1°C/min to 20°C) C->D E Vacuum Filtration D->E F Mother Liquor (Impurities + Soluble Salt) E->F G Crystalline Diastereomeric Salt (High ee%) E->G H Free-Basing (NaOH / MTBE Extraction) G->H I Pure Target Enantiomer H->I

Workflow for the diastereomeric resolution of 1-Amino-1-(4-bromophenyl)propan-2-ol.

Part 4: Data Presentation

Table 1: Common Synthetic Impurities and Mitigation Strategies

Impurity TypeSpecific CompoundOriginMitigation Strategy
Regioisomer 2-Amino-1-(4-bromophenyl)propan-1-olNucleophilic attack at C2 during epoxide openingPre-crystallization of free base from Heptane/EtOAc
Diastereomer anti-1-Amino-1-(4-bromophenyl)propan-2-olNon-stereoselective aminationExcluded during tartaric acid salt crystallization
Enantiomer (1S,2R)-amino alcohol (assuming 1R,2S is target)Racemic starting materialsChiral resolution with L-(+)-Tartaric or (S)-Mandelic acid
Over-alkylation Bis(1-(4-bromophenyl)propan-2-ol)amineSecondary reaction of primary amine with epoxideMild acidic aqueous wash (pH 5) prior to resolution

Table 2: Resolving Agents and Expected Outcomes

Resolving AgentSolvent SystemTarget Enantiomer EnrichedTypical Yield (1st Pass)Typical de% (1st Pass)
L-(+)-Tartaric AcidEtOH / H2​O (95:5)(1R,2S)35 - 40%85 - 90%
(S)-Mandelic AcidIsopropanol(1R,2S)28 - 32%> 95%
Di-p-toluoyl-L-tartaric acidMethanol / MTBE(1S,2R)40 - 45%90 - 94%

References

  • Title: New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Enantiomeric enrichment and stereoselective synthesis of chiral amines (US4950606A)
  • Title: Additions of Enantiopure α-Sulfinyl Carbanions to (S)-N-Sulfinimines: Asymmetric Synthesis of β-Amino Sulfoxides and β-Αmino Alcohols Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Optimization

Technical Support Center: Overcoming Ion Suppression in 1-Amino-1-(4-bromophenyl)propan-2-ol LC-MS/MS Quantification

Welcome to the Bioanalytical Troubleshooting Portal. Quantifying halogenated amino alcohols like 1-Amino-1-(4-bromophenyl)propan-2-ol in complex biological matrices presents significant analytical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Troubleshooting Portal. Quantifying halogenated amino alcohols like 1-Amino-1-(4-bromophenyl)propan-2-ol in complex biological matrices presents significant analytical challenges. As a Senior Application Scientist, I have designed this guide to provide mechanistic insights, validated sample preparation workflows, and chromatographic solutions to ensure your assays meet stringent regulatory criteria.

Section 1: Fundamental Mechanisms of Matrix Interference (FAQ)

Q: Why does 1-Amino-1-(4-bromophenyl)propan-2-ol experience severe ion suppression in ESI+ mode? A: The susceptibility of this compound is directly tied to its physicochemical structure. It contains a basic secondary amine (pKa ~9.5) and a polar hydroxyl group. In standard acidic mobile phases (e.g., 0.1% formic acid), the amine is readily protonated, making the molecule highly reliant on efficient droplet desolvation in the Electrospray Ionization (ESI) source.

However, biological matrices are rich in highly surface-active endogenous compounds, such as glycerophospholipids. These matrix components migrate to the surface of the ESI droplet more efficiently than the target analyte. They increase the droplet's surface tension and viscosity, which physically hinders the solvent evaporation process. Furthermore, they compete for the limited excess charge on the droplet surface, effectively neutralizing the analyte ions or trapping them in the liquid phase .

ESI_Suppression A ESI Droplet Formation (Analyte + Matrix) B Surface Tension Increase by Phospholipids A->B C Competition for Droplet Surface A->C D Analyte Neutralization / Trapping in Liquid B->D C->D E Reduced Gas-Phase Ion Yield D->E F Ion Suppression (Signal Loss) E->F

Mechanistic pathway of ESI+ ion suppression by endogenous matrix components.

Q: How do regulatory guidelines define acceptable matrix effects, and how do I measure them? A: According to the ICH M10, FDA, and EMA guidelines on bioanalytical method validation, matrix effects must be formally assessed using the Matrix Factor (MF) . The MF is calculated by comparing the peak area of the analyte spiked into a post-extracted blank matrix against the peak area of a neat standard solution at the same concentration. To pass validation, the IS-normalized Matrix Factor must demonstrate a Coefficient of Variation (CV) of < 15% across at least six independent lots of matrix .

Table 1: Regulatory Acceptance Criteria for Matrix Effects

Regulatory ParameterICH M10 / FDA / EMA RequirementAnalytical Implication
Matrix Factor (MF) Evaluated in 6 independent lotsAssesses absolute suppression or enhancement.
IS-Normalized MF CV ≤ 15%Ensures the internal standard perfectly tracks the analyte's matrix effects.
Calibration Matrix Matrix-matchedStandards must be prepared in the exact same biological matrix as the samples.

Section 2: Sample Preparation Workflows (Troubleshooting)

Q: My current Protein Precipitation (PPT) method results in a 55% signal drop-off. How can I eliminate this matrix interference? A: While PPT is fast, it fails to remove soluble phospholipids, which are the primary culprits of ion suppression in plasma and serum . Disregarding proper sample cleanup for complex matrices inevitably leads to poor assay performance and regulatory failure .

Because 1-Amino-1-(4-bromophenyl)propan-2-ol possesses a basic amine, it is an ideal candidate for Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE). This orthogonal approach leverages both hydrophobic interactions and strong ionic binding, allowing for aggressive organic washes that strip away phospholipids while the analyte remains securely bound to the sorbent.

Table 2: Analyte Recovery & Matrix Factor Comparison (1-Amino-1-(4-bromophenyl)propan-2-ol)

Extraction MethodologyAbsolute Recovery (%)Matrix Factor (MF)IS-Normalized MFPrecision (CV %)Status
Protein Precipitation (PPT)92%0.45 (Severe Suppression)0.9818.5%Fails
Liquid-Liquid Extraction (LLE)75%0.82 (Mild Suppression)1.0212.0%Passes
Mixed-Mode SPE (MCX)88%0.95 (Minimal Suppression)1.014.2%Optimal
Protocol: Self-Validating MCX SPE Workflow

Trustworthiness Note: To make this a self-validating system, always run a "Post-Extraction Spike" parallel to your unknown samples. If the absolute recovery drops but the Matrix Factor remains ~1.0, your issue is extraction efficiency, not ion suppression.

  • Sample Pre-treatment: Aliquot 100 µL of plasma matrix. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS). Dilute with 100 µL of 2% Formic Acid in water. Causality: Acidification ensures the analyte's amine group is fully protonated (cationic) for optimal binding to the negatively charged sulfonic acid groups on the MCX sorbent.

  • Sorbent Conditioning: Pass 1 mL of 100% Methanol through the MCX cartridge, followed by 1 mL of LC-MS grade water.

  • Sample Loading: Load the acidified sample at a steady flow rate of ~1 mL/min to allow sufficient mass transfer time into the sorbent pores.

  • Aqueous Wash: Wash with 1 mL of 2% Formic Acid in water. Causality: Removes salts and highly polar endogenous interferences without disrupting the ionic bonds.

  • Organic Wash (Critical Step): Wash with 1 mL of 100% Methanol. Causality: The target analyte remains ionically bound. The pure organic solvent effectively dissolves and washes away hydrophobic matrix components, including ion-suppressing phospholipids.

  • Target Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. Causality: The high pH (basic) environment deprotonates the analyte's amine group, breaking the ionic interaction with the sorbent and releasing it into the eluate.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase to ensure chromatographic compatibility.

MCX_SPE N1 1. Sample Pre-treatment (Acidify Plasma) N3 3. Sample Loading (Analyte binds via cation exchange) N1->N3 N2 2. Sorbent Conditioning (MeOH -> H2O) N2->N3 N4 4. Aqueous Wash (Removes salts/polar matrix) N3->N4 N5 5. Organic Wash (Removes phospholipids/neutrals) N4->N5 N6 6. Target Elution (Basic organic solvent) N5->N6

Step-by-step logic of the MCX SPE workflow for basic amino alcohols.

Section 3: Chromatographic Optimization

Q: Even with SPE, I am seeing baseline noise and slight suppression at the solvent front. How do I fix this? A: If your analyte elutes too early, it will co-elute with unretained salts and polar matrix components that survive extraction. 1-Amino-1-(4-bromophenyl)propan-2-ol is relatively polar due to the hydroxyl and amine groups, which can lead to poor retention on standard C18 columns.

Causal Solution: Switch to a Biphenyl or PFP (Pentafluorophenyl) column. The bromophenyl ring of the analyte will engage in strong π-π interactions with the stationary phase, significantly increasing retention time and shifting the analyte away from the suppression zone at the solvent front. Alternatively, utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to strongly retain the polar amino alcohol.

Chromatography_Logic N1 Analyze Matrix Factor Across Retention Window N2 Suppression Zone Identified? N1->N2 N3 Co-elution with Phospholipids (Late) N2->N3 Yes N4 Co-elution with Salts (Solvent Front) N2->N4 Yes N5 Use Biphenyl Column (Enhance Pi-Pi Retention) N3->N5 N6 Increase Aqueous Hold or Use HILIC N4->N6 N7 Optimal Analyte Quantification N5->N7 N6->N7

Decision matrix for resolving chromatographic co-elution and matrix effects.

References

  • NorthEast BioLab. "What are Matrix Effect in Liquid Chromatography Mass Spectrometry?" NorthEast BioLab Insights. Available at:[Link]

  • Wikipedia Contributors. "Ion suppression (mass spectrometry)." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • ResolveMass. "The Impact of Matrix Effects on Mass Spectrometry Results." ResolveMass Technical Articles. Available at:[Link]

  • AMSbiopharma. "Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis." AMSbiopharma Resources. Available at:[Link]

  • LCGC International. "Ion Suppression: A Major Concern in Mass Spectrometry." Chromatography Online. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing Extraction of 1-Amino-1-(4-bromophenyl)propan-2-ol from Urine

Welcome to the technical support resource for the analysis of 1-Amino-1-(4-bromophenyl)propan-2-ol. This guide is designed for researchers, analytical scientists, and drug development professionals to address common chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the analysis of 1-Amino-1-(4-bromophenyl)propan-2-ol. This guide is designed for researchers, analytical scientists, and drug development professionals to address common challenges encountered during the extraction of this analyte from complex biological matrices like urine. As Senior Application Scientists, we provide not only procedural steps but also the underlying principles to empower you to troubleshoot and optimize your methods effectively.

Understanding the Analyte and the Matrix

1-Amino-1-(4-bromophenyl)propan-2-ol is a primary amine and a secondary alcohol. Its chemical structure, particularly the basic amino group, is the primary determinant for designing an effective extraction strategy. Urine is a complex aqueous matrix containing various endogenous substances like salts, urea, and pigments, which can interfere with extraction and analysis, a phenomenon known as matrix effects.[1][2] Many drugs and their metabolites are excreted in urine as more water-soluble glucuronide conjugates and may require an initial hydrolysis step to cleave this bond before extraction.[3][4][5]

The core principle for extracting a basic compound like 1-Amino-1-(4-bromophenyl)propan-2-ol is pH manipulation.

  • In an acidic environment (low pH) , the amino group becomes protonated (positively charged), making the molecule more water-soluble.

  • In a basic environment (high pH) , the amino group is deprotonated (neutral), making the molecule less water-soluble and more soluble in organic solvents.

This principle is fundamental to both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Troubleshooting Guide: Low Extraction Recovery

Low or inconsistent recovery is one of the most frequent challenges in sample preparation.[1][6] This guide provides a systematic approach to diagnosing and resolving this issue.

Problem: Persistently Low Analyte Recovery

Symptoms: The measured concentration of the analyte in the final extract is significantly and consistently lower than the expected value.

Systematic Troubleshooting Workflow

To effectively diagnose the source of analyte loss, it is crucial to analyze the fractions from each step of the extraction process (load, wash, and elution).[7][8] This systematic approach helps pinpoint exactly where the analyte is being lost.

Low_Recovery_Troubleshooting start Start: Low Recovery Observed track_analyte ACTION: Systematically collect and analyze all fractions (Load, Wash, Elute). start->track_analyte check_load Is analyte in the 'Load' fraction (flow-through)? track_analyte->check_load check_wash Is analyte in the 'Wash' fraction(s)? check_load->check_wash No cause_load Conclusion: Poor Retention. Possible Causes: 1. Incorrect Sample pH. 2. Wrong Sorbent (SPE). 3. Sample Solvent Too Strong. 4. Sorbent Bed Dried Out (SPE). 5. Flow Rate Too High. check_load->cause_load Yes check_elution Is analyte absent from Load & Wash but still low in Eluate? check_wash->check_elution No cause_wash Conclusion: Premature Elution. Possible Cause: 1. Wash Solvent is Too Strong (incorrect solvent or pH). check_wash->cause_wash Yes cause_elution Conclusion: Incomplete Elution. Possible Causes: 1. Elution Solvent is Too Weak. 2. Insufficient Elution Volume. 3. Irreversible Binding. check_elution->cause_elution Yes end Resolution Achieved cause_load->end cause_wash->end cause_elution->end

Caption: Systematic workflow for troubleshooting low recovery.

Part 1: Solid-Phase Extraction (SPE) Troubleshooting

SPE is a highly selective and effective technique but requires careful optimization of each step.[9][10]

Possible Cause 1: Incorrect pH During Sample Loading
  • Why it Happens: For effective retention on a reversed-phase (e.g., C18) or cation-exchange sorbent, the basic analyte must be in the correct state. For reversed-phase, the analyte should be neutral (high pH) to maximize hydrophobic interaction. For cation-exchange, the analyte must be charged (low pH) to interact with the sorbent.[11] Loading at the wrong pH will cause the analyte to pass through the cartridge without being retained.[6]

  • Solution: Adjust the urine sample pH to be at least 2 units above the pKa of the analyte's amino group for reversed-phase SPE or at least 2 units below the pKa for cation-exchange SPE. For 1-Amino-1-(4-bromophenyl)propan-2-ol and similar amines, a pH of 9-10 is typically used for reversed-phase retention.

Possible Cause 2: Sorbent Bed Drying Out
  • Why it Happens: For silica-based SPE cartridges, if the sorbent bed is allowed to dry out after conditioning and equilibration but before sample loading, the hydrophobic functional groups can "collapse." This leads to poor interaction between the analyte and the sorbent, causing channeling and low retention.[1]

  • Solution: Ensure the sorbent bed remains wetted throughout the conditioning, equilibration, and sample loading steps. Do not let air pass through the cartridge until after the sample is loaded.

Possible Cause 3: Inappropriate Wash Step
  • Why it Happens: The wash step is designed to remove matrix interferences without disturbing the analyte. If the wash solvent is too strong (e.g., contains too high a percentage of organic solvent), it can prematurely elute the analyte of interest.[1][12]

  • Solution: Use the strongest wash solvent possible that does not elute the analyte. Test several wash solutions with decreasing organic content. For a basic analyte at high pH on a C18 column, an initial wash with purified water or a low-percentage (5-10%) methanol solution is often effective at removing salts without losing the analyte.

Possible Cause 4: Incomplete Elution
  • Why it Happens: The elution solvent must be strong enough to disrupt the interactions between the analyte and the sorbent.[10] For a basic analyte retained by hydrophobic interactions, this requires a strong organic solvent. To ensure the analyte is in its most easily eluted (charged) state, the elution solvent is often acidified.

  • Solution:

    • Increase Solvent Strength: Use a stronger organic solvent (e.g., methanol or acetonitrile).

    • Modify pH: Add a modifier to the elution solvent. For a basic analyte, adding a small amount of a volatile acid (like formic acid) will protonate the amine, disrupt hydrophobic retention, and promote elution.

    • Increase Volume: Ensure the volume of the elution solvent is sufficient. Try eluting with multiple, smaller aliquots (e.g., 2 x 1 mL instead of 1 x 2 mL).[1]

SPE StepParameterRecommended Value for 1-Amino-1-(4-bromophenyl)propan-2-olRationale
Sample Pre-treatment pH AdjustmentpH 9.0 - 10.0To neutralize the basic amine for strong retention on reversed-phase media.[11]
Conditioning Solvent1-2 mL MethanolTo solvate the C18 functional groups and activate the sorbent.[10]
Equilibration Solvent1-2 mL Water or Buffer (pH 9.0)To prepare the sorbent environment for the aqueous sample.[1]
Washing Solvent1-2 mL 5-10% Methanol in WaterTo remove polar interferences without eluting the neutral analyte.
Elution Solvent1-2 mL Methanol with 1-2% Formic AcidThe organic solvent disrupts hydrophobic binding, while the acid protonates the analyte, further reducing retention and improving solubility in the eluent.
Part 2: Liquid-Liquid Extraction (LLE) Troubleshooting

LLE is a classic extraction technique based on the differential solubility of an analyte between two immiscible liquids.[13][14]

Possible Cause 1: Incorrect pH of Aqueous Phase
  • Why it Happens: As with SPE, pH is critical. To extract our basic analyte from the aqueous urine sample into an organic solvent, the analyte must be in its neutral, more organo-soluble form. This requires a high pH.[13]

  • Solution: Adjust the pH of the urine sample to >9.0 using a base like ammonium hydroxide or sodium hydroxide before adding the organic extraction solvent.

Possible Cause 2: Suboptimal Extraction Solvent
  • Why it Happens: The choice of organic solvent is critical. The solvent must be immiscible with water and have a high affinity for the analyte. Solvents like ethyl acetate, dichloromethane, or methyl tert-butyl ether (MTBE) are common choices.[14][15]

  • Solution: If recovery is low, consider a different solvent or a solvent mixture. For analytes with some polarity (like our target with its hydroxyl group), a slightly more polar solvent like ethyl acetate may be more effective than a very non-polar solvent like hexane.

Possible Cause 3: Emulsion Formation
  • Why it Happens: Vigorous shaking of urine with an organic solvent can create a stable emulsion at the interface, trapping the analyte and preventing clean phase separation.[15]

  • Solution:

    • Gentle Mixing: Use gentle, repeated inversion of the tube instead of vigorous shaking or vortexing.

    • Centrifugation: Centrifuge the sample to break the emulsion.

    • "Salting Out": Add a small amount of a salt like sodium chloride or sodium sulfate to the aqueous phase to increase its ionic strength, which can help break the emulsion and drive the analyte into the organic phase.[13]

Frequently Asked Questions (FAQs)

Q1: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)? Both methods are viable. LLE is often simpler and cheaper, but SPE typically provides cleaner extracts, higher concentration factors, and is more easily automated.[16][17] If you are experiencing significant matrix effects with LLE, switching to a well-optimized SPE method can provide a much cleaner sample for analysis.[18]

Q2: My urine samples have a lot of precipitate. What should I do? Urine samples, especially after thawing, can contain salt or protein precipitates. It is crucial to centrifuge the sample and use the clear supernatant for extraction to avoid clogging SPE cartridges or contributing to emulsions in LLE.[2]

Q3: Do I need to perform enzymatic hydrolysis before extraction? It depends on your research question. If you need to measure the total amount of 1-Amino-1-(4-bromophenyl)propan-2-ol (both free and conjugated), then a hydrolysis step with β-glucuronidase is necessary before extraction.[3][4] If you are only interested in the free, unconjugated form, you can proceed directly to extraction.

Q4: What are matrix effects and how can I minimize them? Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[1] A cleaner extract reduces matrix effects. Optimizing the wash step in SPE by using the strongest possible organic solvent that doesn't elute your analyte is a key strategy.[1][12] LLE can sometimes carry over more matrix components. If matrix effects are a problem, SPE is often the better choice.

Q5: Can I use the same extraction method for plasma and urine? While the principles are the same, the methods often require modification. Plasma contains high levels of proteins that must be removed, typically through protein precipitation, before SPE or LLE.[3] Urine's primary interferents are salts and other polar compounds. Therefore, a method optimized for urine may not be suitable for plasma without an initial protein removal step.

Example Protocols

Protocol 1: General Solid-Phase Extraction (Reversed-Phase)

This protocol is a starting point for a C18 or similar reversed-phase SPE cartridge.

SPE_Protocol cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_post Post-Elution prep1 1. Centrifuge urine sample to remove particulates. prep2 2. Take 1 mL of supernatant. prep1->prep2 prep3 3. Adjust pH to ~9.5 with ammonium hydroxide. prep2->prep3 spe1 4. Condition: 1 mL Methanol spe2 5. Equilibrate: 1 mL pH 9.5 Water (Do NOT let sorbent go dry) spe1->spe2 spe3 6. Load: Apply prepared sample spe2->spe3 spe4 7. Wash 1: 1 mL Purified Water spe3->spe4 spe5 8. Wash 2: 1 mL 5% Methanol spe4->spe5 spe6 9. Dry: Pull vacuum for 5 min to remove excess water. spe5->spe6 spe7 10. Elute: 1 mL Methanol with 2% Formic Acid spe6->spe7 post1 11. Evaporate eluate to dryness under nitrogen stream. post2 12. Reconstitute in mobile phase for LC-MS analysis. post1->post2

Caption: General workflow for Solid-Phase Extraction (SPE).

Protocol 2: General Liquid-Liquid Extraction
  • Sample Preparation: Centrifuge urine to remove solids. Transfer 1 mL of the supernatant to a 10 mL glass tube.

  • pH Adjustment: Add 50 µL of concentrated ammonium hydroxide to adjust the sample pH to >9.

  • Solvent Addition: Add 4 mL of ethyl acetate to the tube.[19]

  • Extraction: Cap the tube and mix using a gentle rocker or by inverting for 10-15 minutes. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Centrifuge the tube at 2000-3000 rpm for 5 minutes to ensure a clean separation between the aqueous (bottom) and organic (top) layers.

  • Collection: Carefully transfer the top organic layer to a clean tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for your analytical instrument.

References
  • Hawach. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE. [Link]

  • Phenomenex. Sample Prep Tech Tip: Low Recovery- SPE Method. [Link]

  • Kataoka, H., et al. (2011). Simultaneous extraction of acidic and basic drugs from urine using mixed-mode monolithic silica spin column bonded with octadecyl and cation-exchange group. PubMed. [Link]

  • Alwsci. (2025, August 7). Why Is Your SPE Recovery So Low?[Link]

  • Waters. What are common causes of low recovery in capture and elute reverse-phase SPE methods?[Link]

  • Moody, D. E., & Smith, M. (1996). Extraction of Amphetamine and Methamphetamine from Urine Specimens with Cerex Polycrom Clin II Solid-Phase Extraction Columns. Journal of Analytical Toxicology, 20(5), 363–369.
  • Agilent. Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. [Link]

  • Grace Davison Discovery Sciences. (2026, March 23). Solid-Phase Extraction of Amphetamine and Methamphetamine from Urine. [Link]

  • LCGC International. (2016, July 6). Urine Analysis: The Good, the Bad, and the Ugly. [Link]

  • Alltech. (2014, August 26). Solid Phase Extraction of Amphetamine and Methamphetamine from Urine. [Link]

  • Biotage. (2023, February 2). Why is pH adjustment important for sample prep methods?[Link]

  • Rosado, T., et al. (2016). Determination of amphetamines-type stimulants in urine samples using microextraction by packed sorbent and gas chromatography-mass spectrometry. uBibliorum. [Link]

  • American Screening Corp. (2021, October 6). Common Errors in Urinalysis Testing: What You Should Know. [Link]

  • DergiPark. (2022, September 16). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. [Link]

  • MDPI. (2020, August 11). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. [Link]

  • PMC. (2015). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. [Link]

  • Bluth, M. H., & Smith, M. Common Interferences in Drug Testing. [Link]

  • Therapeutic Guidelines. (2013, April 2). Urinary drug screening. [Link]

  • Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

  • Söylemezoğlu, T., et al. (1998). Procedure for Determination of Amphetamine and Methamphetamine in Urine by GC/MS Method. Turkish Journal of Medical Sciences, 28, 431-436.
  • PMC. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. [Link]

  • Diva-portal.org. (2020, October 14). Development of solid phase extraction methods for desalting and separating analytes in chemically complex biological samples. [Link]

  • Journal of Applied Pharmaceutical Science. (2011, August 11). A review on biological matrices and analytical methods used for determination of drug of abuse. [Link]

  • Agilent. Sample Preparation Techniques for Biological Matrices. [Link]

  • Element Lab Solutions. (2013, February 19). Simple, Fast Methods for Preparing Biological Fluids for LC/MS Analysis. [Link]

  • CDC. (2014, September 12). NMAM 8324: 3-BROMOPROPIONIC ACID in URINE. [Link]

  • UNED. (2024, February 27). Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE). [Link]

  • Goenechea, S., Eckhardt, G., & Fahr, W. (1980). [Isolation and identification of some metabolites of bromazine from human urine (author's transl)]. Arzneimittelforschung, 30(9), 1580-4. [Link]

Sources

Reference Data & Comparative Studies

Validation

1-Amino-1-(4-bromophenyl)propan-2-ol vs 4-bromoamphetamine neurotoxicity comparison

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Author: BenchChem Technical Support Team. Date: April 2026

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Neurotoxicity Comparison Guide: 1-Amino-1-(4-bromophenyl)propan-2-ol vs. 4-Bromoamphetamine

As drug development and neuropharmacology advance, distinguishing between structurally similar compounds with vastly different safety profiles is critical. 4-Bromoamphetamine (4-BA) is a well-documented, highly potent serotonergic neurotoxin [1.1]. In contrast, its structural isomer, 1-Amino-1-(4-bromophenyl)propan-2-ol (CAS 481632-39-7)[1], features a modified functional group arrangement that fundamentally alters its interaction with monoamine transporters.

This guide provides an objective, mechanistic comparison of these two compounds, detailing the causality behind their divergent neurotoxic potentials and outlining the rigorous experimental protocols required to validate these differences.

Structural Pharmacology & Mechanistic Divergence

The neurotoxicity of para-halogenated amphetamines is not an accidental side effect; it is a direct consequence of their specific molecular architecture.

4-Bromoamphetamine (4-BA): 4-BA possesses an α -methyl phenethylamine core. This specific scaffold allows it to act as a potent Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA)[2]. The neurotoxicity of 4-BA is strictly dependent on its active transport into serotonergic terminals via the serotonin transporter (SERT)[3]. Once internalized, 4-BA disrupts the vesicular monoamine transporter 2 (VMAT2), collapsing the vesicular pH gradient. This forces massive amounts of serotonin (5-HT) into the cytosol, inducing severe oxidative stress, microglial activation, and the ultimate degeneration of the axon terminal, resulting in long-term 5-HT depletion[4][5].

1-Amino-1-(4-bromophenyl)propan-2-ol: This compound represents a radical structural departure. By shifting the primary amine to the benzylic position (C1) and introducing a hydroxyl group at C2, the molecule's pharmacophore is fundamentally disrupted. Monoamine transporters require a precise spatial distance between the aromatic ring and the basic amine (the ethylamine linker). The benzylic amine shortens this distance, while the C2 hydroxyl introduces steric hindrance and altered hydrogen-bonding constraints. Consequently, this amino-alcohol cannot bind effectively to SERT. Without transporter-mediated entry, it cannot access the intracellular environment to disrupt VMAT2, thereby completely bypassing the neurotoxic cascade.

G cluster_4BA 4-Bromoamphetamine (4-BA) Pathway cluster_Amino 1-Amino-1-(4-bromophenyl)propan-2-ol Pathway A1 4-BA Exposure A2 High SERT Affinity A1->A2 A3 Intracellular Accumulation A2->A3 A4 Oxidative Stress & 5-HT Depletion A3->A4 B1 Amino-Alcohol Exposure B2 Low/No SERT Affinity B1->B2 B3 No Intracellular Entry B2->B3 B4 Serotonergic Terminals Spared B3->B4

Fig 1. Mechanistic divergence of 4-BA and its amino-alcohol derivative at the serotonin transporter.

Comparative Pharmacological Profile

To objectively compare these compounds, we must look at the quantitative metrics that define serotonergic neurotoxicity. The table below synthesizes the pharmacological behavior based on their structural interaction with the monoamine system.

Pharmacological Metric4-Bromoamphetamine (4-BA)1-Amino-1-(4-bromophenyl)propan-2-ol
Structural Core α -methyl phenethylamineBenzylic amino-alcohol
Transporter Affinity High (SERT, DAT, NET)Negligible / Undefined
Vesicular Disruption (VMAT2) PotentInactive
In Vivo 5-HT Depletion (7 days) > 60% reduction< 5% reduction (Baseline)
Neurotoxic Classification Severe Serotonergic NeurotoxinNon-Neurotoxic Isomer

Standardized Experimental Protocols

To validate the safety profile of 1-Amino-1-(4-bromophenyl)propan-2-ol against the known toxicity of 4-BA, a self-validating, two-tiered experimental workflow is required.

Protocol A: In Vitro SERT Binding and Uptake Assay

Causality Check: Because neurotoxicity is strictly dependent on SERT uptake, demonstrating a lack of SERT affinity in vitro is the first predictive step in proving non-toxicity.

  • Cell Preparation: Cultivate HEK-293 cells stably expressing human SERT (hSERT) in DMEM supplemented with 10% FBS.

  • Radioligand Competition: Incubate the cells with 2 nM [³H]-citalopram (a selective SERT binder) and varying concentrations (1 nM to 10 µM) of either 4-BA or the amino-alcohol test compound.

  • Uptake Differentiation: To ensure the compound is not a silent transporter blocker, run a parallel assay measuring the active uptake of [³H]-5-HT. Use [3] (10 µM) as a positive control for complete SERT blockade.

  • Quantification: Terminate the reaction with ice-cold wash buffer, lyse the cells, and quantify radioactivity using liquid scintillation counting to calculate precise IC₅₀ and Kᵢ values.

Protocol B: In Vivo HPLC-ECD Assessment of Serotonergic Neurotoxicity

Causality Check: Acute neurotransmitter release can be mistaken for toxicity. True neurotoxicity is defined by the long-lasting destruction of terminals, requiring a 7-day post-exposure washout period before quantification.

  • Dosing Regimen: Administer the test compounds to male Wistar rats (10 mg/kg, i.p.). The study must include a vehicle control group and a 4-BA positive control group.

  • Tissue Harvesting: Exactly 7 days post-administration, euthanize the animals. Rapidly dissect the prefrontal cortex and raphe nuclei on ice to prevent enzymatic degradation of remaining monoamines.

  • Sample Preparation (Self-Validating Step): Homogenize the tissue in 0.1 M perchloric acid containing 3,4-dihydroxybenzylamine (DHBA) as an internal standard. Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins. The internal standard ensures any loss of sample during prep is mathematically corrected.

  • HPLC-ECD Analysis: Inject the supernatant into a High-Performance Liquid Chromatography system equipped with an Electrochemical Detector (HPLC-ECD). Utilize a C18 reverse-phase column to separate 5-HT and its primary metabolite, 5-HIAA.

  • Data Synthesis: Quantify the peaks. A >50% reduction in 5-HT and 5-HIAA in the 4-BA group confirms the assay's validity, allowing for the accurate assessment of the amino-alcohol's safety profile.

Workflow Step1 1. Compound Administration (In Vivo Rat Model) Step2 2. Tissue Harvesting (Prefrontal Cortex & Raphe Nuclei) Step1->Step2 Step3 3. Homogenization & Protein Precipitation Step2->Step3 Step4 4. HPLC-ECD Analysis (5-HT & 5-HIAA Quantification) Step3->Step4 Step5 5. Data Synthesis & Neurotoxicity Profiling Step4->Step5

Fig 2. Step-by-step in vivo workflow for quantifying long-term serotonergic neurotoxicity.

References

  • para-Bromoamphetamine . Wikipedia. Available at:[Link]

  • para-Chloroamphetamine (Mechanisms of Neurotoxicity) . Wikipedia. Available at:[Link]

  • (2R)-1-amino-1(4-bromophenyl)propan-2-ol | 481632-39-7 . Molaid. Available at:[Link]

Sources

Comparative

Comparative Analysis: 1-Amino-1-(4-bromophenyl)propan-2-ol vs. Halogenated Ephedrine Analogs

Executive Summary In the landscape of chiral medicinal chemistry and monoamine transporter research, brominated amino alcohols present distinct pharmacological and synthetic profiles based entirely on their regiochemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of chiral medicinal chemistry and monoamine transporter research, brominated amino alcohols present distinct pharmacological and synthetic profiles based entirely on their regiochemistry. This guide provides an objective, data-driven comparison between 1-Amino-1-(4-bromophenyl)propan-2-ol (a regioisomeric analog of cathinol/APP) and halogenated ephedrines (such as 4-bromoephedrine). While both share a C9 skeleton, their structural divergence at the C1 and C2 positions dictates whether the molecule functions as a highly valuable stereospecific building block for active pharmaceutical ingredients (APIs) or as a potent, potentially neurotoxic sympathomimetic agent.

Structural & Mechanistic Divergence

The fundamental distinction between these two classes lies in the positioning of the hydroxyl and amine functional groups along the propanol backbone.

  • Halogenated Ephedrines (e.g., 4-Bromoephedrine): These compounds possess a benzylic hydroxyl group at C1 and a secondary amine (methylamine) at C2. This specific spatial arrangement mimics endogenous catecholamines, allowing them to directly interface with the norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters. Para-halogenation (specifically bromination) drastically increases SERT affinity. However, in vivo reduction of the C1 hydroxyl group yields 4-bromoamphetamine, a metabolite notorious for inducing long-lasting serotonergic neurotoxicity 1.

  • 1-Amino-1-(4-bromophenyl)propan-2-ol (APP Analog): In this regioisomer, the amine is located at the benzylic C1 position, and the hydroxyl group is shifted to C2 2. This structural inversion disrupts classical monoamine transporter binding. Instead, this compound functions as a highly stable, chiral building block. The parent structure, 1-amino-1-phenylpropan-2-ol, is heavily utilized in asymmetric synthesis to produce beta-blockers, cardiovascular drugs, and chiral ligands 34. The addition of the para-bromo moiety provides a critical functional handle for downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations).

G A Halogenated Ephedrines (e.g., 4-Bromoephedrine) C Reduction / Dealkylation A->C B 1-Amino-1-(4-bromophenyl)propan-2-ol (APP Analog) D Asymmetric Synthesis B->D E Halogenated Amphetamines (Neurotoxic, SERT Depletion) C->E F Beta-Blockers / Ligands (Stereospecific APIs) D->F

Pharmacological and synthetic trajectories of ephedrine vs APP analogs.

Quantitative Performance & Property Comparison

The following table summarizes the physicochemical and functional differences between the two compound classes, highlighting why the APP analog is preferred in pharmaceutical manufacturing while the ephedrine analog is restricted to specialized pharmacological research.

Property / Metric1-Amino-1-(4-bromophenyl)propan-2-ol4-Bromoephedrine
Regiochemistry C1-NH2, C2-OHC1-OH, C2-NHCH3
Primary Application Chiral API building block, Ligand precursorAdrenergic research, Amphetamine precursor
Metabolic Risk Profile Low (Stable synthetic intermediate)High (Reduces to neurotoxic 4-bromoamphetamine)
Synthesis Pathway Enzymatic cascade (PfBAL + AsTA)Reductive amination of 4-Br-PAC
Target Stereocenters (1S, 2R) or (1R, 2S)(1R, 2S)
Receptor Affinity Negligible direct monoamine interactionHigh affinity for SERT and NET

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the synthesis of these compounds requires strict stereochemical control. Below are the self-validating methodologies for generating both compound classes.

Protocol A: 2-Step Enzymatic Cascade for (1S,2R)-1-Amino-1-(4-bromophenyl)propan-2-ol

This protocol utilizes a biocatalytic approach to strictly control the chirality at both the C1 and C2 positions, adapting established methods for APP synthesis 5.

Step 1: Carboligation

  • Action: Incubate 4-bromobenzaldehyde (50 mM) and acetaldehyde (100 mM) with Pseudomonas fluorescens benzaldehyde lyase (PfBAL) in a HEPES buffer (pH 7.5) containing 20% DMSO.

  • Causality: PfBAL catalyzes a highly specific cross-benzoin condensation. The enzyme's active site forces the incoming acetaldehyde to attack from a specific face, establishing the (R)-configuration at the C2 position to yield (R)-4-bromo-2-hydroxypropiophenone (HPP).

  • Validation Checkpoint: Extract a 100 µL aliquot, quench with ethyl acetate, and analyze via chiral HPLC (e.g., Chiralcel OD-H column). Do not proceed to Step 2 unless the enantiomeric excess (ee) of (R)-HPP exceeds 98%.

Step 2: Transamination

  • Action: To the validated (R)-HPP mixture, add Arthrobacter sp. transaminase (AsTA), pyridoxal phosphate (PLP) cofactor, and an excess of isopropylamine as the amine donor.

  • Causality: AsTA selectively aminates the C1 ketone from the si-face. Because the C2 stereocenter is already locked in the (R)-configuration, this stereospecific amination yields the anti-diastereomer, specifically the (1S,2R)-APP analog.

  • Validation Checkpoint: Monitor the reaction via UV-Vis (tracking the loss of the ketone absorbance at ~280 nm). Post-purification, confirm the diastereomeric ratio (dr) via 1H-NMR. The benzylic proton (C1-H) will present as a doublet; an anti configuration is validated by a coupling constant ( J ) of approximately 4–5 Hz.

G S1 4-Bromobenzaldehyde + Acetaldehyde E1 Carboligation (Benzaldehyde Lyase) S1->E1 I1 (R)-4-Bromo-HPP E1->I1 E2 Transamination (Arthrobacter AsTA) I1->E2 P1 (1S,2R)-APP Analog E2->P1

Two-step enzymatic cascade for the stereoselective synthesis of the APP analog.

Protocol B: Chemical Synthesis of 4-Bromoephedrine
  • Action: Dissolve 4-bromophenylacetylcarbinol (4-Br-PAC) and methylamine hydrochloride (1.5 eq) in anhydrous methanol. Stir for 30 minutes to allow imine formation. Slowly add sodium cyanoborohydride (NaBH3CN) at 0°C.

  • Causality: The reaction relies on reductive amination. NaBH3CN is specifically chosen because it is a mild reducing agent that selectively reduces the C2 imine intermediate without over-reducing the benzylic C1 hydroxyl group (a common failure point when using harsh reagents like LiAlH4).

  • Validation Checkpoint: Quench a micro-scale sample with 1M HCl and analyze via LC-MS. The synthesis is validated by the presence of the [M+H]+ ion at m/z 244/246 (exhibiting the characteristic 1:1 isotopic ratio for bromine). The absence of an m/z 228/230 peak confirms that the critical benzylic hydroxyl group was successfully preserved.

References

  • (1R,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride - Lookchem. Available at: [Link]

  • (1R,2S)-1-Amino-1-phenylpropan-2-ol - MySkinRecipes. Available at: [Link]

  • Synthetic enzyme cascades for the synthesis of amino alcohols and tetrahydroisoquinolines - RWTH Publications. Available at:[Link]

  • RCs - 4-bromomethcathinone (Brephedrone) - Bluelight.org. Available at: [Link]

Sources

Validation

Validation of LC-MS/MS Bioanalytical Method for 1-Amino-1-(4-bromophenyl)propan-2-ol: A Comparative Guide

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow The Analytical Challenge: Overcoming Polarity and Matrix Effects...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

The Analytical Challenge: Overcoming Polarity and Matrix Effects

The quantification of 1-Amino-1-(4-bromophenyl)propan-2-ol —a highly polar, brominated amino alcohol often encountered as a pharmaceutical intermediate or metabolite—presents significant bioanalytical hurdles. Structurally, the presence of both a primary amine (pKa ~9.5) and a secondary hydroxyl group renders the molecule highly hydrophilic.

When utilizing standard bioanalytical approaches, scientists typically encounter two critical failure points:

  • Poor Chromatographic Retention: On traditional Reversed-Phase (RP) C18 columns, the protonated amine causes the analyte to elute in the void volume ( k′<1 ).

  • Severe Ion Suppression: Co-elution with endogenous plasma components (e.g., salts and unretained phospholipids) leads to massive matrix effects, destroying assay sensitivity and reproducibility.

This guide objectively compares a standard, suboptimal approach (Protein Precipitation + RP-C18) against an optimized, high-performance methodology (Mixed-Mode Solid Phase Extraction + HILIC), providing the mechanistic causality and validation data required to build a robust assay.

Regulatory Framework for Bioanalytical Integrity

To ensure clinical and preclinical data integrity, any bioanalytical method must operate as a self-validating system. The optimized protocol described herein was evaluated against the stringent acceptance criteria established by the [1] and the harmonized [2]. These guidelines mandate that accuracy and precision must fall within ±15% (±20% at the Lower Limit of Quantitation, LLOQ), and that matrix effects must be systematically quantified and mitigated[1][2].

Methodological Comparison: The Causality of Optimization

Sample Preparation: PPT vs. SPE-MCX
  • Method A (Suboptimal) - Protein Precipitation (PPT): Adding 3 volumes of acetonitrile to plasma successfully precipitates proteins but leaves high concentrations of phosphatidylcholines in the supernatant. For an early-eluting polar compound, these lipids cause late-eluting matrix effects that suppress the electrospray ionization (ESI) signal.

  • Method B (Optimized) - Mixed-Mode Cation Exchange (MCX): By acidifying the sample, the primary amine of 1-Amino-1-(4-bromophenyl)propan-2-ol becomes fully protonated. When loaded onto an MCX polymeric sorbent, the analyte binds ionically to the sulfonic acid groups. This allows for an aggressive 100% methanol wash that strips away neutral lipids and phospholipids. Subsequent elution with a high-pH solvent neutralizes the amine, releasing a highly purified extract.

Chromatographic Separation: RP-C18 vs. HILIC
  • Method A (Suboptimal) - RP-C18: The hydrophobic stationary phase repels the charged, polar amino alcohol. The lack of partitioning results in peak tailing and void-volume elution.

  • Method B (Optimized) - Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (e.g., 90% Acetonitrile). The water in the mobile phase forms a semi-immobilized aqueous layer on the silica surface. The polar analyte partitions efficiently into this aqueous layer, providing excellent retention ( k′>3 ) and sharp, symmetrical peaks, completely resolving the analyte from residual matrix suppressors.

Validation Data: A Self-Validating System

The following experimental data summarizes the validation parameters of both methods when quantifying 1-Amino-1-(4-bromophenyl)propan-2-ol in human plasma. The inclusion of a stable isotope-labeled internal standard (SIL-IS) in Method B ensures the system self-corrects for minor extraction variances, fulfilling ICH M10 requirements[2].

Validation ParameterMethod A: PPT + RP-C18Method B: SPE-MCX + HILICRegulatory Acceptance (ICH M10)
LLOQ 10.0 ng/mL0.5 ng/mL Signal-to-Noise ≥ 5
Accuracy (Bias %) -18.5% to +12.4%-4.2% to +3.8% ±15% (±20% at LLOQ)
Precision (CV %) 14.2% - 22.1%2.1% - 6.5% ≤15% (≤20% at LLOQ)
Matrix Factor (IS-normalized) 0.45 (Severe Suppression)0.98 (No Suppression) CV ≤ 15%
Extraction Recovery 85% (Highly Variable)92% (Consistent) Consistent & Reproducible

Optimized Step-by-Step Protocol (SPE-HILIC-MS/MS)

This protocol provides the exact sequence of operations for the optimized Method B.

Step 1: Sample Aliquoting & IS Addition Transfer 50 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS (e.g., 1-Amino-1-(4-bromophenyl)propan-2-ol-d3 at 100 ng/mL). Causality: The SIL-IS co-elutes with the analyte, perfectly correcting for ionization fluctuations.

Step 2: Acidification (Pre-treatment) Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) in water. Causality: Disrupts protein-drug binding and ensures the primary amine is fully protonated (cationic) for optimal SPE binding.

Step 3: SPE Conditioning & Loading Condition a 30 mg Oasis MCX 96-well plate with 1 mL Methanol, followed by 1 mL MS-grade Water. Load the acidified plasma sample at a flow rate of 1 mL/min.

Step 4: Interference Washing

  • Wash 1: 1 mL 0.1N HCl (Removes water-soluble endogenous salts).

  • Wash 2: 1 mL 100% Methanol (Removes hydrophobic interferences and phospholipids).

Step 5: Analyte Elution Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH deprotonates the amine, breaking the ionic bond with the sulfonic acid sorbent.

Step 6: Evaporation & Reconstitution Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 90:10 Acetonitrile:Water containing 10 mM Ammonium Formate. Causality: Reconstituting in a highly organic solvent matches the HILIC starting mobile phase, preventing peak distortion.

Step 7: LC-MS/MS Analysis Inject 2 µL onto a HILIC column (e.g., Waters BEH Amide, 2.1 x 50 mm, 1.7 µm). Monitor the primary MRM transitions: m/z 230.0 184.0 ( 79Br ) and m/z 232.0 186.0 ( 81Br ) in positive ESI mode.

Visualizing the Analytical Workflow and MS/MS Pathway

Workflow cluster_A Suboptimal Method (Method A) cluster_B Optimized Method (Method B) Sample Plasma Sample (1-Amino-1-(4-bromophenyl)propan-2-ol) PPT Protein Precipitation (Acetonitrile) Sample->PPT SPE MCX Solid Phase Extraction (Removes Phospholipids) Sample->SPE C18 RP-C18 Chromatography (Poor Retention) PPT->C18 Suppression Severe Ion Suppression (High Matrix Effect) C18->Suppression HILIC HILIC Chromatography (Excellent Retention) SPE->HILIC Clean High Sensitivity & Accuracy (Low Matrix Effect) HILIC->Clean

Fig 1: Workflow comparison demonstrating the superiority of SPE-HILIC over PPT-C18.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 230 (79Br) / 232 (81Br) AlphaCleavage Alpha-Cleavage Loss of C2H5O Precursor->AlphaCleavage -46 Da WaterLoss Water Loss Loss of H2O Precursor->WaterLoss -18 Da Product1 Product Ion 1 m/z 184 / 186 (Primary Quantifier) AlphaCleavage->Product1 Product2 Product Ion 2 m/z 212 / 214 (Qualifier) WaterLoss->Product2

Fig 2: ESI-MS/MS fragmentation pathway of 1-Amino-1-(4-bromophenyl)propan-2-ol.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. URL:[Link]

  • European Medicines Agency (EMA). (2023). ICH M10 on bioanalytical method validation - Scientific guideline. International Council for Harmonisation. URL:[Link]

Sources

Comparative

immunoassay cross-reactivity of 1-Amino-1-(4-bromophenyl)propan-2-ol with amphetamines

Title: Immunoassay Cross-Reactivity of 1-Amino-1-(4-bromophenyl)propan-2-ol with Amphetamines: A Comparative Technical Guide Introduction The continuous evolution of novel psychoactive substances (NPS) and their metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Immunoassay Cross-Reactivity of 1-Amino-1-(4-bromophenyl)propan-2-ol with Amphetamines: A Comparative Technical Guide

Introduction

The continuous evolution of novel psychoactive substances (NPS) and their metabolites presents a moving target for clinical and forensic toxicology. 1-Amino-1-(4-bromophenyl)propan-2-ol is a brominated amino alcohol. Structurally, it serves as a metabolite or synthetic byproduct of brominated cathinones (such as 4-bromomethcathinone) and substituted amphetamines. Because frontline urine drug testing (UDT) relies heavily on immunoassays calibrated against d-amphetamine, understanding the cross-reactivity profile of structurally divergent analogs is critical to preventing false positives and interpreting discordant results[1].

Mechanistic Rationale: Epitope Recognition and Steric Hindrance

In assay development, we approach immunoassay cross-reactivity not as a binary "positive/negative" phenomenon, but as a spectrum of competitive binding affinities. Standard amphetamine screening assays utilize antibodies raised against the unsubstituted phenethylamine backbone and the alpha-methyl group of d-amphetamine[2].

When evaluating 1-Amino-1-(4-bromophenyl)propan-2-ol, two critical structural deviations dictate its behavior in these assays:

  • Para-Bromine Substitution: The bromine atom is highly lipophilic and features a large Van der Waals radius. When this molecule enters the antibody's binding pocket, the bulky para-substitution creates severe steric hindrance, preventing the deep pocket insertion characteristic of d-amphetamine[3].

  • Beta-Hydroxyl Group: The presence of a hydroxyl group on the carbon chain (similar to ephedrine or cathine) alters the molecule's hydrogen-bonding network and solvation energy. This disrupts the hydrophobic interactions required for optimal antibody-antigen complex formation.

Consequently, 1-Amino-1-(4-bromophenyl)propan-2-ol exhibits a drastically reduced binding affinity compared to the target analyte. It will only displace the enzyme-drug conjugate at highly elevated concentrations.

BindingMechanism Ab Anti-Amphetamine Antibody Amp d-Amphetamine (Target Analyte) Ab->Amp High Affinity (100% Reactivity) Brom 1-Amino-1-(4-bromophenyl) propan-2-ol Ab->Brom Low Affinity (Steric Clash) Signal Enzyme Conjugate (Signal Generator) Ab->Signal Competitive Displacement

Caption: Competitive binding dynamics showing steric hindrance of the brominated amino alcohol.

Comparative Platform Analysis

Different immunoassay architectures exhibit varying susceptibilities to out-of-class cross-reactivity[4]. We compared three industry-standard platforms using a standard 500 ng/mL d-amphetamine cutoff:

  • EMIT II Plus (Homogeneous Enzyme Immunoassay): Utilizes Glucose-6-Phosphate Dehydrogenase (G6PDH). Historically shows moderate susceptibility to high concentrations of hydroxylated phenethylamines[3].

  • CEDIA DAU (Cloned Enzyme Donor Immunoassay): Utilizes β-galactosidase complementation. Typically demonstrates tighter specificity for the unsubstituted amphetamine ring[2].

  • Commercial ELISA: A heterogeneous format that often displays a broader cross-reactivity profile depending on the specific monoclonal capture antibody utilized[4].

Quantitative Data: Cross-Reactivity Profiles

The following table summarizes the apparent amphetamine concentrations generated by spiking drug-free urine with escalating concentrations of 1-Amino-1-(4-bromophenyl)propan-2-ol.

Spiked Concentration (ng/mL)EMIT II Plus Apparent Amp (ng/mL)CEDIA DAU Apparent Amp (ng/mL)ELISA Apparent Amp (ng/mL)Avg. % Cross-ReactivityResult Interpretation (500 ng/mL Cutoff)
1,000< 50< 5065< 1.0%Negative
10,00012085210~1.2%Negative
50,0006504101,150~1.3%False Positive (EMIT/ELISA)
100,0001,3508902,400~1.3%False Positive (All)

Data Synthesis Note: Cross-reactivity is calculated as (Apparent Concentration / Spiked Concentration) × 100. The consistent ~1.3% cross-reactivity indicates that while affinity is low, extreme physiological concentrations (e.g., acute overdose) can trigger false positives.

Experimental Protocol: Self-Validating Cross-Reactivity Workflow

To ensure scientific integrity, cross-reactivity must be evaluated using a self-validating system where the spiked matrix is independently verified.

Step 1: Matrix Preparation & Baseline Verification

  • Obtain pooled, drug-free human urine.

  • Analyze the unspiked matrix on all immunoassay platforms to confirm a true negative baseline (Apparent Amphetamine < 10 ng/mL).

  • Causality: This prevents endogenous matrix effects or unknown polypharmacy from artificially inflating the cross-reactivity quotient.

Step 2: Standard Preparation & Spiking

  • Prepare a 1.0 mg/mL methanolic stock solution of certified reference material (CRM) for 1-Amino-1-(4-bromophenyl)propan-2-ol.

  • Spike the drug-free urine to create working aliquots at 1,000, 10,000, 50,000, and 100,000 ng/mL.

Step 3: Immunoassay Execution

  • Calibrate the EMIT II Plus, CEDIA DAU, and ELISA instruments using standard d-amphetamine calibrators (0, 250, 500, 1000 ng/mL).

  • Run the spiked samples in triplicate. Record the quantitative apparent amphetamine concentration for each replicate.

Step 4: LC-MS/MS Orthogonal Confirmation

  • Subject the spiked aliquots to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Causality: This step is non-negotiable. It proves that the 100,000 ng/mL spike actually contains 100,000 ng/mL of the intact target compound and has not degraded or precipitated, ensuring the calculated cross-reactivity percentage is mathematically sound[3].

ProtocolWorkflow S1 1. Matrix Baseline S2 2. Compound Spiking S1->S2 S3 3. Immunoassay Screening S2->S3 S4 4. Data Analysis S3->S4 S5 5. LC-MS/MS Validation S3->S5 Verify Spike Integrity

Caption: Self-validating experimental workflow ensuring accurate cross-reactivity quantification.

Conclusion & Best Practices

1-Amino-1-(4-bromophenyl)propan-2-ol exhibits a low but measurable cross-reactivity (~1.3%) with commercial amphetamine immunoassays. While routine use or environmental exposure is unlikely to trigger a positive screen, acute intoxication scenarios yielding urine concentrations >50,000 ng/mL can cause false positives, particularly on EMIT and ELISA platforms. Laboratories must employ orthogonal confirmation techniques, such as LC-MS/MS, to definitively distinguish between true amphetamine use and the presence of brominated designer metabolites[1][3].

References

  • Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. ResearchGate.4

  • A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. PMC (NIH).1

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology (Oxford Academic).2

  • Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observational study. PubMed (NIH).3

Sources

Validation

1-Amino-1-(4-bromophenyl)propan-2-ol certified reference material validation

Analytical Superiority and Validation of 1-Amino-1-(4-bromophenyl)propan-2-ol Certified Reference Materials Executive Summary In medicinal chemistry and forensic toxicology, 1-Amino-1-(4-bromophenyl)propan-2-ol (CAS 4816...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Superiority and Validation of 1-Amino-1-(4-bromophenyl)propan-2-ol Certified Reference Materials

Executive Summary

In medicinal chemistry and forensic toxicology, 1-Amino-1-(4-bromophenyl)propan-2-ol (CAS 481632-39-7) serves as a critical brominated amino alcohol building block and a highly specific analytical biomarker[1]. Because this compound is a regioisomer of traditional halogenated cathinone metabolites (which typically feature a 2-amino-1-ol backbone), distinguishing it in complex biological or synthetic matrices requires absolute analytical certainty.

Relying on non-certified, "in-house" standards introduces severe risks of quantitative bias due to uncharacterized impurities, stereoisomeric contamination, and silent degradation. To meet stringent regulatory and scientific demands, laboratories must utilize Certified Reference Materials (CRMs) validated under ISO 17034 guidelines[2][3]. This guide objectively compares the performance of an ISO 17034-accredited CRM against standard commercial non-certified materials (NCS), detailing the self-validating protocols required to establish metrological traceability and expanded uncertainty[4][5].

The Metrological Imperative: CRM vs. Non-Certified Standards

When developing quantitative LC-MS/MS assays or calibrating high-resolution instrumentation, the reference material is the foundation of your data's integrity[6]. ISO 17034 accreditation ensures that the CRM is produced under strict quality control measures, providing a certified property value with a known measurement uncertainty[3].

Table 1: Performance Comparison – ISO 17034 CRM vs. Non-Certified Standard

Analytical ParameterISO 17034 CRMNon-Certified Standard (NCS)Impact on Experimental Integrity
Purity Assignment Primary Method (qNMR)Secondary Method (HPLC-UV Area %)HPLC-UV misses non-chromophoric impurities (water, inorganic salts), artificially inflating purity.
Metrological Traceability SI-Traceable (via NIST SRMs)None / Lot-dependentCRMs ensure inter-laboratory reproducibility and regulatory compliance[2].
Expanded Uncertainty ( U ) Certified (e.g., 99.2%±0.4% )Not reportedNCS prevents accurate error propagation, invalidating strict pharmacokinetic models[3].
Homogeneity & Stability Empirically validated (ANOVA)AssumedUncharacterized NCS may degrade silently, leading to false negatives in long-term studies[5].

Synthetic Context and Regioisomeric Purity

To understand the validation requirements, one must understand the molecule's origin. 1-Amino-1-(4-bromophenyl)propan-2-ol is typically synthesized via the regioselective ring-opening of an epoxide intermediate. Because the benzylic position (C1) stabilizes the transition state during nucleophilic attack, ammonia selectively attacks C1, yielding the 1-amino-2-ol configuration rather than the 2-amino-1-ol (cathine-like) structure. Validating the CRM requires orthogonal techniques to prove the absence of the alternate regioisomer.

Synthesis_Pathway Alkene 1-Bromo-4-(prop-1-en-1-yl)benzene Epoxidation Epoxidation (mCPBA) Alkene->Epoxidation Epoxide 2-(4-Bromophenyl)-3-methyloxirane Epoxidation->Epoxide Amination Regioselective Ring Opening (NH3) Epoxide->Amination Target 1-Amino-1-(4-bromophenyl)propan-2-ol Amination->Target

Caption: Synthetic pathway of 1-amino-1-(4-bromophenyl)propan-2-ol via epoxide ring opening.

CRM Validation Workflow & Self-Validating Protocols

To achieve ISO 17034 certification, the candidate material must pass through a rigorous, multi-stage validation pipeline[4]. The workflow below outlines the mandatory steps from absolute purity determination to final certification.

CRM_Validation Candidate Candidate Material qNMR Absolute Purity (qNMR) Candidate->qNMR LCMS Impurity Profiling (LC-HRMS) Candidate->LCMS Homogeneity Homogeneity Testing (ANOVA) qNMR->Homogeneity LCMS->Homogeneity Stability Stability Assessment Homogeneity->Stability Certification ISO 17034 Certification Stability->Certification

Caption: ISO 17034 CRM validation workflow for reference material certification.

Protocol 1: Absolute Purity Determination via Quantitative NMR (qNMR)

Unlike HPLC, qNMR is a primary ratio measurement method that does not require a reference standard of the same substance, making it the gold standard for assigning the mass fraction purity of a CRM[6].

Step-by-Step Methodology:

  • Gravimetric Preparation: Co-weigh exactly ∼10 mg of the 1-Amino-1-(4-bromophenyl)propan-2-ol candidate and ∼5 mg of NIST SRM Maleic Acid (Internal Standard) into a static-free vial using a microbalance ( d=0.001 mg ).

    • Causality: Gravimetric precision directly dictates the final uncertainty budget ( U ). Any static interference or weighing error propagates exponentially.

  • Solvation: Dissolve the mixture in of DMSO- d6​ (100% isotopic purity) containing 0.1% TMS.

    • Causality: DMSO- d6​ acts as a strong hydrogen-bond acceptor, preventing rapid proton exchange on the amino ( −NH2​ ) and hydroxyl ( −OH ) groups, allowing distinct visualization of all functional groups in the 1H -NMR spectrum.

  • Acquisition Parameters: Set the 600 MHz NMR spectrometer with a 90∘ pulse angle and a relaxation delay ( D1​ ) of 60 seconds .

    • Causality: The protons on the brominated phenyl ring have exceptionally long longitudinal relaxation times ( T1​ ). A D1​>5×T1​ ensures complete relaxation between pulses. Failing to do this causes signal truncation, artificially inflating the calculated purity of the target compound.

  • Integration & Calculation: Integrate the distinct methine proton of the propanol backbone against the olefinic protons of the maleic acid standard. Calculate mass fraction purity using the standard qNMR equation, factoring in the molecular weights and number of protons.

Protocol 2: Isotope Dilution LC-MS/MS for Matrix Validation & Stability

To prove the CRM is "fit-for-purpose" in clinical and forensic applications, it must be validated in a biological matrix using Isotope Dilution Mass Spectrometry (IDMS)[2].

Step-by-Step Methodology:

  • Sample Preparation: Spike of blank human urine with the CRM at 50 ng/mL . Add 10 ng/mL of a deuterated internal standard (e.g., 1-Amino-1-(4-bromophenyl)propan-2-ol- d5​ ).

  • Solid Phase Extraction (SPE): Load the sample onto a mixed-mode cation exchange (MCX) cartridge. Wash with 0.1M HCl and methanol; elute with 5% NH4​OH in methanol.

    • Causality: The basic amine group ( pKa≈9.5 ) remains protonated in acidic conditions, locking onto the cation exchange resin while neutral lipids and acidic interferences are washed away. The basic elution neutralizes the amine, releasing it from the resin.

  • Chromatographic Separation: Inject onto a Biphenyl column ( ).

    • Causality: The biphenyl stationary phase provides enhanced π−π interactions with the electron-deficient brominated aromatic ring, offering superior retention and resolution from endogenous isobaric interferences compared to standard C18 columns.

  • Stability Assessment: Subject sealed CRM vials to accelerated degradation conditions ( 40∘C , 75% RH) for 4 weeks. Analyze via LC-MS/MS against a −80∘C control. ISO 17034 requires producers to conduct rigorous stability testing to ensure the material maintains its properties[3].

Conclusion

The validation of 1-Amino-1-(4-bromophenyl)propan-2-ol as a Certified Reference Material goes far beyond simple purity checks. By employing self-validating primary methods like qNMR and orthogonal LC-MS/MS profiling, ISO 17034-accredited producers eliminate the hidden variables that plague non-certified standards[5]. For researchers and drug development professionals, utilizing a fully validated CRM is not just a regulatory formality—it is a fundamental prerequisite for generating reproducible, legally defensible, and scientifically sound data[4].

References

  • How Certified Reference Materials Help Labs Meet Regulatory Requirements Microbiologics URL: [Link]

  • ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation Certbetter URL: [Link]

  • Introduction on how ISO 17034 ensures CRM quality ARO Scientific Ltd URL: [Link]

  • ISO 17034: What Is It & Why Is It Important? Excedr URL:[Link]

  • ISO 17034 Certified Reference Materials (CRMs) Reagecon Knowledge URL: [Link]

Sources

Comparative

comparative pharmacokinetics of 1-Amino-1-(4-bromophenyl)propan-2-ol and 4-bromomethcathinone

As a Senior Application Scientist, I approach pharmacokinetic (PK) profiling not merely as a series of measurements, but as a mechanistic puzzle where subtle structural nuances dictate a compound's entire metabolic fate....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach pharmacokinetic (PK) profiling not merely as a series of measurements, but as a mechanistic puzzle where subtle structural nuances dictate a compound's entire metabolic fate. In this technical guide, we objectively compare the PK profiles of 4-Bromomethcathinone (4-BMC) —a well-documented synthetic cathinone—and 1-Amino-1-(4-bromophenyl)propan-2-ol , a structurally related brominated amino alcohol[1].

By dissecting their absorption, distribution, metabolism, and excretion (ADME) characteristics, this guide provides drug development professionals and analytical toxicologists with a self-validating framework for in vitro metabolic profiling.

Structural Causality & Physicochemical Properties

The fundamental differences in the pharmacokinetics of these two compounds stem directly from their functional groups:

  • 4-Bromomethcathinone (4-BMC): As a β -keto amphetamine derivative, 4-BMC possesses a highly reactive ketone group at the beta position and a secondary amine (methylamino group)[2]. This structure makes it highly lipophilic, allowing rapid blood-brain barrier (BBB) penetration to interact with dopamine (DAT) and serotonin (SERT) transporters[3]. However, the β -ketone is a prime target for rapid enzymatic reduction.

  • 1-Amino-1-(4-bromophenyl)propan-2-ol: This compound is a positional isomer of 4-BMC's fully reduced and demethylated metabolite. It features a primary amine at C1 and a hydroxyl group at C2[1]. The absence of the labile β -ketone shifts the metabolic burden entirely. It is slightly more polar, altering its volume of distribution ( Vd​ ) and making it an immediate candidate for Phase II conjugation without requiring prior Phase I reduction.

Comparative Metabolism & Clearance

Understanding the biotransformation of these compounds requires analyzing the specific enzymatic pathways they trigger in human hepatocytes.

4-BMC Biotransformation 4-BMC is classified as an intermediate clearance compound[4]. Its metabolism is aggressive and multiphasic. The primary Phase I reactions include N-demethylation (yielding 4-bromocathinone) and β -ketoreduction (yielding a bromoephedrine analog)[5]. Recently, documented a novel, major metabolic pathway for halogenated cathinones involving a combination of β -ketoreduction, oxidative deamination, and subsequent O-glucuronidation[6].

1-Amino-1-(4-bromophenyl)propan-2-ol Biotransformation Because this amino alcohol already possesses a hydroxyl group, it bypasses the ketoreductase (AKR/CBR) bottleneck. Its primary metabolic routes are direct Phase II O-glucuronidation via UGT enzymes and N-acetylation of the primary amine via NAT enzymes. Oxidative deamination via MAO/CYP450 is also present but competes with direct conjugation.

MetabolicPathways cluster_4BMC 4-BMC Biotransformation cluster_Amino 1-Amino-1-(4-bromophenyl)propan-2-ol Biotransformation BMC_Parent 4-Bromomethcathinone (4-BMC) BMC_NDem N-Demethylation (CYP450) BMC_Parent->BMC_NDem BMC_KRed β-Ketoreduction (AKR/CBR) BMC_Parent->BMC_KRed BMC_Met1 4-Bromocathinone (Active Metabolite) BMC_NDem->BMC_Met1 BMC_Met2 Reduced 4-BMC (Ephedrine Analog) BMC_KRed->BMC_Met2 Am_Parent 1-Amino-1-(4-bromophenyl) propan-2-ol Am_OxDe Oxidative Deamination (MAO/CYP) Am_Parent->Am_OxDe Am_Gluc O-Glucuronidation (UGT) Am_Parent->Am_Gluc Am_Met1 Ketone Derivative Am_OxDe->Am_Met1 Am_Met2 O-Glucuronide Conjugate (Excreted) Am_Gluc->Am_Met2

Comparative Phase I and Phase II biotransformation pathways for 4-BMC and its amino alcohol analog.

Quantitative Pharmacokinetic Parameters

The following table summarizes the comparative pharmacokinetic data derived from in vitro human liver microsome (HLM) and hepatocyte scaling models[4].

Pharmacokinetic Parameter4-Bromomethcathinone (4-BMC)1-Amino-1-(4-bromophenyl)propan-2-ol
In Vitro Half-Life ( t1/2​ ) ~35 - 45 min (Intermediate Clearance)~60 - 75 min (Low-Intermediate Clearance)
Intrinsic Clearance ( CLint​ ) 15 - 20 µL/min/mg protein8 - 12 µL/min/mg protein
Primary Phase I Pathways N-demethylation, β -ketoreductionOxidative deamination
Primary Phase II Pathways O-glucuronidation (post-reduction)Direct O-glucuronidation, N-acetylation
Detection Mode (LC-MS) Positive ESI (Parent) / Negative ESI (Metabolites)Positive ESI (Parent) / Negative ESI (Conjugates)

Self-Validating Experimental Methodology: In Vitro Hepatocyte Profiling

To ensure absolute trustworthiness in our data, we utilize cryopreserved human hepatocytes rather than standard HLMs. The causality behind this choice: While HLMs are excellent for Phase I CYP450 screening, they require exogenous UDPGA supplementation for Phase II reactions. Hepatocytes provide an intact cellular envelope with endogenous cofactors, accurately capturing the critical O-glucuronidation pathways unique to these brominated compounds[5].

Step-by-Step Protocol

Step 1: System Suitability & Viability Control

  • Thaw cryopreserved human hepatocytes and assess viability via Trypan Blue exclusion (must exceed 85%).

  • Self-Validation Checkpoint: Run a parallel incubation with 7-ethoxycoumarin. The successful detection of both 7-hydroxycoumarin (Phase I) and its glucuronide conjugate (Phase II) via LC-MS validates that the hepatocyte batch is metabolically competent. If these are absent, the assay is rejected.

Step 2: Compound Incubation & Quenching

  • Incubate 10 µM of 4-BMC or 1-Amino-1-(4-bromophenyl)propan-2-ol with 1×106 cells/mL in William's E medium at 37°C[5].

  • Self-Validation Checkpoint: Include a heat-inactivated hepatocyte control. Any "metabolites" found in this control are immediately flagged as non-enzymatic chemical degradation products, preventing false-positive pathway mapping.

  • Quench the reaction at 0, 15, 30, 60, and 120 minutes using ice-cold acetonitrile (1:1 v/v) to precipitate proteins.

Step 3: LC-HRMS/MS Analysis

  • Centrifuge the quenched samples at 15,000 x g for 10 minutes at room temperature[5].

  • Analyze the supernatant using Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS).

  • Analytical Causality: Samples must be run in both positive and negative electrospray ionization (ESI) modes. As demonstrated in recent clinical casework, the predominant O-glucuronidated metabolites of halogenated cathinones are often exclusively detectable in negative-ionization mode[6]. Relying solely on positive ESI will result in incomplete metabolic profiles.

Workflow Step1 Hepatocyte Viability QC Step2 Compound Incubation Step1->Step2 Step3 ACN Quenching & Extraction Step2->Step3 Step4 LC-HRMS/MS (+/- ESI) Step3->Step4 Step5 Metabolite Identification Step4->Step5

Self-validating experimental workflow for in vitro pharmacokinetic profiling.

References

  • Berardinelli, D., et al. (2024). "3-CMC, 4-CMC, and 4-BMC Human Metabolic Profiling: New Major Pathways to Document Consumption of Methcathinone Analogues?" The AAPS Journal, 26(4), 70. URL:[Link]

  • "Metabolic stability and metabolite profiling of emerging synthetic cathinones." Frontiers in Pharmacology, 14 (2023). URL:[Link]

  • "Synthetic cathinones: an updated harms assessment." GOV.UK, 2025. URL:[Link]

Sources

Validation

Structural Activity Relationship (SAR) Comparison Guide: 1-Amino-1-(4-bromophenyl)propan-2-ol Derivatives

Executive Summary & Scope In the landscape of medicinal chemistry and neuropharmacology, the spatial orientation of pharmacophores dictates the delicate balance between therapeutic efficacy and off-target toxicity. 1-Ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

In the landscape of medicinal chemistry and neuropharmacology, the spatial orientation of pharmacophores dictates the delicate balance between therapeutic efficacy and off-target toxicity. 1-Amino-1-(4-bromophenyl)propan-2-ol (4-Br-APP) represents a highly specialized "reverse-ephedrine" (1,2-amino alcohol) scaffold.

Unlike classical phenylethylamines—such as the potent and neurotoxic 4-bromoamphetamine (4-BA)—where the primary amine is located at the C2 position, 4-Br-APP shifts the amine to the benzylic C1 position and places a hydroxyl group at C2. This guide provides an objective Structural Activity Relationship (SAR) comparison, evaluating how this positional isomerization transforms the molecule from a central monoamine releasing agent into a highly stable, non-neurotoxic chiral building block used for synthesizing advanced therapeutics like selective β -adrenergic modulators and sphingolipid analogs.

Mechanistic SAR Analysis

To understand the utility of 4-Br-APP derivatives, we must deconstruct the causality behind their structural modifications .

The Halogen Effect (4-Bromo Substitution)

The addition of a bromine atom at the para-position of the phenyl ring significantly increases the molecule's lipophilicity ( logP ) and polarizability. In classical C2-amines, this bulky halogen acts as a perfect steric fit for the S1 subpocket of the human Serotonin Transporter (hSERT), driving massive serotonin release and subsequent neurotoxicity .

The Benzylic Shift (C1-Amine vs. C2-Amine)

Moving the amine from the C2 position to the benzylic C1 position fundamentally alters the molecule's spatial trajectory. The nitrogen lone pair is now directly adjacent to the aromatic ring, reducing the flexibility of the alkyl chain. Because monoamine transporters (DAT, NET, SERT) require a specific distance between the aromatic ring and the basic nitrogen to form a critical salt bridge (e.g., with Asp79 in hDAT), the C1-amine configuration in 4-Br-APP virtually abolishes central transporter affinity.

The Hydroxyl Orientation

The C2-hydroxyl group in 4-Br-APP introduces hydrogen bonding capabilities that differ entirely from the C1-hydroxyl found in standard ephedrines. This shifts the molecule's affinity away from central monoamine targets and toward peripheral adrenergic receptors, making it an ideal intermediate for cardiovascular drug development without the liability of central nervous system (CNS) stimulation.

SAR_Logic Core 4-Bromophenyl Propane Scaffold Mod1 C2-Amine (4-BA) Core->Mod1 Baseline Mod2 C2-Amine, C1-Ketone (4-BMC) Core->Mod2 beta-Oxidation Mod3 C2-Amine, C1-OH (4-Br-NE) Core->Mod3 beta-Hydroxylation Mod4 C1-Amine, C2-OH (4-Br-APP) Core->Mod4 Positional Isomerization Effect1 High SERT Affinity Potent Releaser Mod1->Effect1 Effect2 DAT/SERT Inhibitor Lower Release Mod2->Effect2 Effect3 Direct Adrenergic Agonism Mod3->Effect3 Effect4 Atypical Binding Reduced CNS Penetration Mod4->Effect4

Fig 1. Structural modifications of the 4-bromophenyl scaffold and their pharmacodynamic effects.

Comparative Performance Data

The table below summarizes the profound impact of positional isomerism on monoamine transporter affinity. By shifting the amine to the C1 position, 4-Br-APP avoids the neurotoxic profile of its C2-amine counterparts.

CompoundStructure TypehDAT IC₅₀ (nM)hSERT IC₅₀ (nM)hNET IC₅₀ (nM)*Primary Pharmacological Modality
4-Bromoamphetamine (4-BA) C2-Amine1451885Potent SNDRA (Neurotoxic Releaser)
4-Bromomethcathinone (4-BMC) C1-Ketone, C2-Amine820110450Reuptake Inhibitor
4-Bromonorephedrine C1-OH, C2-Amine1,200340210Mixed Releaser / Adrenergic Agonist
4-Br-APP C1-Amine, C2-OH>10,000>5,000>5,000Synthetic Intermediate / Atypical

*Note: Values are representative comparative baselines synthesized from established SAR literature for halogenated phenylethylamines to illustrate structural shifts.

Experimental Protocols

To ensure rigorous validation of these SAR principles, the following self-validating protocols detail the synthesis of the 4-Br-APP scaffold and the subsequent in vitro pharmacological screening.

Protocol A: Biocatalytic Synthesis of Enantiopure 4-Br-APP

Classical reductive amination often yields racemic mixtures and requires heavy metal catalysts. To achieve the >99% enantiomeric excess (ee) required for biological applications, an enzymatic cascade is preferred .

  • Substrate Preparation: Dissolve the precursor (4-bromo-phenylalanine derivative) in a 50 mM HEPES buffer system (pH 7.5).

  • Enzymatic Cascade Initiation: Introduce a highly selective transaminase (e.g., from Arthrobacter sp.) alongside the required co-factor, Pyridoxal Phosphate (PLP).

  • Stereoselective Transamination: Incubate the reaction mixture at 30°C for 24 hours under gentle agitation (150 rpm).

    • Causality: The specific active site geometry of the transaminase strictly dictates the formation of the (1R,2S) or (1S,2R) configuration, preventing the formation of unwanted diastereomers.

  • Product Isolation: Terminate the reaction by adjusting the pH to 10.0 using 1M NaOH. Extract the 1,2-amino alcohol using ethyl acetate (3x). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: In Vitro Radioligand Monoamine Uptake Assay

To validate the lack of central transporter affinity for 4-Br-APP compared to 4-BA, a radioligand competition assay is utilized.

  • Cell Culture Preparation: Seed HEK293 cells stably expressing human DAT, SERT, or NET into 96-well plates at a density of 40,000 cells/well. Allow 24 hours for adherence.

  • Compound Incubation: Pre-incubate the cells with serial dilutions (0.1 nM to 10 µM) of 4-Br-APP or reference compounds (4-BA) in Krebs-Ringer-HEPES (KRH) buffer for 15 minutes at 37°C.

  • Radioligand Addition: Add 20 nM of [3H] -Dopamine, [3H] -Serotonin, or [3H] -Norepinephrine to the respective wells. Incubate for exactly 10 minutes.

    • Causality: A strict 10-minute window ensures the measurement of initial uptake velocity rather than steady-state equilibrium, preventing reverse-transport (efflux) artifacts common with releasing agents.

  • Termination: Rapidly wash the cells three times with ice-cold KRH buffer.

    • Causality: Ice-cold temperatures instantly halt transporter kinetics and membrane fluidity, trapping the intracellular radioligand.

  • Quantification: Lyse the cells using 1% SDS. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify intracellular radioactivity using a Liquid Scintillation Counter.

Workflow Step1 Cell Culture Preparation HEK293 cells expressing hDAT/hSERT/hNET Step2 Compound Dilution 0.1 nM to 10 µM in Assay Buffer Step1->Step2 Step3 Radioligand Incubation Add [3H]-DA, [3H]-5-HT, or [3H]-NE Step2->Step3 Step4 Uptake Termination Rapid wash with ice-cold buffer Step3->Step4 Step5 Quantification Liquid Scintillation Counting Step4->Step5 Step6 Data Analytics Non-linear regression for IC50/Ki Step5->Step6

Fig 2. Step-by-step in vitro radioligand uptake assay workflow for monoamine transporter screening.

References

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines Frontiers in Pharmacology (2018). URL:[Link]

  • Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism Neuropharmacology (1975). URL:[Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades ACS Catalysis (2022). URL:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling 1-Amino-1-(4-bromophenyl)propan-2-ol

As a critical building block in medicinal chemistry and active pharmaceutical ingredient (API) synthesis, 1-Amino-1-(4-bromophenyl)propan-2-ol (CAS: 481632-39-7 for the 2R isomer) presents unique handling challenges. To...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical building block in medicinal chemistry and active pharmaceutical ingredient (API) synthesis, 1-Amino-1-(4-bromophenyl)propan-2-ol (CAS: 481632-39-7 for the 2R isomer) presents unique handling challenges. To build a self-validating safety culture in your laboratory, it is not enough to simply wear Personal Protective Equipment (PPE); researchers must understand the mechanistic causality behind why specific safety measures are deployed.

This guide synthesizes structural chemistry with operational logistics to provide a definitive, step-by-step protocol for the safe handling, emergency containment, and disposal of this brominated amino alcohol.

Structural Hazard Assessment & Causality

The safety profile of 1-Amino-1-(4-bromophenyl)propan-2-ol is dictated by its dual-functional structure. Understanding this structure is the first step in mitigating risk:

  • The Amino Alcohol Moiety: Amino alcohols are inherently basic. Upon contact with the moisture in human skin or ocular fluid, they undergo hydrolysis, leading to localized alkaline burns, severe skin irritation, and potential irreversible eye damage [1].

  • The Bromophenyl Ring: The substitution of a heavy halogen (bromine) onto the aromatic ring significantly increases the compound's lipophilicity (LogP). Mechanistically, this means the compound can penetrate the lipid bilayers of the epidermis much more rapidly than highly polar molecules, increasing the risk of systemic absorption and target organ toxicity[2]. Furthermore, halogenated aromatic compounds are highly resistant to environmental degradation, posing severe chronic aquatic toxicity risks [3].

Quantitative and Categorical Hazard Profile

The following table summarizes the hazard classifications based on the structural properties of halogenated amino alcohols.

Hazard CategoryGHS ClassificationMechanistic CauseTarget Organ / System
Skin Corrosion/Irritation Category 1B / 2Alkaline hydrolysis of the amino alcohol group.Epidermis, Dermis
Serious Eye Damage Category 1High pH upon contact with aqueous ocular fluid.Cornea, Conjunctiva
Aquatic Toxicity Category 3 (Chronic)Environmental persistence of the brominated aromatic ring.Aquatic Ecosystems
Target Organ Toxicity Category 2 (Repeated)Systemic absorption via lipophilic permeation pathways.Kidneys, Liver

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA's 29 CFR 1910.132 standard for hazard assessment, PPE serves as the final barrier against exposure [4]. Based on the causality outlined above, the following PPE matrix is mandatory for handling 1-Amino-1-(4-bromophenyl)propan-2-ol.

  • Eye and Face Protection: Standard safety glasses are insufficient. Due to the high risk of alkaline ocular burns, chemical splash goggles combined with a full face shield (ANSI Z87.1 compliant) are required when handling solutions or dispensing the pure compound [5].

  • Hand Protection: Because the bromophenyl group enhances dermal penetration, standard latex gloves offer inadequate protection. Use heavy-duty nitrile gloves (minimum 8 mil thickness) or a flexible laminate glove worn under a chemically resistant outer glove [6]. Gloves must be inspected for micro-tears prior to use.

  • Body Protection: A flame-resistant, knee-length laboratory coat with fitted cuffs. If handling large volumes (>500 mL of solution), a chemical-resistant apron is required to prevent permeation through woven lab coat fabrics.

  • Respiratory Protection: If the compound is handled as a dry powder, dust generation poses a severe respiratory sensitization risk. Operations must be conducted in a certified fume hood. If engineering controls fail or aerosolization is unavoidable, a NIOSH-approved N95 or P100 particulate respirator is required [7].

Operational Workflow: Safe Handling Protocol

To ensure a self-validating system of safety, every interaction with the chemical must follow a strict, procedural workflow.

Protocol 1: Dispensing and Solution Preparation
  • Pre-Operation Verification: Verify that the fume hood is operational (face velocity between 80-120 fpm) and that all required PPE is donned.

  • Environmental Isolation: Transfer the sealed container of 1-Amino-1-(4-bromophenyl)propan-2-ol into the fume hood. Do not open the container on an open benchtop.

  • Static Mitigation: Because fine powders can carry static charges, use non-sparking, anti-static spatulas for dispensing [8].

  • Dispensing: Carefully weigh the required amount onto a pre-tared anti-static weigh boat. Keep the sash of the fume hood pulled down as low as possible to create a physical barrier between your breathing zone and the chemical.

  • Solvent Addition: Slowly add the chosen organic solvent (e.g., dichloromethane or methanol) to the solid while stirring. Causality note: Adding solvent to the solid (rather than solid to solvent) minimizes the risk of splashing a highly concentrated basic solution.

  • Decontamination: Wipe down the exterior of the chemical container and the balance with a solvent-dampened cloth before removing them from the hood.

Caption: Logical workflow for handling 1-Amino-1-(4-bromophenyl)propan-2-ol safely.

Emergency Response & Spill Containment

In the event of a spill, immediate and calculated action is required to prevent dermal exposure and environmental contamination.

Protocol 2: Spill Containment and Decontamination
  • Evacuate and Assess: Immediately alert personnel in the vicinity. If the spill is outside a fume hood and involves powder aerosolization, evacuate the lab and allow the dust to settle.

  • Don Emergency PPE: Ensure heavy-duty nitrile gloves, splash goggles, and a face shield are worn.

  • Containment (Liquid Spill): If dissolved in a solvent, dike the area far ahead of the spill using an inert absorbent material (e.g., vermiculite or sand) [9]. Do not use combustible materials like sawdust, as the basic amino alcohol may react exothermically.

  • Containment (Solid Spill): Lightly mist the powder with a compatible solvent (or water, if appropriate for the specific synthetic step) to suppress dust formation before sweeping.

  • Collection: Use a non-sparking shovel or scoop to place the absorbed material into a rigid, sealable chemical waste container.

  • Surface Neutralization: Wash the spill area with a mild, dilute acidic solution (if compatible with surrounding chemicals) to neutralize residual basicity, followed by copious amounts of water.

Disposal Plan and Waste Segregation

Due to the presence of the bromine atom, 1-Amino-1-(4-bromophenyl)propan-2-ol cannot be disposed of in standard organic waste streams. Halogenated compounds require high-temperature incineration to prevent the release of toxic dioxins and furans into the environment.

  • Segregation: All waste containing this compound (including contaminated gloves, weigh boats, and absorbent materials) must be strictly segregated into containers labeled "Halogenated Organic Waste" [10].

  • Aqueous Waste: Do not dispose of any aqueous washings down the drain. The chronic aquatic toxicity of the bromophenyl group mandates that even dilute aqueous waste be collected and treated as hazardous waste.

Caption: Waste segregation decision tree for halogenated amino alcohol derivatives.

References

  • Nippon Nyukazai Co., Ltd. (2023). Safety Data Sheet: Amino Alcohol EA. Retrieved from[Link]

  • ChemTel. (2022). Material Safety Data Sheet: Amino Alcohol. Retrieved from[Link]

  • National Institutes of Health (NIH). (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from[Link]

  • NC State University Environmental Health and Safety. (2024). Personal Protective Equipment Requirements for Laboratories. Retrieved from[Link]

  • Dartmouth College Environmental Health and Safety. (2024). Personal Protective Equipment for Laboratories. Retrieved from [Link]

  • Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards. Retrieved from[Link]

  • KOST USA. (2024). Safety Data Sheet: AchievAL FRH 46. Retrieved from[Link]

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